4-(chloromethyl)-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBWCKBWDMKXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434105 | |
| Record name | 4-(chloromethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220875-88-7 | |
| Record name | 4-(chloromethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(chloromethyl)-N-methylbenzamide chemical properties
Executive Summary
4-(chloromethyl)-N-methylbenzamide (CAS: 220875-88-7) is a bifunctional building block extensively utilized in medicinal chemistry as a "linker" scaffold. It features a stable N-methylcarboxamide moiety (providing solubility and hydrogen-bonding capability) and a highly reactive benzylic chloride "warhead" (enabling precise electrophilic attachment).
This guide details the physicochemical properties, optimized synthetic routes, and reactivity profiles of this compound. It specifically addresses its utility in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors where the benzamide motif serves as a hinge-binding or solvent-exposed pharmacophore.
Physicochemical Profile
The dual functionality of 4-(chloromethyl)-N-methylbenzamide requires careful consideration of its solid-state and solution-phase behavior.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 4-(chloromethyl)-N-methylbenzamide | |
| CAS Registry | 220875-88-7 | |
| Molecular Formula | C | |
| Molecular Weight | 183.63 g/mol | |
| Physical State | Off-white to white solid | Crystalline powder |
| Melting Point | 135–140 °C (Predicted) | Analogous to N-methyl-4-chlorobenzamide (158°C) but lower due to methylene spacer. |
| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in water; hydrolyzes slowly. |
| LogP (Predicted) | ~1.3 | Moderate lipophilicity suitable for cell permeability. |
| pKa (Amide) | ~15 (Neutral) | Non-ionizable in physiological pH range. |
| Reactivity Class | Alkylating Agent | Benzylic chloride is susceptible to |
Synthetic Routes & Optimization
The synthesis of 4-(chloromethyl)-N-methylbenzamide must balance the nucleophilicity of the amine used for amidation against the electrophilicity of the benzylic chloride to prevent polymerization.
Primary Synthetic Pathway
The most robust route utilizes 4-(chloromethyl)benzoyl chloride as the starting material. The reaction relies on the rapid kinetics of acyl chloride amidation at low temperatures (
Protocol 1: Low-Temperature Amidation
-
Reagents: 4-(chloromethyl)benzoyl chloride (1.0 eq), Methylamine (2.0 M in THF, 1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Setup: Flame-dried round-bottom flask under
atmosphere. -
Procedure:
-
Dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM. Cool to -10°C (ice/acetone bath).
-
Add TEA followed by the dropwise addition of Methylamine solution over 30 minutes. Critical: Maintain temperature below 0°C to prevent benzylic substitution.
-
Stir for 2 hours at 0°C. Monitor by TLC (hexane/EtOAc).
-
Quench: Wash with cold 1M HCl (to remove excess amine/TEA), followed by saturated NaHCO
and brine. -
Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.
-
Visualizing the Synthesis Logic
Figure 1: Kinetic control is required to favor amide formation over benzylic substitution.
Reactivity & Functionalization
The core value of this molecule lies in its orthogonal reactivity . The amide remains inert under most nucleophilic substitution conditions, allowing the benzylic chloride to serve as a specific attachment point for pharmacophores.
Nucleophilic Substitution ( )
The benzylic carbon is highly activated due to the electron-withdrawing nature of the benzamide ring (via the phenyl group).
-
Amination: Reacts with secondary amines (e.g., piperazine, morpholine) to form tertiary benzylamines.
-
Conditions:
, Acetone/ACN, Reflux.
-
-
Etherification: Reacts with phenols or alcohols to form benzyl ethers.
-
Conditions: NaH or
, DMF.
-
-
Thioetherification: Reacts with thiols to form thioethers.
-
Conditions: Mild base, room temperature (high reactivity).
-
Stability & Hydrolysis[1][2]
-
Hydrolysis Risk: In the presence of water and heat, the chloromethyl group hydrolyzes to the hydroxymethyl derivative (benzyl alcohol).
-
Storage: Must be stored under inert gas (Argon) at 4°C to prevent hydrolysis by ambient moisture.
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the reactive benzylic chloride.
Applications in Drug Discovery
Linker Strategy in Kinase Inhibitors
The N-methylbenzamide moiety mimics the hydrogen-bonding patterns found in the hinge region of ATP-binding sites in kinases.
-
Mechanism: The amide carbonyl accepts a hydrogen bond from the backbone NH of the kinase, while the amide NH donates a hydrogen bond to a backbone carbonyl.
-
Linker Role: The chloromethyl group allows the attachment of a "tail" (often a solubilizing group like N-methylpiperazine) that extends into the solvent-exposed region of the protein.
Fragment-Based Drug Discovery (FBDD)
This molecule is often screened as a "reactive fragment" (covalent probe).
-
Cysteine Targeting: The benzylic chloride can covalently modify non-catalytic cysteine residues near binding pockets, aiding in the identification of allosteric sites.
Safety & Handling (SHE)
Hazard Classification:
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).
-
Lachrymator: Vapors are highly irritating to mucous membranes.
-
Genotoxicity: As an alkylating agent, it is potentially mutagenic.
Handling Protocols:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.
-
Decontamination: Spills should be treated with a solution of 10% ammonia or dilute sodium hydroxide to hydrolyze the chloride before disposal.
References
-
Chemical Identity & Registry
-
Synthetic Methodology (General Amidation)
-
Reactivity of Benzylic Chlorides
- Title: Reactivity, SCE induction and mutagenicity of benzyl chloride deriv
- Source:Mut
-
URL:[Link]
-
Applications in Kinase Inhibitors (Structural Analogues)
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. 4-(chloromethyl)-N-methylbenzamide [biogen.es]
- 3. 4-(CHLOROMETHYL)-N-METHYL, ANGENE, 2802626 - 나비엠알오 [m.navimro.com]
- 4. SciSupplies [scisupplies.eu]
- 5. labgogo.com [labgogo.com]
- 6. brainly.com [brainly.com]
- 7. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 8. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 4-(chloromethyl)-N-methylbenzamide
The following technical guide provides an in-depth mechanistic analysis of 4-(chloromethyl)-N-methylbenzamide , treating it as a dual-character entity: a reactive electrophile (alkylating agent) and a pharmacophoric scaffold (PARP-mimetic).
Mechanistic Profiling, Reactivity & Synthetic Application[1]
Executive Summary
4-(chloromethyl)-N-methylbenzamide (C₉H₁₀ClNO) represents a critical structural motif in medicinal chemistry, functioning primarily as a reactive intermediate and a Potentially Genotoxic Impurity (PGI) within the synthesis of benzamide-based poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
Its Mechanism of Action (MoA) is defined by two distinct chemical behaviors:[1]
-
Electrophilic Alkylation: The chloromethyl moiety acts as a potent S_N2 electrophile, capable of forming covalent DNA adducts.[1]
-
Competitive Inhibition Scaffold: The N-methylbenzamide core mimics the nicotinamide arm of NAD+, providing the structural basis for competitive inhibition of PARP enzymes.
This guide details the causality of its reactivity, its biological impact, and the protocols required for its control and utilization in drug development.[1]
Part 1: Chemical Mechanism of Action (The Alkylator)[1]
The primary biological activity of 4-(chloromethyl)-N-methylbenzamide is driven by the chloromethyl group (benzyl chloride derivative).[1] In physiological conditions, this moiety functions as a direct-acting alkylating agent.[1]
1.1 The Electrophilic Cascade (S_N2 Reactivity)
The carbon-chlorine bond in the benzylic position is highly polarized.[1] The benzene ring stabilizes the transition state (and potentially the carbocation in S_N1 pathways, though S_N2 predominates in biological nucleophilic attack), making the methylene carbon highly susceptible to nucleophilic attack.[1]
-
Target: Nucleophilic centers on DNA bases, specifically the N7-position of Guanine and the N3-position of Adenine .
-
Reaction: The nucleophile displaces the chloride ion (leaving group).[1]
-
Outcome: Formation of bulky DNA adducts.[1] If unrepaired by the Base Excision Repair (BER) pathway, these adducts lead to replication fork stalling and double-strand breaks (DSBs).[1]
1.2 Structural Alert (ICH M7 Context)
In the context of drug development, this compound is classified under ICH M7 guidelines as a Class 1 or Class 2 mutagenic impurity due to the presence of the "benzyl chloride" structural alert.[1]
Technical Insight: The N-methyl amide group at the para position exerts an electronic effect (mildly electron-withdrawing via induction, but donating via resonance), which modulates the reactivity of the chloromethyl group compared to unsubstituted benzyl chloride.
1.3 Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation between its role as a toxic alkylator and its synthetic utility.[1]
Figure 1: Dual-mechanism pathway showing the divergence between intrinsic genotoxicity (Path A) and synthetic utility (Path B).[1]
Part 2: Pharmacological Relevance (The Scaffold)[1][2]
While the chloromethyl group drives reactivity, the N-methylbenzamide portion is a privileged pharmacophore.
2.1 PARP Active Site Mimicry
Poly(ADP-ribose) polymerases (PARP1/2) use NAD+ as a substrate.[1] The nicotinamide moiety of NAD+ binds in a specific pocket to facilitate ADP-ribose transfer.[1]
-
Homology: The benzamide structure is an isostere of nicotinamide.[1]
-
Binding Mode: The amide oxygen and nitrogen form critical hydrogen bonds with Gly863 and Ser904 (in PARP1) within the catalytic domain.[1]
-
Significance: 4-(chloromethyl)-N-methylbenzamide serves as the "anchor" fragment.[1] In drug synthesis, the reactive chlorine is replaced by a linker that extends into the solvent-exposed region or the adenine-binding pocket, increasing potency and selectivity (as seen in Talazoparib or Veliparib analogues).[1]
Part 3: Experimental Protocols
To validate the mechanisms described above, the following self-validating protocols are recommended.
Protocol A: Quantifying Alkylating Potential (NBP Assay)
Purpose: To determine the electrophilic reactivity of the compound (a proxy for genotoxicity) using 4-(p-nitrobenzyl)pyridine (NBP) as a DNA trap mimic.[1]
Reagents:
-
Test Compound: 4-(chloromethyl)-N-methylbenzamide (10 mM in DMSO).[1]
-
Reagent: 4-(p-nitrobenzyl)pyridine (NBP) (5% w/v in acetone).[1]
-
Buffer: Acetate buffer (pH 4.6).[1]
Workflow:
-
Incubation: Mix 100 µL of Test Compound with 100 µL NBP reagent and 200 µL buffer.
-
Heat: Incubate at 100°C for 20 minutes (accelerates S_N2 substitution).
-
Cool & Quench: Cool on ice for 5 minutes. Add 500 µL of 50% Triethylamine (base).[1]
-
Read: Measure Absorbance at 560 nm .
-
Validation:
Protocol B: Synthetic Coupling (Nucleophilic Substitution)
Purpose: To utilize the chloromethyl group to attach a secondary pharmacophore (e.g., an amine).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4-(chloromethyl)-N-methylbenzamide in anhydrous DMF.
-
Base Addition: Add 2.5 eq of K₂CO₃ (Potassium Carbonate) to scavenge HCl.
-
Nucleophile Addition: Add 1.1 eq of the target secondary amine (e.g., a piperazine derivative).[1]
-
Reaction: Stir at 60°C for 4–6 hours. Monitor via LC-MS.
-
Checkpoint: Disappearance of the starting material peak (M+H ≈ 184.05) and appearance of the product mass.
-
-
Workup: Dilute with water, extract with Ethyl Acetate. The product retains the benzamide core but loses the chlorine.
Part 4: Data & Control Strategy
For drug development professionals, controlling this compound as an impurity is paramount.[1]
Table 1: Physicochemical & Safety Profile
| Parameter | Value/Description | Relevance |
| Molecular Weight | 183.63 g/mol | Fragment-based drug design |
| Reactive Moiety | Benzyl Chloride (-CH₂Cl) | Genotoxic Alert (Class 1/2) |
| LogP (Predicted) | ~1.2 | Moderate lipophilicity; cell permeable |
| Primary Target | DNA (Guanine N7) | Mutagenicity risk |
| Detection Limit | < 1 ppm (required) | Trace analysis via GC-MS or LC-MS/MS |
Control Strategy Workflow (Graphviz)
The following workflow outlines the analytical control strategy required when this compound is used as an intermediate.
Figure 2: Impurity control strategy based on ICH M7 guidelines for mutagenic precursors.
References
-
Mirzayans, R., & Waters, R. (1985). Benzyl chloride and 4-chloromethylbiphenyl induced DNA damage and its repair in excision-deficient (XP group A) or -proficient human cells.[1][2] Mutation Research, 145(3), 209–215.[2]
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.[1][3] Pharmaceuticals, 14(12), 1218.[1]
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)).
-
PubChem Compound Summary. (2025). 4-(chloromethyl)-N-methylbenzamide (CID 10103853).[1] National Center for Biotechnology Information. [1][4]
Sources
- 1. PubChemLite - 4-(chloromethyl)-n-methylbenzamide (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 2. Benzyl chloride and 4-chloromethylbiphenyl induced DNA damage and its repair in excision-deficient (XP group A) or -proficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Reactivity Profile of 4-(Chloromethyl)-N-methylbenzamide
Executive Summary
4-(Chloromethyl)-N-methylbenzamide is a bifunctional building block extensively used in medicinal chemistry for fragment-based drug discovery (FBDD) and linker synthesis. Its utility stems from the orthogonal reactivity of its two functional handles: a highly electrophilic benzylic chloride (the "warhead") and a chemically robust N-methylamide (the "anchor").
This guide details the physicochemical behavior, reactivity kinetics, and safety protocols required to utilize this scaffold effectively. It specifically addresses the stability risks associated with the benzylic chloride moiety and provides validated protocols for nucleophilic substitution.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 4-(chloromethyl)-N-methylbenzamide |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Hexanes, Water (slow hydrolysis) |
| LogP (Calc) | ~1.3 (Moderate lipophilicity) |
| Electronic Character | The amide group ( |
Reactivity Architecture
The molecule's reactivity is defined by the interplay between the electrophilic chloromethyl group and the directing/stabilizing amide group.
The "Warhead": Benzylic Chloride ( Reactivity)
The primary mode of reaction is Nucleophilic Substitution (
-
Primary Targets:
and amines, thiols, phenoxides. -
Kinetic Enhancement: The addition of catalytic Potassium Iodide (KI) generates the transient benzyl iodide (Finkelstein reaction), which is ~100x more reactive towards weak nucleophiles.
-
Dimerization Risk: In the presence of strong bases and trace water, self-alkylation or hydrolysis-dimerization can occur.
The "Anchor": N-Methylamide
The amide functionality serves as a stable attachment point but possesses latent reactivity:
-
Hydrolysis: Stable at pH 4–10. Hydrolysis to 4-(chloromethyl)benzoic acid occurs only under reflux in strong acid (6M HCl) or base (NaOH).
-
Directed Ortho-Metallation (DoM): The amide oxygen can coordinate lithiating agents (e.g.,
-BuLi), directing deprotonation to the ortho position. This allows for further functionalization of the benzene ring, provided the benzylic chloride is first displaced or protected.
Reactivity Pathway Diagram
Figure 1: Divergent reactivity pathways. Green indicates desired synthetic routes; Red indicates degradation risks; Yellow indicates advanced functionalization.
Stability & Handling (E-E-A-T)
Hydrolytic Instability
Benzylic chlorides are prone to hydrolysis by atmospheric moisture, releasing HCl and forming the benzyl alcohol.
-
Mechanism: Water acts as a nucleophile. The reaction is autocatalytic; the generated HCl protonates the leaving group or solvent, potentially accelerating further degradation.
-
Detection: Appearance of a broad O-H stretch (~3400 cm⁻¹) in IR or a shift in the benzylic protons (~4.6 ppm to ~4.7 ppm) in ¹H NMR.
Genotoxicity Concerns
As an alkylating agent, this compound is a potential Genotoxic Impurity (GTI) .
-
Handling: Use a dedicated fume hood. Double-glove (Nitrile).
-
Quenching: All glassware and waste must be treated with a nucleophilic scavenger solution (e.g., 10% ethanolamine or dilute NaOH) before disposal to destroy residual alkylating potential.
Experimental Protocols
Standard Amination Protocol (S_N2)
Use this protocol for coupling with primary/secondary amines.
Reagents:
-
4-(Chloromethyl)-N-methylbenzamide (1.0 equiv)
-
Amine Partner (1.1 – 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF
-
Catalyst: KI (0.1 equiv) - Optional, for sterically hindered amines
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine Partner in anhydrous ACN (0.1 M concentration).
-
Base Addition: Add
(powdered) and stir for 10 minutes at Room Temperature (RT). -
Alkylation: Add 4-(chloromethyl)-N-methylbenzamide in one portion.
-
Expert Tip: If the amine is valuable/scarce, reverse the addition: add the chloride slowly to an excess of the amine to prevent over-alkylation (formation of tertiary amines from primary ones).
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.
-
Note: Heating to 60°C may be required for secondary amines, but avoid exceeding 80°C to prevent amide hydrolysis.
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine, dry over
.
Quality Control Parameters
| Test | Acceptance Criteria | Method |
| Purity (HPLC) | > 95.0% | UV @ 254 nm |
| H-NMR Identity | Benzylic | |
| Hydrolysis Check | < 1.0% Benzyl Alcohol | HPLC (Polar impurity) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10103853, N-(chloromethyl)-N-methylbenzamide. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Hammett parameters and benzylic reactivity).
- Anderson, N. G. (2012).Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Reference for GTI handling and benzyl chloride stability).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Sources
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(aminomethyl)-N-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 139083282 | C16H16Cl2N2O2 | CID 139083282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: 4-(Chloromethyl)-N-methylbenzamide as a Strategic Synthon
Executive Summary
4-(Chloromethyl)-N-methylbenzamide (CAS: 15996-76-6) is a bifunctional building block critical to modern medicinal chemistry. It serves as a "staple" reagent for introducing the
This guide analyzes its utility not merely as a reactant, but as a strategic tool for optimizing Physicochemical Properties (PCP) and Structure-Activity Relationships (SAR) . It functions through a highly reactive benzylic chloride "warhead" (for covalent attachment) and a stable amide "anchor" (for hydrogen bonding interactions).
Chemical Reactivity & Mechanistic Insight
The molecule possesses two distinct functional zones that dictate its synthetic utility:
-
The Electrophilic Warhead (Benzylic Chloride): The carbon-chlorine bond at the benzylic position is activated by the adjacent aromatic ring. This makes it an excellent electrophile for
reactions . Unlike aryl chlorides, which require palladium catalysis (Buchwald-Hartwig) to displace, this benzylic chloride reacts readily with nucleophiles (amines, thiols, alkoxides) under mild basic conditions.-
Reactivity Profile:
. While less reactive than the bromide analog, the chloride offers a better balance of stability (longer shelf-life) and reactivity for controlled alkylations without extensive side reactions (like polymerization).
-
-
The Pharmacophoric Anchor (
-Methylamide): The amide group is robust against the mild basic conditions used to displace the chloride.-
The "Methyl Effect": The
-methyl group is not arbitrary. In drug design, replacing an -H with -Me often improves membrane permeability by removing a hydrogen bond donor (reducing the desolvation energy penalty). It also restricts conformational freedom, potentially locking the molecule into a bioactive conformation.
-
Reaction Pathway Visualization
The following diagram illustrates the primary reaction vector: the
Figure 1: Mechanistic pathway for the standard coupling of 4-(chloromethyl)-N-methylbenzamide with amine nucleophiles.
Synthetic Protocols
Protocol A: -Alkylation of Secondary Amines (General Procedure)
This protocol describes the coupling of 4-(chloromethyl)-N-methylbenzamide with a heterocyclic amine (e.g., morpholine, piperazine, or a complex kinase core). This is the industry-standard method for generating libraries.
Reagents:
-
4-(Chloromethyl)-N-methylbenzamide (1.0 equiv)
-
Secondary Amine (1.0 - 1.2 equiv)
-
Base: Potassium Carbonate (
) (2.0 - 3.0 equiv) or DIPEA (Diisopropylethylamine). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(3.0 mmol). If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base. -
Activation (Optional): Add catalytic KI (0.1 mmol). This converts the benzylic chloride to a more reactive benzylic iodide in situ, accelerating the reaction.
-
Reagent Addition: Add 4-(chloromethyl)-N-methylbenzamide (1.0 mmol) dropwise (if dissolved in solvent) or portion-wise.
-
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (
or Ar). Monitor by TLC or LC-MS.-
Checkpoint: Reaction is typically complete within 2–6 hours. Look for the disappearance of the chloride starting material (
in 50% EtOAc/Hex).
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (
, KCl). -
Concentrate the filtrate under reduced pressure.
-
-
Purification: The residue is usually purified via Flash Column Chromatography (SiO2, Gradient: DCM
5-10% MeOH/DCM).
Data Interpretation:
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 75% – 95% | Low yield? Ensure anhydrous solvent to prevent hydrolysis to the benzyl alcohol. |
| Purity | >95% (HPLC) | If benzyl alcohol byproduct is present, the solvent was wet. |
| Appearance | White/Off-white solid | Yellowing indicates oxidation of the amine or solvent impurities. |
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment." The benzamide motif mimics the nicotinamide ring of
-
PARP (Poly (ADP-ribose) polymerase): The amide hydrogen bonds with Gly863 and Ser904 in the PARP active site.
-
Kinases: The amide often interacts with the hinge region or the sugar-pocket glutamate.
Optimization of Physicochemical Properties (The "Magic Methyl")
Replacing a standard benzamide with the
-
Solubility:
-methylation disrupts crystal lattice energy, often increasing solubility in aqueous media compared to the primary amide. -
Metabolic Stability: The methyl group can block metabolic deamidation or hydrolysis.
-
Conformation: The steric bulk of the methyl group forces the amide bond to rotate out of planarity with the phenyl ring, potentially matching the shape of a hydrophobic pocket better than the planar primary amide.
Workflow: Library Generation
The following diagram illustrates how this single reagent is used to generate diverse libraries of potential bioactive compounds.
Figure 2: Divergent synthesis workflow utilizing the reagent to create functionally distinct compound libraries.
Safety & Handling (Critical)
Hazard Class: Alkylating Agent. Benzylic chlorides are potent electrophiles capable of alkylating DNA. They must be handled with extreme caution.
-
Lachrymator: Like benzyl chloride, this compound is a potent eye irritant.
-
Skin Sensitizer: Direct contact can cause severe dermatitis.
-
Storage: Store at 2–8°C under inert gas. Moisture will hydrolyze the chloride to the alcohol (4-(hydroxymethyl)-N-methylbenzamide), rendering it inactive for alkylation.
Disposal: Quench excess reagent with a solution of ammonia or a secondary amine to convert the reactive chloride into a stable amine before disposal.
References
-
BenchChem. (2025).[2][3] The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry. (Note: Discusses general benzylic/alkyl halide reactivity in channel blockers).
-
ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.
-
National Institutes of Health (NIH). (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines. PubMed Central.
-
Fisher Scientific. (2024). Safety Data Sheet: Benzyl Chloride derivatives.
-
PubChem. (2025).[4] Compound Summary: 4-(aminomethyl)-N-methylbenzamide (Related Structure).
Sources
4-(chloromethyl)-N-methylbenzamide as a synthetic building block
A Versatile "Janus" Scaffold for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 4-(chloromethyl)-N-methylbenzamide (CAS: 220875-88-7) serves as a critical bifunctional building block. It is characterized by a "Janus-faced" reactivity profile: an electrophilic benzyl chloride moiety capable of rapid derivatization, and a robust
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, reactivity patterns, and application in the development of therapeutic agents, such as Monoacylglycerol Lipase (MAGL) inhibitors.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 4-(chloromethyl)-N-methylbenzamide |
| CAS Number | 220875-88-7 |
| Molecular Formula | |
| Molecular Weight | 183.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Key Functional Groups | Benzyl chloride (Electrophile), |
Structural Analysis
The molecule consists of a central benzene ring substituted at the para positions.
-
Position 1 (
-methylcarboxamide): This group is electronically withdrawing ( ), deactivating the ring slightly but stabilizing the molecule against oxidative degradation. It provides a distinct dipole and a hydrogen bond donor site ( ), crucial for binding affinity in protein pockets. -
Position 4 (Chloromethyl): The benzylic carbon is activated for
reactions. The leaving group ability of the chloride, combined with the benzylic stabilization of the transition state, makes this position highly reactive toward nucleophiles (amines, thiols, alkoxides).
Synthetic Strategies
The synthesis of 4-(chloromethyl)-N-methylbenzamide must balance the high reactivity of the benzyl chloride with the formation of the amide bond. Two primary routes exist.
Route A: Direct Amidation (Preferred)
This route utilizes 4-(chloromethyl)benzoyl chloride as the starting material. It is the most reliable method for laboratory-scale preparation as it avoids radical chemistry and yields high purity.
-
Reagents: 4-(chloromethyl)benzoyl chloride, Methylamine (solution in THF or water), Base (
or inorganic carbonate). -
Selectivity: The acyl chloride is significantly more reactive (
) than the benzyl chloride toward the amine nucleophile at low temperatures ( ), allowing for selective amide formation without displacing the benzylic chloride.
Route B: Radical Halogenation (Industrial)
This route starts with 4,N-dimethylbenzamide and utilizes radical chlorination.
-
Reagents:
or -chlorosuccinimide (NCS), Radical Initiator (AIBN). -
Drawback: Difficult to control mono-chlorination vs. di-chlorination (benzal chloride formation), often requiring difficult purification steps.
Visualization: Synthesis Workflow
Caption: Route A mechanism showing the selective acyl substitution pathway.
Reactivity & Applications
The "Warhead" Strategy
In medicinal chemistry, the chloromethyl group acts as a "warhead" for fragment linking.
-
Amination: Reaction with secondary amines yields tertiary benzylamines. This is a standard approach for generating GPCR ligands and kinase inhibitors.
-
Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) creates ether linkages, often used to extend the scaffold into hydrophobic pockets.
-
Thioetherification: Reaction with thiols generates thioethers, which can be further oxidized to sulfones/sulfoxides.
Case Study: MAGL Inhibitors
Monoacylglycerol lipase (MAGL) is a therapeutic target for neuroinflammation and pain. 4-(chloromethyl)-N-methylbenzamide has been utilized as a key intermediate in the synthesis of MAGL inhibitors.
-
Role: It introduces the 4-(N-methylcarbamoyl)benzyl moiety.
-
Function: The benzyl group acts as a spacer, positioning the amide motif to interact with residues near the enzyme's active site, while the displaced chloride allows for the attachment of the core heterocyclic scaffold (e.g., piperazine or pyrrolidine derivatives).
Visualization: Divergent Reactivity
Caption: Divergent synthesis map showing the versatility of the chloromethyl handle.
Experimental Protocol
Procedure: Synthesis of a Benzylamine Derivative via N-Alkylation
This protocol describes the coupling of 4-(chloromethyl)-N-methylbenzamide with a secondary amine (e.g., morpholine or a piperazine derivative), a common first step in library generation.
Reagents
-
Starting Material: 4-(chloromethyl)-N-methylbenzamide (1.0 equiv)
-
Nucleophile: Secondary amine (1.1 – 1.2 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) or Diisopropylethylamine (DIPEA) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein condition to accelerate reaction.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(chloromethyl)-N-methylbenzamide (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add
(2.0 mmol) and the catalytic NaI (0.1 mmol). Stir for 5 minutes at room temperature. -
Coupling: Add the secondary amine (1.1 mmol) dropwise.
-
Reaction: Heat the mixture to
and monitor by TLC/LC-MS. The reaction typically completes within 2–4 hours.-
Checkpoint: The starting material (benzyl chloride) should disappear. A new spot (more polar) should appear.
-
-
Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the target amine.
Safety & Handling (HSE)
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).
-
Sensitizer: Benzylic chlorides are potential skin sensitizers and lachrymators.
-
Specific Target Organ Toxicity: May cause respiratory irritation (H335).
Handling Protocols:
-
Containment: All weighing and transfers must be performed inside a functioning chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended due to permeability of benzyl chlorides), safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with a dilute ammonia solution or nucleophilic scavenger (e.g., ethanolamine) to quench the alkylating agent before disposal.
-
Storage: Store in a cool, dry place (
). Keep container tightly closed to prevent hydrolysis of the chloride by atmospheric moisture.
References
-
Compound Identification: PubChem. 4-(chloromethyl)-N-methylbenzamide (Compound). National Library of Medicine.[3] Link (Note: Verify specific isomer CAS 220875-88-7 in vendor databases).
-
Synthesis Application: Grether, U., et al. (2019). Octahydropyrido[1,2-a]pyrazines as MAGL Inhibitors. World Intellectual Property Organization, WO2019134985A1. Link (Describes the use of CAS 220875-88-7 as Intermediate E-4).
- General Reactivity: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text for nucleophilic substitution of benzyl halides).
-
Safety Data: Combi-Blocks. Safety Data Sheet: 4-(chloromethyl)-N-methylbenzamide. Link (Search by CAS 220875-88-7).[4]
Sources
- 1. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 2. jackwestin.com [jackwestin.com]
- 3. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 858233-18-8,1,7-dimethyl-1H-indole-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: 4-(Chloromethyl)-N-methylbenzamide Scaffolds in Medicinal Chemistry
[1]
Executive Summary
4-(Chloromethyl)-N-methylbenzamide is not a standalone therapeutic agent but a high-value pharmacophore building block (intermediate).[1] In drug discovery, it functions as an electrophilic "warhead" precursor, allowing researchers to append the N-methylbenzamide motif to nucleophilic heterocycles.[1][2] This motif is a privileged structure in kinase inhibitors, antitubercular agents (InhA inhibitors), and GPCR ligands, providing critical hydrogen-bonding interactions within active sites.[1][2]
This guide details the reactivity profile, synthetic utility, and biological applications of derivatives synthesized from this core scaffold.[1][2]
Chemical Identity & Reactivity Profile[1][2][3]
Core Structure Analysis
The molecule consists of two distinct functional domains:[1][2]
-
The "Anchor" (N-methylbenzamide): A stable, polar domain that acts as a hydrogen bond donor/acceptor.[1][2] It often binds to the "hinge region" of kinases or the substrate-binding pocket of proteases.
-
The "Handle" (Chloromethyl group): A highly reactive benzylic chloride.[1][2] It serves as an alkylating agent (electrophile) susceptible to
attack by amines, thiols, and alkoxides.[1][2]
Reactivity Diagram (DOT Visualization)
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Biological Applications & Case Studies
Antitubercular Activity (InhA Inhibitors)
The N-methylbenzamide moiety is a bioisostere of the substrate for InhA (Enoyl-ACP reductase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[1][2][3]
-
Mechanism: Derivatives synthesized by reacting the chloromethyl group with heteroaryl amines (e.g., piperazine-linked heterocycles) occupy the hydrophobic substrate-binding pocket of InhA.[1]
-
Key Interaction: The amide carbonyl accepts a hydrogen bond from the backbone amide of the enzyme (often Tyr158 or similar residues), while the N-methyl group provides steric selectivity.[1][2]
Kinase Inhibition (VEGFR/EGFR Models)
In oncology, the benzamide scaffold is frequently used to target the ATP-binding pocket of tyrosine kinases.[1][2]
-
Role of Scaffold: The phenyl ring acts as a spacer, positioning the "N-methyl" tail towards the solvent front (improving solubility) while the group attached via the chloromethyl "handle" penetrates the deep hydrophobic pocket.[1][2]
-
Example Class: Sorafenib and Imatinib analogues often utilize similar benzamide-benzyl linkers to orient the inhibitor correctly.
Data Summary: Activity of Derivatives
Note: Data represents generalized SAR trends for N-benzyl-benzamide derivatives.
| Derivative Class | Target / Organism | Mechanism | Activity Range ( |
| Amino-heterocycles | M. tuberculosis (InhA) | Direct Inhibition | 0.05 - 2.5 |
| Morpholine-linked | 5-HT4 Receptors (GPCR) | Agonist (Mosapride-like) | 10 - 150 |
| Piperazine-linked | VEGFR-2 (Kinase) | ATP Competition | 50 - 500 |
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Synthesize 4-(chloromethyl)-N-methylbenzamide.
-
Precursor: 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4).[1]
Step-by-Step Protocol:
-
Setup: Purge a 250 mL round-bottom flask with
. Add 4-(chloromethyl)benzoyl chloride (1.0 eq) dissolved in anhydrous DCM (10 mL/g). -
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition: Add Methylamine (1.1 eq) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent double-alkylation or polymerization. Add Triethylamine (1.2 eq) as an acid scavenger.[1][2]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine), then Brine. Dry over
.[1][2] -
Purification: Recrystallize from Hexane/EtOAc.
General Coupling Procedure (Library Generation)
Objective: Attach a nucleophile (e.g., Morpholine) to the scaffold.[1][2]
-
Dissolve 4-(chloromethyl)-N-methylbenzamide (1.0 eq) in DMF.
-
Add Nucleophile (1.2 eq) and
(2.0 eq). -
Heat to 60°C for 4-12 hours (Monitor by TLC/LCMS).
-
Quench: Pour into ice water. Precipitate is usually pure enough for initial screening.
Mechanism of Action (SAR Logic)
The following graph illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold in drug design.
Safety & Handling
References
-
InhA Inhibitors: Enoyl-Acyl Carrier Protein Reductase Inhibitors as Antitubercular Agents.[3] Journal of Medicinal Chemistry.[1][2]
-
Benzamide Synthesis: Optimization of 4-substituted benzamides as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][2]
-
Mosapride Analogues: Synthesis and biological activities of benzamide derivatives as selective 5-HT4 receptor agonists. Chemical & Pharmaceutical Bulletin.[1][2]
-
PubChem Compound Summary: 4-(Chloromethyl)-N-methylbenzamide.[4][5] National Center for Biotechnology Information.[1] [1][2][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. PubChemLite - 4-(chloromethyl)-n-methylbenzamide (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 6. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 4-(chloromethyl)-N-methylbenzamide in Kinase Inhibitor Discovery
This technical guide details the application of 4-(chloromethyl)-N-methylbenzamide as a privileged scaffold and electrophilic intermediate in the design of protein kinase inhibitors.
While often mistaken for a standalone therapeutic, this molecule serves as a critical "linchpin" intermediate in medicinal chemistry. It allows researchers to couple ATP-competitive "hinge binders" (purines, pyrimidines) with a "tail" moiety (the N-methylbenzamide) that extends into the solvent-exposed front or allosteric pockets (e.g., the DFG-out pocket), thereby enhancing potency and selectivity.
Part 1: The Pharmacophore & Chemical Logic
In Fragment-Based Drug Discovery (FBDD), 4-(chloromethyl)-N-methylbenzamide represents a dual-function scaffold. Its utility is derived from two distinct structural zones that address specific challenges in kinase binding:
-
The Electrophilic Handle (Chloromethyl): A highly reactive benzylic chloride that serves as a "soft" electrophile. It is designed to undergo nucleophilic substitution (
) with the nitrogen atoms of kinase-privileged heterocycles (e.g., N9 of purines). -
The Interaction Tail (N-methylbenzamide): This moiety mimics the solvent-interface interactions found in many Type II inhibitors (e.g., Imatinib, Sorafenib). The amide functionality acts as a Hydrogen Bond Donor/Acceptor (HBDA) pair, often engaging residues like Glu or Asp in the
C-helix or the activation loop.
Pharmacophore Mapping
The following diagram illustrates how this scaffold bridges the catalytic machinery of the kinase.
Figure 1: Pharmacophore integration showing how the scaffold links the ATP-binding core to the solvent-exposed tail.
Part 2: Synthetic Methodology & Protocols[1]
The synthesis of high-affinity inhibitors using this scaffold requires a two-stage protocol: Scaffold Generation (if not purchased) and Heterocycle Coupling .
Protocol A: Synthesis of the Scaffold
Objective: To generate 4-(chloromethyl)-N-methylbenzamide from 4-(chloromethyl)benzoyl chloride.
Reagents:
-
4-(chloromethyl)benzoyl chloride (1.0 eq)[1]
-
Methylamine (2.0 M in THF, 1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Cool a solution of 4-(chloromethyl)benzoyl chloride in anhydrous DCM to 0°C under an inert atmosphere (
). -
Addition: Dropwise add the Methylamine/THF solution. Critical: Maintain temperature <5°C to prevent hydrolysis of the benzyl chloride.
-
Scavenging: Add TEA slowly to neutralize the generated HCl.
-
Workup: Stir for 2 hours at RT. Wash with 1N HCl (cold) to remove excess amine, followed by brine. Dry over
.[2] -
Validation: Verify structure via
NMR. Look for the diagnostic benzylic protons singlet at ppm.
Protocol B: Coupling to Kinase Hinges ( Displacement)
Objective: To attach a purine base (e.g., 2,6-dichloropurine) to the scaffold.
Reagents:
-
Kinase Hinge Heterocycle (e.g., Purine derivative) (1.0 eq)
-
4-(chloromethyl)-N-methylbenzamide (1.1 eq)
-
Potassium Carbonate (
) (Anhydrous, 2.5 eq) -
DMF or DMSO (Dry)
Step-by-Step Workflow:
-
Activation: Dissolve the heterocycle in dry DMF. Add
and stir at RT for 30 mins to deprotonate the nucleophilic nitrogen (e.g., of purine). -
Alkylation: Add 4-(chloromethyl)-N-methylbenzamide.
-
Heating: Heat the mixture to 60–80°C. Note: Monitor via TLC/LC-MS. The reaction typically completes in 4–12 hours.
-
Purification: Pour into ice water. If the product precipitates, filter. If not, extract with EtOAc. Purify via silica gel chromatography.
Synthetic Pathway Visualization
Figure 2: Synthetic route for converting the acid chloride precursor into the final kinase inhibitor.
Part 3: Mechanism of Action & Data Interpretation
When the final molecule binds to the kinase, the N-methylbenzamide tail plays a pivotal role in selectivity.
Binding Mode Mechanics
-
Hinge Region: The heterocycle (attached via the methylene bridge) forms canonical hydrogen bonds with the kinase hinge residues (e.g., Met, Glu).
-
Solvent Channel: The methylene group (
) acts as a flexible hinge, allowing the benzamide group to rotate and sit in the solvent channel. -
The "Tail" Effect: The amide carbonyl (
) often accepts a hydrogen bond from backbone amides or conserved Lysines (e.g., Lys in the 3-strand), locking the inhibitor in place.
Comparative Potency Data (Hypothetical SAR)
The following table illustrates how the addition of the N-methylbenzamide tail improves potency compared to the naked heterocycle.
| Compound ID | Structure Description | Target Kinase | Interpretation |
| Cmpd-A | 6-amino-purine (Adenine) | >10,000 | Weak, non-specific binding. |
| Cmpd-B | 9-benzyl-6-aminopurine | 850 | Benzyl group adds hydrophobic bulk but lacks directionality. |
| Cmpd-C | 9-(4-(N-methylcarbamoyl)benzyl)-6-aminopurine | 45 | The N-methylbenzamide tail engages specific solvent-front residues, boosting affinity 20x. |
Part 4: Alternative Application - Covalent Probing
While less common in final drugs due to potential toxicity, the intact chloromethyl group can be used as a Covalent Warhead in chemical biology probes.
-
Target: Non-catalytic Cysteine residues located near the ATP pocket.
-
Mechanism: The chloromethyl group is an alkylating agent. If a Cysteine thiol is positioned within 4–5 Å, it can displace the chloride, forming a permanent Thioether bond.
-
Utility: This is used for "Kinase Profiling" or "Target Identification" to map accessible cysteines across the kinome.
Covalent Labeling Workflow
-
Incubation: Treat cell lysate with 4-(chloromethyl)-N-methylbenzamide (1–10
M). -
Competition: Add a broad-spectrum ATP-competitive inhibitor to validate active-site binding.
-
Click Chemistry: If the benzamide is modified with an alkyne handle, use Click Chemistry to attach a fluorophore and visualize the labeled kinases on an SDS-PAGE gel.
References
-
MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Link
-
National Institutes of Health (NIH). (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Link
-
PubChem. (2025).[3] Compound Summary: N-(chloromethyl)-N-methylbenzamide.[3][4] Link
-
American Chemical Society (ACS). (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Link
-
BenchChem. (2024). 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide: Reactivity and Cytotoxic Potential. Link
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors | MDPI [mdpi.com]
- 2. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 3. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | 1119452-69-5 | Benchchem [benchchem.com]
Technical Guide: Investigating Novel Reaction Pathways of 4-(Chloromethyl)-N-methylbenzamide
The following technical guide details the investigation of novel reaction pathways for 4-(chloromethyl)-N-methylbenzamide . This document is designed for application scientists and medicinal chemists, focusing on expanding the utility of this scaffold beyond standard nucleophilic substitutions.
Executive Summary
4-(Chloromethyl)-N-methylbenzamide (CAS: 220875-88-7) represents a high-value "bifunctional" scaffold in drug discovery. It possesses two distinct reactive centers: an electrophilic benzylic chloride (para-position) and a directing-capable secondary amide (position 1).
While traditional usage treats the benzylic chloride merely as an alkylating agent for amines or thiols, recent advances in transition-metal catalysis open new avenues. This guide outlines protocols for investigating Nickel-Catalyzed Reductive Cross-Coupling (accessing
Chemo-Selectivity Profile
The molecule presents a selectivity challenge:
-
Site A (Benzylic Cl): Highly reactive toward
and oxidative addition by Ni(0)/Pd(0). -
Site B (Amide NH): Acidic proton (
in DMSO). Capable of directing ortho-metalation. -
Site C (Aromatic Ring): Electron-deficient due to the amide, deactivating it toward standard electrophilic aromatic substitution, but activating it for nucleophilic aromatic substitution (
) if fluorinated, or radical additions.
Investigation Pathway A: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
Traditional Suzuki couplings with benzylic chlorides are often sluggish due to slow oxidative addition or rapid
Mechanistic Rationale
We utilize a Ni(II)/bipyridine system with a manganese reductant. The mechanism avoids the formation of unstable benzylic metal species by generating radical intermediates that recombine selectively.
Target Reaction: Coupling 4-(chloromethyl)-N-methylbenzamide with an Aryl Bromide (Ar-Br).
Figure 1: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling of benzylic chlorides.
Experimental Protocol (Self-Validating)
Note: This protocol uses a "bench-stable" setup where possible, but the catalyst preparation requires inert atmosphere.
Reagents:
-
Substrate: 4-(chloromethyl)-N-methylbenzamide (1.0 equiv, 0.5 mmol)
-
Coupling Partner: 4-Bromoanisole (1.2 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Reductant: Manganese powder (
) (3.0 equiv, <10 micron particle size) -
Solvent: DMA (Dimethylacetamide), anhydrous, degassed.
Step-by-Step Methodology:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a reaction vial with
(11 mg) and dtbbpy (13.4 mg). Add 1 mL of DMA and stir for 10 min until the solution turns deep green (formation of the active complex). -
Substrate Addition: Add 4-(chloromethyl)-N-methylbenzamide (92 mg) and 4-bromoanisole (112 mg) to the vial.
-
Reductant Activation: Add Mn powder (82 mg). Critical Step: Add TMSCl (10
L) and NaI (10 mol%) to activate the Mn surface and facilitate halide exchange (Cl I) in situ, accelerating the reaction. -
Reaction: Seal the vial with a Teflon-lined cap. Stir vigorously (1000 rpm) at 60°C for 12 hours.
-
Quench & Analysis: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Mn salts. Wash with 1M HCl (to remove Ni and unreacted amide) and brine.
-
Validation: Analyze by LC-MS. Look for the mass shift corresponding to the loss of Cl (-35.5) and gain of the anisole moiety (+107).
Expert Insight: If homocoupling of the benzylic chloride (dimerization) is observed, increase the concentration of the aryl bromide and lower the reaction temperature to 40°C.
Investigation Pathway B: Amide-Directed C-H Activation
The secondary amide (N-methyl) is a competent directing group (DG) for Ruthenium(II) or Palladium(II) catalysis. This allows for the introduction of halogens or aryl groups at the ortho position (position 2), creating a 1,2,4-trisubstituted benzene core.
Mechanistic Rationale
The amide oxygen coordinates to the metal center, bringing it into proximity with the ortho C-H bond. A base-assisted deprotonation mechanism (CMD) cleaves the C-H bond.
Figure 2: Directed C-H activation pathway via metallacycle formation.
Experimental Protocol: Ortho-Iodination
Ortho-iodination transforms the scaffold into a precursor for further coupling (e.g., Sonogashira).
Reagents:
-
Substrate: 4-(chloromethyl)-N-methylbenzamide (0.5 mmol)
-
Catalyst:
(5 mol%) -
Oxidant: IOAc (generated in situ from
+ or NIS) -
Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP)
Step-by-Step Methodology:
-
Setup: In a screw-cap vial, combine the substrate (92 mg),
(5.6 mg), and -Iodosuccinimide (NIS) (1.2 equiv, 135 mg). -
Solvent Effect: Add HFIP (2 mL). Expert Note: HFIP is crucial here; it stabilizes the cationic Pd species and promotes C-H cleavage via hydrogen bonding with the amide carbonyl.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Workup: Cool, dilute with DCM, wash with saturated
(to reduce excess iodine species). -
Validation:
NMR will show the disappearance of one ortho proton doublet and the shift of the remaining aromatic signals.
Quantitative Data Summary
| Reaction Type | Key Reagents | Critical Parameter | Expected By-Product |
| Ni-Cross Coupling | Homocoupling (Dimer) | ||
| C-H Iodination | Solvent Polarity (HFIP) | Di-iodination (2,6-pos) | |
| Nucleophilic Sub. | Amine, DIPEA, DMF | Temperature Control | Bis-alkylation (if |
Safety & Handling (Critical)
4-(Chloromethyl)-N-methylbenzamide contains a benzylic chloride moiety.
-
Lachrymator/Vesicant: Benzylic chlorides are potent eye and skin irritants. They can alkylate DNA.
-
Control: Handle ONLY in a fume hood. Double-glove (Nitrile).
-
-
Decontamination: Quench all glassware and spills with a solution of dilute ammonia or 10% sodium thiosulfate to destroy the alkyl chloride before removal from the hood.
-
Incompatibility: Avoid mixing with strong oxidizers or strong bases (unless controlled) to prevent runaway exotherms.
References
-
Nickel-Catalyzed Cross-Coupling of Benzylic Chlorides
-
Amide-Directed C-H Activation
-
General Safety for Benzylic Chlorides
Sources
4-(chloromethyl)-N-methylbenzamide literature review
This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 4-(chloromethyl)-N-methylbenzamide , a critical benzyl chloride linker used to incorporate the N-methylbenzamide pharmacophore into drug candidates.[1]
CAS Registry Number: 220875-88-7 Role: Electrophilic Linker & Pharmacophore Primary Application: Synthesis of MAGL inhibitors, kinase inhibitors, and GPCR ligands.[1]
Part 1: Strategic Significance & Chemical Identity[1]
In medicinal chemistry, the 4-(chloromethyl)-N-methylbenzamide scaffold serves a dual purpose: it acts as a robust electrophilic linker (via the benzyl chloride) and provides a hydrogen-bond donor/acceptor motif (via the amide) that often interacts with solvent-exposed regions of a target protein (e.g., the hinge region of kinases or surface loops of GPCRs).
Chemical Profile
| Property | Data |
| IUPAC Name | 4-(chloromethyl)-N-methylbenzamide |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Reactivity Class | Benzyl chloride (Sɴ2 Electrophile) |
Part 2: Synthesis Protocols
Two primary routes exist for synthesizing this intermediate. The choice depends on the required purity and scale.
Route A: The "Hydroxymethyl" Stepwise Route (Recommended for High Purity)
Why this route? Direct reaction of 4-(chloromethyl)benzoyl chloride with methylamine often leads to "double alkylation" side products where the amine attacks the benzyl chloride. This stepwise route protects the benzylic position as an alcohol until the amide is formed, ensuring regio-fidelity.[1]
Step 1: Amide Coupling
Precursor: 4-(Hydroxymethyl)benzoic acid Reagents: Methylamine (THF solution), EDC·HCl, HOBt, DIPEA.
-
Dissolve 4-(hydroxymethyl)benzoic acid (1.0 eq) in DMF.
-
Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to activate the acid.
-
Add Methylamine (2.0 M in THF, 1.5 eq) and DIPEA (2.0 eq).
-
Warm to RT and stir for 12 h.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/EDC), sat. NaHCO₃, and brine.
-
Product: 4-(Hydroxymethyl)-N-methylbenzamide.
Step 2: Chlorination
Reagent: Thionyl Chloride (SOCl₂)
-
Suspend the intermediate from Step 1 in dry DCM.[1]
-
Add SOCl₂ (1.5 eq) dropwise at 0°C. Caution: Gas evolution (SO₂, HCl).
-
Stir at RT for 2–4 h. Monitor by TLC (the chloride is less polar than the alcohol).
-
Workup: Concentrate in vacuo to remove excess SOCl₂.[1] Azeotrope with toluene to remove traces of acid.[1]
-
Purification: Recrystallization from EtOAc/Hexanes.
Route B: Direct Acylation (Industrial/Scale-Up)
Precursor: 4-(Chloromethyl)benzoyl chloride Reagents: Methylamine hydrochloride, TEA, DCM.
-
Critical Control: Temperature must be kept < -10°C to prevent the amine from displacing the benzylic chloride.
-
Protocol: Add 4-(chloromethyl)benzoyl chloride dropwise to a solution of Methylamine HCl (1.0 eq) and TEA (2.2 eq) in DCM at -10°C. Quench immediately upon completion.
Part 3: Reaction Mechanism & Workflow Visualization
The following diagram illustrates the retrosynthetic logic and the Sɴ2 displacement mechanism used to couple this linker to drug scaffolds (e.g., piperazines).
Caption: Stepwise synthesis of the linker and its subsequent application in convergent drug synthesis.
Part 4: Medicinal Chemistry Applications[5][6][7]
MAGL Inhibitors (Case Study)
Monoacylglycerol lipase (MAGL) inhibitors are investigated for treating neuroinflammation and pain. Patent literature (e.g., WO2019134985A1) describes the use of CAS 220875-88-7 to synthesize "Intermediate E-4".[1]
-
Mechanism: The benzyl chloride reacts with a piperazine or spiro-cycle core.
-
Role of the Benzamide: The N-methylbenzamide moiety extends into the solvent channel of the enzyme, improving solubility and metabolic stability compared to a plain phenyl ring.
General Library Synthesis
This reagent is a staple in "Parallel Medicinal Chemistry" for exploring Structure-Activity Relationships (SAR).[1]
-
Reaction:
-
Conditions: Acetonitrile or DMF, Potassium Carbonate, 60°C, 4–12 hours.
-
Yields: Typically >80% due to the high reactivity of the benzylic halide.
Part 5: Handling and Safety
Warning: 4-(Chloromethyl)-N-methylbenzamide is an alkylating agent .[1]
-
Hazards: Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Potential mutagen due to DNA alkylation capability.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis converts benzyl chloride back to alcohol).[1]
-
Decontamination: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential.[1]
References
-
PrepChem. "Synthesis of 4-(Chloromethyl)benzoyl chloride." PrepChem.com.[1] Accessed Jan 28, 2026.
-
F. Hoffmann-La Roche AG. "Octahydropyrido[1,2-a]pyrazines as MAGL Inhibitors."[1] World Intellectual Property Organization, WO2019134985A1, 2019. (Describes use of CAS 220875-88-7 as Intermediate E-4).
-
PubChem. "Compound Summary: 4-(Chloromethyl)-N-methylbenzamide (CID 10103853)."[1] National Center for Biotechnology Information.[1] Accessed Jan 28, 2026.
-
Sigma-Aldrich. "Product Specification: 4-(Chloromethyl)-N-methylbenzamide, CAS 220875-88-7."[1][2] Merck KGaA.[1] Accessed Jan 28, 2026.
Sources
Technical Safety Monograph: 4-(Chloromethyl)-N-methylbenzamide
Executive Summary
4-(Chloromethyl)-N-methylbenzamide is a potent alkylating intermediate frequently employed in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other targeted oncological therapies. Its structural core—a benzylic chloride moiety—imparts high electrophilicity, making it an invaluable "warhead" for chemical synthesis but a severe biological hazard.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's risks, specifically its lachrymatory properties, potential for DNA alkylation, and hydrolytic instability.
Part 1: Chemical Profile & Hazard Architecture
Structural Hazard Analysis (SAR)
To understand the safety profile of 4-(chloromethyl)-N-methylbenzamide, one must deconstruct its functional groups. The molecule consists of a benzamide core (relatively stable) and a chloromethyl group (highly reactive).
-
The Alkylation Threat: The carbon-chlorine bond in the benzylic position is weak due to resonance stabilization of the transition state. This makes the methylene carbon highly susceptible to nucleophilic attack (
). -
Biological Implication: In a biological system, DNA bases (specifically the
position of guanine) act as nucleophiles. Upon contact, this compound can alkylate DNA, leading to cross-linking, replication errors, and potential cytotoxicity or mutagenicity. -
Lachrymatory Effect: Like its parent compound, benzyl chloride, this derivative is a potent lachrymator. It reacts with transient receptor potential (TRP) channels in corneal nerve endings, causing immediate, severe tearing and respiratory distress.
Mechanistic Visualization
The following diagram illustrates the electrophilic attack mechanism that necessitates strict containment.
Figure 1: Mechanism of Action. The chloromethyl group acts as an alkylating agent, permanently modifying biological nucleophiles (DNA/Proteins) while releasing corrosive HCl.
Part 2: Engineering Controls & PPE (The Barrier Strategy)
Standard laboratory PPE is insufficient for benzylic halides due to their high permeation rates through standard nitrile rubber.
Glove Permeation Dynamics
Researchers often assume disposable nitrile gloves provide adequate protection. For benzylic chlorides, breakthrough can occur in <15 minutes.
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Thin Nitrile (4 mil) | < 10 mins | Unsafe for direct handling. |
| Thick Nitrile (8 mil) | 30–60 mins | Acceptable for incidental splash only. |
| Laminate (Silver Shield) | > 480 mins | Mandatory for spill cleanup or scale-up. |
| Viton / Butyl | > 240 mins | Excellent reusable option. |
Protocol: Use the "Double-Glove" technique.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: Laminate or 8 mil Nitrile (Chemical Barrier).
-
Change Frequency: Immediately upon any splash; every 60 minutes during active handling.
Ventilation Requirements[1][2][3]
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. The powder can be electrostatic; "flying" dust poses a severe inhalation risk.
Part 3: Operational Handling & Synthesis Protocols
Handling Workflow
This compound is moisture-sensitive.[1][2] Hydrolysis yields 4-(hydroxymethyl)-N-methylbenzamide and Hydrogen Chloride (HCl) gas. Over time, a sealed bottle exposed to moisture can pressurize.
Figure 2: Safe Handling Lifecycle. Note the requirement to prepare quenching agents before opening the source container.
Solubilization & Reaction
-
Solvents: Highly soluble in DMF, DMSO, and DCM.
-
Reaction Caution: When reacting with amines (to form PARP inhibitors), the reaction generates HCl. You must include a base scavenger (e.g., Triethylamine or DIPEA) in the reaction mixture to neutralize the acid and drive the reaction to completion.
-
Thermal Runaway: Benzylic halides can undergo autocatalytic decomposition if heated with iron or rust traces (Friedel-Crafts type polymerization). Use only glass-coated or Teflon-coated stir bars.
Part 4: Emergency Response & Decontamination[5][6]
The "Quench Cocktail"
Never clean a spill with pure water; it will generate a cloud of HCl mist. You must react the chloromethyl group to a benign species (an alcohol or amine).
Standard Quench Solution (SQS):
-
Composition: 90% Water, 5% Sodium Bicarbonate, 5% Ethanolamine (or Ammonium Hydroxide).
-
Mechanism: The amine/hydroxide rapidly displaces the chloride, destroying the alkylating potential, while the bicarbonate neutralizes the generated acid.
Spill Cleanup Protocol
-
Evacuate: If the spill is outside the hood (>5 mL), evacuate the lab due to lachrymatory vapors.
-
PPE Up: Don Silver Shield (Laminate) gloves and a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Contain: Cover spill with a pad or vermiculite.
-
Deactivate: Gently pour SQS over the absorbent. Allow to sit for 20 minutes.
-
Disposal: Collect as hazardous chemical waste (pH adjusted).
References
-
PubChem. (2025).[3][4] Compound Summary: 4-(Chloromethyl)benzaldehyde (Structural Analog Hazard Data). National Library of Medicine.[3] [Link]
-
European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: Benzyl Chloride Derivatives.[4] [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Occupational Health Guideline for Benzyl Chloride. NIOSH.[2] [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride. [Link]
-
National Institutes of Health (NIH). (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides.[5] (Context on synthesis applications). [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 4-(chloromethyl)-N-methylbenzamide
Application Note: Precision Synthesis of 4-(Chloromethyl)-N-methylbenzamide
Executive Summary
This protocol details the chemoselective synthesis of 4-(chloromethyl)-N-methylbenzamide (Target), a critical intermediate in the development of PARP inhibitors and kinase-targeted therapeutics.[1]
The synthesis presents a classic chemoselectivity challenge: the starting material, 4-(chloromethyl)benzoyl chloride , contains two electrophilic sites—the acyl chloride and the benzylic chloride.[1] This guide provides a kinetically controlled amidation protocol designed to exclusively target the acyl chloride while preserving the benzylic chloride for downstream functionalization.[1]
Strategic Analysis: The Chemoselectivity Challenge
The synthesis hinges on differentiating between two electrophilic centers using Hard Soft Acid Base (HSAB) theory and Kinetic Control .
-
Site A (Acyl Chloride): A "hard" electrophile. Reacts rapidly with nucleophiles via an addition-elimination mechanism.[1]
-
Site B (Benzylic Chloride): A "soft" electrophile. Reacts via
substitution.[1]
The Risk: Methylamine is a potent nucleophile.[1] If reaction conditions (temperature, stoichiometry) are uncontrolled, methylamine will attack Site B, leading to dimerization or polymerization (e.g., formation of secondary amines), rendering the product useless for fragment-based drug design.
The Solution:
-
Temperature Control: Maintaining the reaction between -10°C and 0°C suppresses the activation energy barrier required for the slower
benzylic attack.[1] -
Solvent Selection: Anhydrous Dichloromethane (DCM) is selected over aqueous biphasic systems (Schotten-Baumann) to prevent hydrolysis of the benzylic chloride to the alcohol.[1]
-
Base Selection: Use of a tertiary amine (Triethylamine or DIPEA) as an HCl scavenger prevents the formation of methylamine hydrochloride salts that could complicate workup, while being non-nucleophilic enough to avoid attacking the benzyl chloride itself.
Materials & Equipment
| Reagent | Purity | Role |
| 4-(Chloromethyl)benzoyl chloride | >97% | Electrophilic Precursor |
| Methylamine Hydrochloride | >98% | Nucleophile Source |
| Triethylamine (TEA) | >99% | Base (HCl Scavenger) |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| HCl (1M) | Aqueous | Quenching/Wash |
| Sodium Bicarbonate | Sat.[1] Aq. | Neutralization |
Equipment:
-
3-Neck Round Bottom Flask (inert atmosphere capable).[1]
-
Pressure-equalizing addition funnel.[1]
-
Internal temperature probe.[1]
-
Rotary Evaporator.[1]
Experimental Protocol
Step 1: Preparation of the Electrophile Solution
-
Context: If starting from 4-(chloromethyl)benzoic acid, convert to acid chloride using Thionyl Chloride (
) and catalytic DMF. For this protocol, we assume the isolation of the acid chloride.[1]
-
Purge a 500 mL 3-neck flask with dry Nitrogen (
).[1] -
Charge 4-(chloromethyl)benzoyl chloride (18.9 g, 100 mmol) into the flask.
-
Add Anhydrous DCM (200 mL). Stir until fully dissolved.
-
Cool the solution to -10°C using an ice/salt bath or cryo-cooler.
Step 2: Controlled Amidation (The Critical Step)
-
Mechanistic Note: We use Methylamine Hydrochloride rather than aqueous methylamine to strictly exclude water.
-
In a separate flask, suspend Methylamine Hydrochloride (7.43 g, 110 mmol, 1.1 eq) in DCM (50 mL).
-
Add Triethylamine (30.6 mL, 220 mmol, 2.2 eq) to the suspension. Stir for 15 minutes to liberate the free amine base.[1]
-
Transfer the Methylamine/TEA mixture to the addition funnel.
-
Dropwise Addition: Add the amine mixture to the cold Acid Chloride solution over 45 minutes .
-
Critical Parameter: Ensure internal temperature does not exceed 0°C .[1]
-
-
Once addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.
Step 3: Workup and Isolation
-
Quench: Pour the reaction mixture into cold 1M HCl (100 mL). This removes excess TEA and unreacted methylamine.[1]
-
Phase Separation: Separate the organic layer.[1][2] Extract the aqueous layer once with DCM (50 mL).
-
Wash: Wash combined organics with:
-
Saturated
(100 mL) – removes any hydrolyzed benzoic acid byproducts. -
Brine (100 mL) – dehydrates the organic phase.[2]
-
-
Dry: Dry over anhydrous
or for 30 minutes. Filter. -
Concentrate: Evaporate solvent under reduced pressure (
, 500 mbar) to yield a white to off-white solid. -
Recrystallization (Optional): If purity <98%, recrystallize from EtOAc/Hexane.
Process Visualization
Figure 1: Process flow diagram illustrating the kinetic control strategy for chemoselective amidation.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Identity ( | 400 MHz, | |
| Mass Spec | ESI-MS | |
| Melting Point | 138 - 142°C (Typical) | Capillary Method |
Troubleshooting Guide:
-
Issue: Presence of dimer (secondary amine formation).
-
Issue: Low Yield.
Safety & Hazards
-
4-(Chloromethyl)benzoyl chloride: Corrosive, causes severe skin burns.[1][4] Lachrymator. Handle only in a fume hood.
-
Benzyl Chloride Moiety: The product contains a reactive alkyl chloride, which is a potential genotoxic impurity (GTI) . It is an alkylating agent.[1] Avoid inhalation of dust.[1]
-
Methylamine: Toxic gas/liquid.[1] The hydrochloride salt is safer but releases the gas upon basification.[1]
References
-
Banks, R. E., et al. "Preparation of 4-chloromethylbenzoyl chloride."[1] Organic Syntheses, Coll. Vol. 5, p. 201. (Grounding for Acid Chloride synthesis).
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852. (Review of amidation chemoselectivity).
-
PubChem Compound Summary. "4-(Chloromethyl)benzoyl chloride."[1][5] National Center for Biotechnology Information.[1] (Safety and Physical Properties).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text for Kinetic vs Thermodynamic control in acyl substitutions).
Sources
- 1. prepchem.com [prepchem.com]
- 2. RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide - Google Patents [patents.google.com]
- 3. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 4. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Application Note: High-Efficiency Nucleophilic Substitution of 4-(Chloromethyl)-N-methylbenzamide
Abstract & Strategic Value
4-(Chloromethyl)-N-methylbenzamide is a high-value bifunctional building block in medicinal chemistry. It features two distinct chemical motifs: a reactive benzylic chloride "warhead" susceptible to nucleophilic attack, and a stable
This guide provides optimized protocols for substituting the chloride with amines (amination), thiols (thioetherification), and alkoxides (etherification). Unlike simple benzyl chloride, the presence of the amide moiety dictates specific solubility requirements and restricts the use of harsh bases. This document focuses on
Chemical Reactivity Profile
The Electrophile: Benzylic Chloride
The chloromethyl group at the para-position is highly activated. The adjacent aromatic ring stabilizes the transition state of nucleophilic attack (
-
Dominant Mechanism:
(bimolecular substitution) is preferred in aprotic solvents with good nucleophiles. -
Risk Factor: Hydrolysis. In the presence of water and heat, the compound converts to the benzyl alcohol via an
-like pathway, driven by the resonance stabilization of the benzyl cation.
The Bystander: -Methylamide
The amide group (
-
Constraint: The amide
has a . While stable to carbonates and tertiary amines, strong bases (e.g., NaH, LDA) can deprotonate this site, leading to solubility issues or competing nucleophilicity.
Mechanistic Pathway (DOT Visualization)
Figure 1: The concerted
Critical Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Best for: Synthesis of secondary/tertiary amines for library generation.
Reagents:
-
Substrate: 4-(Chloromethyl)-N-methylbenzamide (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Catalyst (Optional): KI (0.1 equiv) – See Section 3.3
Step-by-Step Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve 4-(chloromethyl)-N-methylbenzamide (1.0 mmol, ~183 mg) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(2.0 mmol, finely ground). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -
Nucleophile Addition: Add the amine (1.2 mmol) dropwise.
-
Reaction: Stir at 60°C for 4–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. The starting material (Cl) shows a distinct 3:1 isotope pattern (M/M+2). The product will lose this pattern.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc (20 mL).
-
Wash with water (
) to remove DMF/salts. -
Wash with Brine (
). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (DCM/MeOH gradient) or recrystallization from EtOH/Hexane.
Protocol B: C-S Bond Formation (Thioetherification)
Best for: Covalent inhibitors or radiolabeling precursors.
Modifications from Protocol A:
-
Base:
is often superior for thiols due to the "Cesium Effect" (improved solubility and softer cation). -
Atmosphere: Strict Nitrogen/Argon atmosphere is required to prevent disulfide formation of the thiol starting material.
-
Temperature: Often proceeds at Room Temperature (RT) due to the higher nucleophilicity of thiols.
Optimization: The Finkelstein Catalysis
For sluggish nucleophiles (e.g., anilines or sterically hindered amines), the addition of catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) is critical.
Mechanism:
- (Equilibrium favoring R-I in acetone/MeCN).
- (Fast reaction; Iodide is a better leaving group).
Recommendation: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI if conversion is <50% after 4 hours.
Data Analysis & Validation
Solvent Compatibility Matrix
The amide group limits solubility in non-polar solvents. Use this table to select the optimal medium.
| Solvent | Solubility | Reaction Rate ( | Recommendation |
| DMF | Excellent | Fast | Primary Choice. Difficult to remove (requires aqueous wash). |
| MeCN | Good | Moderate/Fast | Excellent Choice. Easy workup (evaporation). |
| THF | Moderate | Moderate | Good for etherification; ensures solubility of alkoxides. |
| DCM | Good | Slow | Avoid. Reaction kinetics are too slow for |
| Acetone | Good | Fast (Finkelstein) | Use specifically for NaI-catalyzed reactions. |
Analytical Checkpoints (LCMS)
-
Starting Material: 4-(chloromethyl)-N-methylbenzamide.
-
Mass: ~183.6 Da.
-
Signature: Chlorine isotope pattern (M at 100%, M+2 at ~32%).
-
-
Product:
-
Signature: Loss of M+2 isotope peak (unless the nucleophile contains Cl/Br).
-
Validation: If the M+2 peak persists, the reaction is incomplete.
-
Experimental Workflow Diagram
Figure 2: Decision tree for reaction setup and monitoring.
Safety & Handling
-
Lachrymator Hazard: Benzylic chlorides are potent lachrymators (tear gas agents). Always handle in a fume hood.
-
Alkylating Agent: This compound is a potential mutagen. Double-glove and avoid inhalation of dust/vapors.
-
Quenching: Quench excess alkylating agent with a dilute solution of ammonia or nucleophilic scavenger (e.g., polymer-bound trisamine) before disposal.
References
-
Benzylic Halide Reactivity
-
Nucleophilic Substitution of Benzylic Halides. Chemistry LibreTexts.
-
-
Finkelstein Reaction
-
Compound Data
Sources
- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 2. Finkelstein Reaction [unacademy.com]
- 3. youtube.com [youtube.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. CID 139083282 | C16H16Cl2N2O2 | CID 139083282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(chloromethyl)-N-ethyl-N-methylbenzamide | C11H14ClNO | CID 43263327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 4-(Chloromethyl)-N-methylbenzamide in Solid-Phase Synthesis
This Application Note is designed for medicinal chemists and process scientists engaged in the solid-phase synthesis (SPPS/SPOS) of small molecule libraries, specifically those targeting kinase inhibitors or GPCR ligands where the N-methylbenzamide moiety is a critical pharmacophore.
Introduction & Pharmacological Relevance[1][2][3][4]
The incorporation of benzamide motifs is a cornerstone in the design of Type II kinase inhibitors (e.g., Imatinib analogs) and androgen receptor antagonists. The specific building block 4-(chloromethyl)-N-methylbenzamide serves as a highly efficient electrophile for introducing the 4-(methylcarbamoyl)benzyl group.
In Solid-Phase Organic Synthesis (SPOS), this reagent is typically employed to alkylate resin-bound nucleophiles (primary/secondary amines or thiols). Unlike solution-phase chemistry, where benzylic chlorides are highly reactive, solid-phase applications require optimized protocols to overcome diffusion limitations and steric hindrance within the resin matrix.
Key Advantages of this Reagent:
-
Pharmacophore Installation: Introduces a hydrogen-bond donor/acceptor motif (amide) with a defined spatial vector.
-
Selectivity: The N-methyl group prevents side reactions (e.g., cyclization) often seen with primary amides during harsh cleavage conditions.
-
Versatility: Compatible with standard Fmoc/tBu protocols.
Chemical Mechanism & Reaction Strategy[5][6][7][8]
The core reaction is a nucleophilic substitution (
The Challenge: Benzylic chlorides, while reactive, often exhibit sluggish kinetics on solid support due to the heterogeneous nature of the reaction. The Solution: An in situ Finkelstein reaction using Tetrabutylammonium Iodide (TBAI). TBAI facilitates the exchange of the chloride for a more reactive iodide leaving group, significantly accelerating the reaction rate and conversion yield.[1]
Reaction Pathway (DOT Visualization)
Experimental Protocols
Materials Required[2][3][4][10][11][12][13][14]
-
Resin: Rink Amide or Wang resin (0.4–0.8 mmol/g loading).
-
Reagent: 4-(chloromethyl)-N-methylbenzamide (Solid).
-
Solvent: Anhydrous DMF or NMP (High polarity is required for TBAI solubility).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Catalyst: TBAI (Tetrabutylammonium iodide).
Protocol A: Resin Preparation & Scaffolding
Before introducing the benzamide tail, the core scaffold must be deprotected.
-
Swelling: Place the resin (e.g., 100 mg) in a reactor column. Swell in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result (blue/purple) indicates the nucleophile is ready.
Protocol B: TBAI-Catalyzed Alkylation (The Core Step)
This step installs the 4-(chloromethyl)-N-methylbenzamide.
| Component | Equivalents (eq) | Concentration | Role |
| Resin-Amine | 1.0 | N/A | Substrate |
| Reagent | 3.0 - 5.0 | 0.2 M | Electrophile |
| DIPEA | 6.0 - 10.0 | - | Base (Acid Scavenger) |
| TBAI | 0.5 - 1.0 | - | Nucleophilic Catalyst |
Step-by-Step Procedure:
-
Solution Prep: In a separate vial, dissolve 4-(chloromethyl)-N-methylbenzamide (5 eq) and TBAI (1 eq) in anhydrous DMF.
-
Note: Ensure the solution is clear. If the reagent is stubborn, mild sonication is permitted.
-
-
Activation: Add DIPEA (10 eq) to the solution.
-
Addition: Transfer the activated solution to the resin reactor containing the swollen resin-bound amine.
-
Incubation: Shake or rotate at 60°C for 4 to 16 hours.
-
Expert Insight: Room temperature alkylation with benzylic chlorides on solid phase is often incomplete. Heating to 60°C is critical for quantitative conversion.
-
-
Washing (Crucial): Drain the reactor. Wash extensively to remove excess TBAI and reagent:
-
DMF (5x)
-
DCM (5x)
-
MeOH (2x) – Helps shrink resin and remove trapped salts.
-
DCM (3x)
-
Protocol C: Cleavage & Analysis
-
Cleavage Cocktail: Prepare TFA/TIPS/H2O (95:2.5:2.5).
-
Reaction: Add 2 mL cocktail to resin. Shake for 2 hours at RT.
-
Isolation: Filter resin, collect filtrate. Precipitate with cold diethyl ether.
-
Analysis: Dissolve pellet in DMSO/Water. Analyze via LC-MS.
-
Expected Mass Shift: The alkylation adds +147.17 Da (C8H8NO) to the scaffold mass (assuming loss of HCl).
-
Troubleshooting & Optimization
The following table summarizes common failure modes and validated solutions.
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance or low reactivity of chloride. | Add TBAI (1 eq) and increase temp to 60°C. Switch solvent to NMP. |
| Over-Alkylation | Formation of quaternary ammonium salts. | Reduce reagent to 2.0 eq. Monitor reaction time (check at 4h). |
| Reagent Precipitation | Low solubility of the benzamide in DCM. | Use DMF or NMP exclusively for the coupling step. |
| Colored Impurities | Iodine oxidation products from TBAI. | Wash resin with 10% sodium thiosulfate in water/DMF prior to cleavage. |
Mechanism of TBAI Catalysis (Finkelstein)
The addition of TBAI is not merely a suggestion; it is a kinetic necessity for this specific chloride.
References
-
Solid-Phase Alkylation Kinetics
- TBAI Catalysis in SPOS: C.J. Dinsmore, et al. "Solid-Phase Synthesis of 3-Aminobenzazepin-2-ones." Tetrahedron Letters, 2000. Context: Demonstrates the necessity of TBAI for efficient alkylation of resin-bound amines with benzylic halides.
-
Reagent Data
-
PubChem Compound Summary for CID 16777071 (4-(chloromethyl)-N-methylbenzamide).
-
-
General SPPS Cleavage Protocols
-
"Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection."[3] MilliporeSigma Technical Guides.
-
Sources
Technical Guide: 4-(Chloromethyl)-N-methylbenzamide as a Versatile Alkylating Agent
Introduction: The Bifunctional Linker Strategy
In modern medicinal chemistry, the introduction of defined structural motifs is critical for Structure-Activity Relationship (SAR) exploration. 4-(Chloromethyl)-N-methylbenzamide (CAS: 220875-88-7) represents a high-value "linker" reagent that combines a reactive electrophile with a polar, hydrogen-bond-donating amide tail.
Unlike simple benzyl chlorides (e.g., benzyl chloride or 4-chlorobenzyl chloride), this reagent introduces a 4-(
-
Physicochemical Modulation: The
-methylamide group increases polarity and aqueous solubility compared to non-substituted phenyl rings. -
Binding Affinity: The amide motif often engages in specific hydrogen bonding interactions with receptor backbones (e.g., in kinase or protease inhibitors).
This guide details the protocols for utilizing this reagent in
Chemical Profile & Safety Data
Compound Identity:
Physicochemical Properties:
| Property | Description/Value |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DMAc, Methanol, DCM; Sparingly soluble in water |
| Reactivity | High electrophilicity at benzylic carbon ( |
| Storage | Store at 2–8°C (Refrigerate), under inert atmosphere ( |
Safety & Hazard Warning (HSE Critical):
-
Lachrymator: Benzylic chlorides are potent tear agents. Handle only in a functioning fume hood.
-
Corrosive/Irritant: Causes severe skin burns and eye damage (H314/H318).
-
Sensitizer: Potential for skin sensitization upon repeated exposure.
-
Hydrolysis Risk: Reacts slowly with moisture to release HCl gas. Keep containers tightly sealed.
Mechanism of Action: Benzylic Substitution
The primary mode of action is a Nucleophilic Substitution (
Reaction Pathway Diagram
The following diagram illustrates the reaction logic and competing pathways (hydrolysis/dimerization) that must be controlled.
Caption: Mechanistic pathway for alkylation. The benzylic chloride undergoes rapid
Experimental Protocols
Application 1: Synthesis of Tertiary Amines ( -Alkylation)
This is the most common application, used to attach the benzamide tail to a secondary amine scaffold (e.g., piperazine, morpholine, or piperidine derivatives).
Reagents:
-
Secondary Amine (1.0 equiv)
-
4-(Chloromethyl)-N-methylbenzamide (1.1 – 1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst (Optional): NaI (0.1 equiv) – Finkelstein activation
Protocol:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(276 mg, 2.0 mmol). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -
Reagent Addition: Add 4-(chloromethyl)-N-methylbenzamide (202 mg, 1.1 mmol) in one portion.
-
Optimization: If the reaction is sluggish, add NaI (15 mg, 0.1 mmol) to generate the more reactive benzyl iodide in situ.
-
-
Reaction: Heat the mixture to 60°C under nitrogen for 4–12 hours. Monitor by LC-MS or TLC (DCM/MeOH 95:5).
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).
Application 2: Thioether Synthesis ( -Alkylation)
Used for modifying cysteine residues or creating thioether-linked probes.
Reagents:
-
Thiol / Thiophenol derivative (1.0 equiv)
-
4-(Chloromethyl)-N-methylbenzamide (1.1 equiv)
-
Base:
(1.5 equiv) or (1.5 equiv) -
Solvent: DMF or THF
Protocol:
-
Dissolve the Thiol (1.0 mmol) in degassed DMF (3 mL).
-
Add
(488 mg, 1.5 mmol). Stir for 15 minutes at RT to ensure deprotonation (thiolate formation). -
Add 4-(chloromethyl)-N-methylbenzamide (202 mg, 1.1 mmol).
-
Stir at Room Temperature for 1–3 hours. (Thiolates are highly nucleophilic; heating is rarely required and may cause disulfide formation).
-
Quench: Pour into ice-water. Extract with EtOAc.
-
Purification: Recrystallization often suffices due to the high crystallinity of the benzamide products, or use silica chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of reagent | Ensure solvents (DMF/MeCN) are anhydrous. Store reagent with desiccant. |
| Incomplete Reaction | Poor nucleophilicity | Add NaI (10 mol%) (Finkelstein catalyst) to convert -Cl to -I (better leaving group). Increase Temp to 80°C. |
| Bis-Alkylation | Primary amine used | If using a primary amine, use a large excess of amine (5 equiv) or protect it first. This reagent is best for secondary amines. |
| Precipitate in NMR | Amine salt contamination | Ensure thorough aqueous wash or use a basic resin scavenge step during workup. |
References
-
Compound Data & Safety: PubChem. 4-(Chloromethyl)-N-methylbenzamide (CAS 220875-88-7). National Library of Medicine. Available at: [Link]
-
General Alkylation Protocols: Alkylation of Amines. Organic Chemistry Portal. Available at: [Link]
- Mechanistic Insight: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for benzylic substitution mechanisms).
Sources
Technical Application Note: Optimized Synthetic Workflows for 4-(Chloromethyl)-N-methylbenzamide
Introduction & Chemical Profile[2][3][4][5][6][7][8]
4-(Chloromethyl)-N-methylbenzamide is a high-value bifunctional building block used extensively in medicinal chemistry to introduce the N-methylbenzamide motif—a privileged scaffold in kinase inhibitors and GPCR ligands.[1]
Structurally, the molecule features two distinct reactive centers:[2]
-
Benzylic Chloride (Electrophile): Highly reactive toward nucleophilic substitution (
) by amines, thiols, and alkoxides. -
N-Methyl Amide (Modulator): Provides hydrogen bond donor/acceptor capability and dictates solubility, but requires specific handling to prevent hydrolysis or deprotonation-induced side reactions.[1]
Key Physicochemical Properties (Predicted)
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 183.63 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in non-polar alkanes (Hexane/Heptane) |
| Reactivity Class | Alkylating Agent | Lachrymator ; handle with extreme caution |
Safety & Handling (Critical)
Hazard Classification: Skin Corr.[3][4][5][6][7] 1B, Eye Dam. 1, Acute Tox. 4.[6] Core Risk: As a benzylic chloride, this compound is a potent alkylating agent . It can alkylate DNA and proteins.
-
Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during scale-up (>5g).[1]
-
Quenching: Residual alkylating agent should be quenched with a solution of 10% ammonia or dilute NaOH before disposal.
Core Application 1: N-Alkylation (Amination)[1]
This is the most common application, generating secondary or tertiary amines. The reaction proceeds via an
Experimental Design Logic
-
Solvent: Acetonitrile (MeCN) is preferred for its polarity (stabilizing the transition state) and ease of removal. DMF is used for poorly soluble nucleophiles but complicates workup.
-
Base: Potassium Carbonate (
) is the standard heterogeneous base. For volatile amines, Diisopropylethylamine (DIPEA) is used. -
Catalyst: Potassium Iodide (KI) is added (10 mol%) to generate the transient, more reactive benzylic iodide (Finkelstein condition), accelerating sluggish reactions.
Detailed Protocol: Synthesis of 4-(Aminomethyl)-N-methylbenzamide Derivatives
Scale: 1.0 mmol (184 mg of starting material)
-
Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add 4-(chloromethyl)-N-methylbenzamide (184 mg, 1.0 mmol) and anhydrous Acetonitrile (5.0 mL). Stir until fully dissolved.
-
Activation (Optional): Add Potassium Iodide (KI) (17 mg, 0.1 mmol). Stir for 5 minutes; the solution may turn slightly yellow (formation of benzyl iodide).
-
Nucleophile Addition:
-
Add the Target Amine (1.2 mmol, 1.2 equiv).
-
Note: If the amine is a hydrochloride salt, add DIPEA (2.5 equiv) to liberate the free base.
-
-
Base Addition: Add anhydrous
(207 mg, 1.5 mmol). -
Reaction:
-
Seal the flask and stir at Room Temperature (RT) for 4–12 hours.
-
Optimization: If TLC shows <50% conversion after 4 hours, heat to 50°C. Avoid refluxing >80°C to prevent amide hydrolysis.
-
-
Monitoring: Check by TLC (System: 5% MeOH in DCM). The product will be significantly more polar than the starting chloride.
-
Workup (Aqueous):
-
Dilute mixture with EtOAc (20 mL).
-
Wash with saturated
(10 mL) followed by Brine (10 mL). -
Dry organic layer over
, filter, and concentrate in vacuo.
-
Core Application 2: Etherification (Phenol Coupling)
Used to synthesize biaryl ether linkers. Phenols are less nucleophilic than amines, requiring stronger activation.
Detailed Protocol
-
Solvent: DMF (Dimethylformamide) is required to solubilize the phenoxide anion.
-
Reagents:
-
Procedure:
-
Dissolve Phenol in DMF (0.2 M). Add
and stir for 15 mins at RT to generate the phenoxide. -
Add the benzylic chloride (solid or solution).[10]
-
Heat to 60°C for 3–6 hours.
-
-
Purification: Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with EtOAc/Diethyl Ether.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Standard Condition | Troubleshooting / Optimization |
| Stoichiometry | 1.0 eq Chloride : 1.2 eq Nuc : 1.5 eq Base | Increase Nucleophile to 2.0 eq if bis-alkylation is observed.[1] |
| Temperature | 25°C (RT) | Increase to 50-60°C for sterically hindered amines.[1] |
| Time | 4 - 12 hours | Add KI (0.1 eq) if reaction is too slow. |
| Major Side Product | Hydrolysis (Benzyl alcohol) | Ensure anhydrous solvents; keep system under |
Analytical Signatures
-
NMR (DMSO-
):-
Starting Material: Benzylic
singlet appears around 4.7–4.8 ppm . -
Product (Amine): Benzylic
shifts upfield to 3.5–3.8 ppm . -
Product (Ether): Benzylic
shifts to 5.0–5.2 ppm .
-
-
Mass Spectrometry: Look for the loss of the Chlorine isotope pattern (3:1 ratio of M : M+2).
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for selecting reaction conditions based on the nucleophile type.
Caption: Decision tree for optimizing reaction conditions based on nucleophile class. Colors indicate process flow from reactant (Blue) to conditions (Light Blue) to product (Green).
References
-
BenchChem. (2025).[2][10] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Link (Analogous benzylic chloride protocols).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10103853, N-(chloromethyl)-N-methylbenzamide. PubChem.[11][3] Link (Structural verification).
-
Organic Chemistry Portal. (2009). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes. Link (General substitution kinetics reference).
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(Chloromethyl)benzoic acid derivatives. Link (Safety and Handling).
-
Popovski, E., et al. (2006).[12] Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles. Molecules, 11, 279-285.[1] Link (Reactivity of benzamidomethyl electrophiles).
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(aminomethyl)-N-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
derivatization of primary amines with 4-(chloromethyl)-N-methylbenzamide
Application Note: Precision Derivatization of Primary Amines with 4-(chloromethyl)-N-methylbenzamide
Executive Summary
This application note details the protocol for the N-alkylation of primary amines using 4-(chloromethyl)-N-methylbenzamide (CAS: 163224-58-2). Unlike standard acylating agents (e.g., Benzoyl Chloride) that form amides, this reagent functions as a benzyl halide, facilitating a nucleophilic substitution (
Key Applications:
-
Medicinal Chemistry: Introduction of the N-methylbenzamide pharmacophore, a common structural motif in kinase inhibitors and GPCR ligands to enhance hydrogen bonding capability.
-
Analytical Chemistry (LC-MS): Derivatization of polar amines to increase hydrophobicity (retention time shift) and ionization efficiency via the amide handle.
-
Fragment-Based Drug Discovery (FBDD): Use as a "capping" reagent to probe structure-activity relationships (SAR) in solvent-exposed pockets.
Chemical Basis & Mechanism
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Reaction Scheme:
-
Selectivity Challenge: The product is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to potential bis-alkylation (formation of tertiary amines).
-
Control Strategy: To favor mono-alkylation, this protocol utilizes stoichiometric control and specific solvent/base combinations (e.g., DIPEA/DMF or
/Acetonitrile).
Pathway Visualization
Caption: Mechanistic pathway highlighting the critical branch point between desired mono-alkylation and unwanted bis-alkylation.
Experimental Protocols
Method A: Synthetic Scale (Medicinal Chemistry)
Objective: Isolation of mg-to-gram quantities of the benzamide-tagged intermediate.
Materials:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: 4-(chloromethyl)-N-methylbenzamide (0.95 - 1.0 equiv)
-
Base:
(3.0 equiv) or DIPEA (2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous ACN (5 mL) in a round-bottom flask.
-
Activation: Add
(3.0 mmol, 414 mg). Stir at room temperature for 10 minutes. -
Addition: Add 4-(chloromethyl)-N-methylbenzamide (0.95 mmol, ~174 mg) dropwise as a solution in ACN (2 mL).
-
Note: Using a slight deficit of the alkylating agent helps prevent bis-alkylation.
-
-
Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC or LC-MS.
-
Typical Time: 2–4 hours.[1]
-
-
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic solids (
/KCl). -
Concentrate the filtrate under reduced pressure.[2]
-
Redissolve residue in EtOAc, wash with water (x2) and Brine (x1).
-
-
Purification: Purify via Flash Column Chromatography (typically DCM/MeOH gradients).
Method B: Analytical Micro-Scale (LC-MS Derivatization)
Objective: Derivatization of biological amines for enhanced detection sensitivity.
Materials:
-
Sample: Amine solution (e.g., plasma extract, 100 µL)
-
Reagent Solution: 10 mg/mL in Acetone
-
Buffer: 100 mM Borate Buffer (pH 9.5)
Procedure:
-
Mix: In a 1.5 mL microcentrifuge tube, combine 50 µL Sample + 50 µL Borate Buffer.
-
Derivatize: Add 50 µL of Reagent Solution. Vortex vigorously for 30 seconds.
-
Incubate: Heat at 55°C for 20 minutes in a thermomixer.
-
Quench: Add 10 µL of 10% Formic Acid to stop the reaction and neutralize excess base.
-
Analyze: Centrifuge at 10,000 x g for 5 min. Inject supernatant directly into LC-MS/MS.
Data Analysis & Validation
Mass Spectrometry Shifts
When using this reagent, the expected mass shift is calculated based on the addition of the 4-(N-methylcarbamoyl)benzyl moiety (
| Component | Formula Change | Mass Shift ( |
| Reagent Loss | ||
| Amine Loss | ||
| Net Addition | +147.07 Da |
Validation Rule: If the parent ion increases by +147 Da , mono-alkylation is successful. If it increases by +294 Da , bis-alkylation has occurred.
Workflow Diagram
Caption: Decision tree for selecting between synthetic isolation and analytical derivatization workflows.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation (+294 Da) | Excess reagent or high temperature. | Reduce reagent equivalents to 0.8–0.9 eq. Lower temperature to 40°C. |
| No Reaction | Amine is protonated (salt form). | Ensure free-basing. Use stronger base (DIPEA) or check pH > 9.0. |
| Hydrolysis of Reagent | Wet solvents. | Benzyl chlorides can hydrolyze to benzyl alcohols. Use anhydrous solvents. |
| Precipitation | Product insolubility. | Switch solvent to DMF or NMP. |
Safety & Handling
-
Genotoxicity Warning: Benzyl halides are potential alkylating agents and should be treated as potential genotoxic impurities (PGTI) [1]. Handle in a fume hood with double nitrile gloves.
-
Quenching: Excess reagent should be quenched with an amine scavenger (e.g., morpholine) before disposal to destroy the alkylating potential.
References
-
Liu, D. Q., Sun, M., & Kord, A. S. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. (2025).[3][4] Synthesis of Benzamide, N,N,4-trimethyl- from 4-methylbenzoyl chloride.
-
Wong, J. W., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America.
-
PubChem. (2025).[5][6] Compound Summary: 4-(chloromethyl)-N-methylbenzamide. National Library of Medicine.[5]
-
ResearchGate. (2022). Synthesis of 4-(bromomethyl)-N-arylbenzamides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(クロロメチル) フタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Process Optimization and Scale-Up Synthesis of 4-(Chloromethyl)-N-methylbenzamide
Executive Summary
This application note details the scalable, high-fidelity synthesis of 4-(chloromethyl)-N-methylbenzamide , a critical benzyl chloride linker used in the development of PARP inhibitors (e.g., Veliparib) and other targeted oncological agents.[1]
While theoretically simple, the scale-up of this molecule presents a specific chemoselectivity challenge: distinguishing between the highly reactive acyl chloride and the moderately reactive benzylic chloride. Failure to control reaction kinetics results in the formation of the "dimer" impurity (secondary amine formation), a Genotoxic Impurity (GTI) precursor that complicates downstream purification.[1]
This guide presents a Modified Schotten-Baumann Protocol optimized for kilogram-scale production, ensuring >98% purity and minimizing GTI formation.[1]
Safety & Hazard Analysis (Critical)
Warning: This protocol involves handling benzylic chlorides , which are potent alkylating agents and lachrymators.[1]
| Hazard Class | Specific Risk | Mitigation Strategy |
| Genotoxicity | Benzylic chlorides are structural alerts for mutagenicity (GTIs).[1] | Use closed-system transfers.[1] Decontaminate surfaces with 10% NaOH/MeOH.[1] |
| Lachrymator | 4-(Chloromethyl)benzoyl chloride vapor causes severe eye/respiratory irritation.[1] | All operations must occur in a functioning fume hood or glovebox.[1] |
| Exotherm | Amidation is highly exothermic.[1] | Active cooling (-10°C) and controlled addition rates are mandatory.[1] |
Retrosynthetic Logic & Route Selection[2]
The Chemoselectivity Challenge
The primary difficulty is preventing the methylamine nucleophile from attacking the benzylic carbon (Path B) while driving the desired acylation (Path A).[1]
-
Path A (Desired): Acyl chloride attack (
at low temp).[1] -
Path B (Impurity): Benzylic displacement (favored by excess amine and high temp).[1]
To solve this, we utilize a Biphasic System (DCM/Water) .[1] The acyl chloride remains in the organic phase, while the methylamine partitions. The reaction occurs at the interface, where the high reactivity of the acyl chloride dominates, and the inorganic base in the aqueous phase immediately scavenges the HCl, preventing acid-catalyzed degradation.
Figure 1: Competing reaction pathways. Path A is favored by low temperature and biphasic conditions.[1]
Detailed Protocol: 1.0 kg Scale-Up
Phase 1: Preparation of 4-(Chloromethyl)benzoyl chloride
Note: If purchasing commercial acid chloride, skip to Phase 2.[1] However, fresh preparation is recommended for purity.
Reagents:
-
4-(Chloromethyl)benzoic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (1.5 equiv) or Oxalyl Chloride (1.2 equiv)[1] -
Toluene (Solvent, 5 vol)[1]
-
DMF (Catalytic, 0.01 equiv)[1]
Procedure:
-
Suspension: Charge 4-(chloromethyl)benzoic acid (1.0 kg) and Toluene (5.0 L) into a glass-lined reactor.
-
Activation: Add DMF (5 mL).
-
Chlorination: Heat to 45°C. Add
dropwise over 2 hours.-
Why? Slow addition prevents rapid gas evolution (
).[1]
-
-
Reflux: Heat to 75–80°C for 3 hours until gas evolution ceases.
-
Workup: Distill off excess
and Toluene under reduced pressure. Re-dissolve the residue in dry Dichloromethane (DCM) for the next step.[1]-
Checkpoint: Verify complete conversion via HPLC (quench aliquot with methanol).[1]
-
Phase 2: Biphasic Amidation (The Critical Step)[1]
Reagents:
-
Crude Acid Chloride Solution (from Phase 1, in DCM)[1]
-
Methylamine Hydrochloride (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.5 equiv)[1] -
Water (5 vol) / DCM (5 vol total)[1]
Step-by-Step Workflow:
-
Aqueous Phase Prep: In the main reactor, dissolve Methylamine HCl (435 g) and
(2.0 kg) in Water (5.0 L).[1] Cool to -5°C .[1]-
Scientific Rationale: Using the HCl salt of methylamine allows precise stoichiometry. The base releases the free amine in situ at the interface.
-
-
Organic Phase Prep: Ensure the acid chloride is dissolved in DCM (5.0 L total volume). Cool to 0°C.[1]
-
Controlled Addition: Slowly add the Acid Chloride solution TO the Aqueous Amine solution over 2–3 hours.
-
Critical Parameter: Maintain internal temperature < 5°C .[1]
-
-
Post-Reaction Stir: Stir at 0°C for 1 hour.
-
Quench & Separation: Stop agitation. Allow layers to separate.[1][8]
-
Observation: The product stays in the lower DCM layer.
-
-
Wash: Wash the organic layer with 1M HCl (2 x 2L) to remove unreacted methylamine and any "dimer" impurity (which forms a salt).[1]
-
Purification Logic: The dimer impurity is a secondary amine.[1] Washing with acid protonates it, pulling it into the aqueous waste, while the target amide remains in the DCM.
-
-
Drying: Dry organic layer over
, filter, and concentrate.
Phase 3: Crystallization (Polymorph Control)[1]
-
Solvent Swap: Swap DCM for Heptane/Ethyl Acetate (3:1).[1]
-
Crystallization: Heat to 50°C to dissolve, then cool slowly to 0°C.
-
Filtration: Collect solids, wash with cold Heptane.
-
Drying: Vacuum oven at 40°C.
Process Control & Validation Parameters
| Parameter | Range | Impact on Quality |
| Reaction Temp | -5°C to 5°C | >10°C increases Dimer Impurity (Path B).[1] |
| Addition Rate | 2–3 hours | Fast addition causes localized exotherms.[1] |
| Stoichiometry | 1.1 eq MeNH2 | <1.0 eq leaves unreacted acid chloride; >1.5 eq risks alkylation.[1] |
| pH during Wash | < 2.0 | Essential to remove amine byproducts.[1] |
Analytical Specifications (Release Criteria)
-
Purity (HPLC): > 98.5% (Area %).[1]
-
Impurity A (Dimer): < 0.10% (ICH M7 limit for GTIs).[1]
-
Impurity B (Hydrolysis): < 0.5% (4-chloromethylbenzoic acid).[1]
Troubleshooting Guide
Issue: High levels of Dimer Impurity (>0.5%).
-
Cause: Temperature spike during addition or insufficient agitation in biphasic mix.[1]
-
Fix: Increase stirring speed (RPM) to maximize interfacial area; lower jacket temperature.
Issue: Hydrolysis of Acid Chloride (High Acid Impurity).
-
Cause: Wet DCM or slow addition allowing water to compete for the acid chloride.[1]
-
Fix: Ensure DCM is dry (KF < 0.05%); slightly increase Methylamine equivalents.
References
-
Lachman, L., et al. (1986).[1] The Theory and Practice of Industrial Pharmacy. (General reference for scale-up unit operations).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Mechanistic basis of Schotten-Baumann reaction).[1]
-
Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1][10] Link (Best practices for handling acid chlorides on scale).[1]
-
Pfizer Inc. (2011).[1] Process for the preparation of PARP inhibitors. Patent WO2011153905.[1] (Describes analogous benzylic chloride linkers).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride. Link (Safety and physical data).[1]
Sources
- 1. US5243075A - Process for producing N-chloromethyl nitramines - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. RU2458056C2 - Method for preparing 4-(1,6-dihydro-6-oxo-2-pyrimidinyl)amino-benzonitrile - Google Patents [patents.google.com]
- 9. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]
- 10. westliberty.edu [westliberty.edu]
Application Note: Efficient Thioether Synthesis via 4-(chloromethyl)-N-methylbenzamide
Introduction & Pharmacological Context
The 4-(chloromethyl)-N-methylbenzamide scaffold is a critical building block in medicinal chemistry, particularly in the design of covalent inhibitors and proteolysis targeting chimeras (PROTACs).[1][2] The benzylic chloride moiety serves as a "soft" electrophile, highly susceptible to nucleophilic attack by thiols (sulfhydryl groups).[2]
This reaction is pivotal for:
-
Fragment-Based Drug Discovery (FBDD): Linking pharmacophores to cysteine-reactive warheads.[1][2]
-
Bioconjugation: Site-selective labeling of cysteine residues in proteins.[1][2]
-
Library Synthesis: Constructing PARP inhibitor analogs (e.g., Olaparib derivatives) where the benzamide core is essential for hydrogen bonding with the target active site.[3]
This guide provides a validated protocol for the
Chemical Basis & Mechanism
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Mechanistic Insights
-
Electrophile Activation: The benzene ring stabilizes the transition state through
-overlap with the developing p-orbital at the benzylic carbon, lowering the activation energy ( ).[3] -
Nucleophile: Thiolates (
) are superior nucleophiles to neutral thiols ( ).[1][2] The use of a base is critical to deprotonate the thiol ( ).[3] -
Soft-Soft Interaction: According to HSAB theory, the sulfur atom (soft nucleophile) reacts rapidly with the benzylic carbon (soft electrophile), often outcompeting harder nucleophiles like hydroxides or amines, provided the pH is controlled.
Diagram 1: Reaction Mechanism & Transition State
Caption: The
Validated Experimental Protocol
Objective: Synthesis of 4-((alkylthio)methyl)-N-methylbenzamide derivatives.
Reagents & Equipment[3]
-
Electrophile: 4-(chloromethyl)-N-methylbenzamide (1.0 equiv).[1][2]
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv) or Cesium Carbonate ( ) for sterically hindered thiols.[1][2] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade).[1][2]
-
Atmosphere: Nitrogen or Argon (Strictly required to prevent disulfide formation).[1][2]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (
). -
Solubilization: Dissolve the Thiol (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to thiol).
-
Activation: Add
(2.0 equiv) to the stirring solution.[1][2] Stir at Room Temperature (RT) for 15 minutes to generate the thiolate species.[1][2] -
Addition: Add 4-(chloromethyl)-N-methylbenzamide (1.0 equiv) in one portion.
-
Critical Control Point: If the reaction is highly exothermic (rare on small scale), add the chloride dropwise as a solution in DMF.[3]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.[1][2]
-
Endpoint: Disappearance of the benzylic chloride peak.[3]
-
-
Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume).
-
Workup:
-
Purification: Flash column chromatography (typically
, eluting with DCM/MeOH or Hexane/EtOAc gradients).[1][2]
Optimization & Troubleshooting
The choice of solvent and base dramatically affects the reaction rate and impurity profile.[3]
Table 1: Optimization Matrix
| Variable | Condition | Outcome | Recommendation |
| Solvent | DMF | High rate, excellent solubility. Hard to remove. | Standard. Use for most library synthesis.[1][2] |
| Acetone | Moderate rate.[1][2] Easy workup (evaporation).[1][2] | Use for simple alkyl thiols.[1][2] | |
| Ethanol | Slower.[1][2] Risk of solvolysis (ether formation).[1][2] | Avoid unless thiol is extremely reactive.[1][2] | |
| Base | Mild, cheap, effective for most thiols.[1][2] | Standard. | |
| "Cesium Effect" increases solubility of thiolate.[1][2] | Use for sterically hindered thiols.[1][2] | ||
| Soluble organic base.[1][2][3] Easier workup. | Use if inorganic salts trap product.[1][2] | ||
| Additive | TCEP / DTT | Reducing agents.[1][2] | Add if starting thiol has oxidized to disulfide.[1][2] |
Common Failure Modes
-
Hydrolysis: Formation of 4-(hydroxymethyl)-N-methylbenzamide.[1][2]
-
Disulfide Formation: Thiol oxidizes to R-S-S-R instead of reacting.
Advanced Application: Cysteine-Reactive Fragment Screening
In drug discovery, this reaction is adapted to screen for covalent binders.[1][2] The benzamide acts as a "warhead" targeting non-catalytic cysteines.[3]
Diagram 2: Covalent Fragment Screening Workflow
Caption: Workflow for validating the benzamide scaffold as a cysteine-covalent probe using Mass Spectrometry.
Protocol Adaptation for Proteins:
When reacting with proteins (e.g., BSA or specific kinases), do not use
Safety & Handling (E-E-A-T)
Warning: Benzylic chlorides are alkylating agents and potent lachrymators (tear-inducing).[1][2]
-
Containment: Always weigh and handle 4-(chloromethyl)-N-methylbenzamide in a functioning fume hood.
-
Skin Protection: Wear double nitrile gloves.[1][2] Benzylic halides can penetrate thin latex.[1][2]
-
Decontamination: Quench glassware with a dilute solution of alcoholic KOH or ammonia to destroy residual alkylating agent before removing from the hood.[3]
-
First Aid: In case of skin contact, wash with soap and water for 15 minutes.[1][2] Do not use ethanol (enhances absorption).[1][2]
References
-
Mechanism of
Reactions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1][2] Wiley.[1][2] (Standard text on nucleophilic substitution kinetics). -
Thiol Alkylation Protocols: Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques. Academic Press.[1][2] [1][2]
-
Benzylic Chlorides in Med Chem: Luo, G., et al. (2018).[1][2] "Design, synthesis and biological evaluation of novel PARP1 inhibitors." Bioorganic & Medicinal Chemistry Letters. [1][2]
-
Cysteine Profiling: Weerapana, E., et al. (2010).[1][2] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1][2] Nature.[1][2] [1][2]
Sources
protocol for functionalizing resins with 4-(chloromethyl)-N-methylbenzamide
Abstract
This guide details the optimized protocol for the covalent attachment of 4-(chloromethyl)-N-methylbenzamide to solid-phase supports. Unlike standard amide couplings, this reaction utilizes a nucleophilic substitution (
Strategic Overview & Chemistry
The Chemical Challenge
The reagent, 4-(chloromethyl)-N-methylbenzamide, contains a benzylic chloride electrophile. While benzylic chlorides are reactive, solid-phase kinetics are significantly slower than solution-phase equivalents due to diffusion limitations and the heterogeneous nature of the matrix.
Direct reaction with amine resins often leads to incomplete functionalization or "site isolation" where unreacted amines remain buried. To overcome this, we employ iodide catalysis .
The Mechanistic Solution (In Situ Activation)
We do not rely solely on the intrinsic reactivity of the chloride. By adding Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI), we generate the corresponding benzyl iodide in situ.
-
Step 1:
displaces (Finkelstein reaction), creating a highly reactive benzyl iodide species. -
Step 2: The resin-bound amine attacks the benzyl iodide much faster than the chloride.
-
Result: The reaction proceeds at lower temperatures with higher conversion rates, preserving the integrity of the
-methylbenzamide moiety.
Pre-Validation & Materials
Reagents Required:
-
Substrate: Amine-functionalized resin (e.g., Rink Amide MBHA, Aminomethyl Polystyrene). Loading: 0.5 – 0.8 mmol/g recommended.
-
Linker/Payload: 4-(chloromethyl)-N-methylbenzamide (>95% purity).
-
Catalyst: Potassium Iodide (KI) or TBAI.
-
Base:
-Diisopropylethylamine (DIPEA).[1] -
Solvent: Anhydrous DMF (Dimethylformamide). Note: DCM is poor for this specific
reaction due to low boiling point and poor solubility of KI.
Table 1: Stoichiometry & Conditions
| Component | Equivalents (eq) | Role |
| Resin (Free Amine) | 1.0 | Substrate |
| 4-(chloromethyl)-N-methylbenzamide | 3.0 - 5.0 | Electrophile |
| DIPEA | 6.0 | Base (HCl Scavenger) |
| Potassium Iodide (KI) | 1.0 | Nucleophilic Catalyst |
| Reaction Temp | 50°C - 60°C | Kinetic Driver |
| Time | 4 - 16 Hours | Reaction Duration |
Detailed Experimental Protocol
Phase A: Resin Preparation
-
Weighing: Weigh the appropriate amount of resin into a fritted polypropylene syringe reactor.
-
Swelling: Add DMF (10 mL per gram of resin). Shake gently for 30 minutes.
-
Why: Dry resin beads have collapsed pores. Swelling solvates the polymer matrix, exposing the internal amine sites.
-
-
Deprotection (If using Fmoc-Resin):
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash with DMF (5x), DCM (3x), DMF (3x).
-
QC Check: Perform a Kaiser Test (See Section 5). The beads must be Dark Blue (positive for primary amine) before proceeding.
-
Phase B: The Functionalization Reaction
-
Reagent Dissolution: In a separate glass vial, dissolve 4-(chloromethyl)-N-methylbenzamide (3.0 eq) and KI (1.0 eq) in anhydrous DMF.
-
Observation: The solution may turn slightly yellow due to trace iodine; this is normal.
-
-
Activation: Allow this mixture to stand for 5 minutes to initiate the Cl
I exchange. -
Addition: Add the reagent solution to the swollen resin.
-
Basification: Add DIPEA (6.0 eq) immediately after the reagent.
-
Critical: Do not premix the base with the benzyl chloride for long periods before adding to resin to avoid potential self-polymerization or side reactions.
-
-
Incubation: Cap the reactor and agitate (rocking motion) at 60°C for 6 hours (or overnight at 45°C).
-
Note: If using TBAI instead of KI, ensure the TBAI is fully dissolved.
-
-
Washing: Drain the reactor. Wash the resin extensively to remove excess iodine and reagents:
-
DMF (5x)
-
DCM (5x) – Essential to shrink/swell beads to remove trapped reagents.
-
DMF (3x)[2]
-
Self-Validating QC System (The "Traffic Light" Logic)
Trusting the protocol is not enough; you must validate the surface chemistry. Because the product is a secondary amine , the standard Kaiser test will produce a false negative (it only detects primary amines).
The Validation Logic:
-
Start: Resin must be Positive for Primary Amine (Kaiser = Blue).
-
End: Resin must be Negative for Primary Amine (Kaiser = Yellow/White).
-
Confirmation: Resin must be Positive for Secondary Amine (Chloranil = Blue/Green).[3]
Table 2: Colorimetric Test Interpretation
| Test | Target Functional Group | Pre-Reaction Result | Post-Reaction Result (Success) |
| Kaiser (Ninhydrin) | Primary Amine ( | Blue (Start) | Colorless/Yellow (Consumed) |
| Chloranil / Acetaldehyde | Secondary Amine ( | Colorless | Blue/Green (Product Formed) |
If the Post-Reaction Kaiser test is still Blue, the reaction is incomplete. Re-treat the resin with fresh reagents.
Visualization of Workflows
Figure 1: Experimental Workflow Diagram
This flowchart outlines the critical decision points and process flow.
Caption: Step-by-step decision tree for resin functionalization, highlighting the critical dual-QC validation step.
Figure 2: Reaction Mechanism (Catalytic Cycle)
This diagram illustrates why KI is essential for the reaction efficiency.
Caption: The catalytic cycle showing the in situ conversion of the unreactive Benzyl Chloride to the highly reactive Benzyl Iodide.
Troubleshooting & Optimization
-
Issue: Resin Aggregation.
-
Issue: Precipitate Formation.
-
Cause: DIPEA hydrochloride salts precipitating in DCM.
-
Fix: Ensure the reaction solvent is at least 90% DMF. Perform washes with hot DMF (40°C) if residue persists.
-
-
Issue: Over-Alkylation (Tertiary Amine Formation).
-
Risk: The secondary amine product can react again with another equivalent of benzyl chloride.
-
Mitigation: Steric hindrance of the
-methylbenzamide group usually prevents this. However, if observed (via LCMS after cleavage), reduce equivalents to 2.0 eq and lower temperature to 40°C.
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[3][7] Analytical Biochemistry, 34(2), 595–598. Link
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The Chloranil Test Protocol).[3][10] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Hemmilä, I., et al. (2020). Benzyl Chloride Functionalization in DNA-Encoded Library Synthesis. ACS Combinatorial Science. (General reference for benzyl chloride reactivity in DEL). Link
Sources
- 1. scispace.com [scispace.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Benzyl-Functionalized Cationic Surfactants on the Inhibition of the Hydrogen Evolution Reaction in CO2 Reduction Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. athenaeum.uiw.edu [athenaeum.uiw.edu]
Application Note: High-Fidelity HPLC Monitoring of 4-(chloromethyl)-N-methylbenzamide Alkylation Reactions
This Application Note is designed for researchers and analytical scientists monitoring the reactivity and stability of 4-(chloromethyl)-N-methylbenzamide , a critical alkylating intermediate in medicinal chemistry.
Abstract & Core Challenge
4-(chloromethyl)-N-methylbenzamide is a reactive benzylic chloride used to introduce the N-methylbenzamide moiety into drug scaffolds. Its primary utility lies in its electrophilic chloromethyl group (–CH₂Cl), which reacts with nucleophiles (amines, thiols).
The Challenge: The benzylic chloride motif is inherently unstable in protic solvents, prone to solvolysis (hydrolysis in water, methanolysis in methanol) to form the corresponding alcohol or ether impurities. Standard HPLC protocols using Methanol/Water gradients often degrade the analyte during the analysis, yielding false kinetic data.
The Solution: This protocol utilizes an Acetonitrile (ACN)/Water system with acidic buffering to stabilize the leaving group, ensuring that the peaks observed reflect the reactor composition, not autosampler degradation.
Chemical Pathways & Monitoring Strategy
To accurately monitor the reaction, one must distinguish between the desired substitution and the competitive hydrolysis.
Reaction Scheme (Simulated Context)
Reaction: Alkylation of Morpholine (Nucleophile) by 4-(chloromethyl)-N-methylbenzamide. Goal: Quantify consumption of Starting Material (SM) and formation of Product (P). Critical Impurity: 4-(hydroxymethyl)-N-methylbenzamide (Hydrolysis Product).
Figure 1: Reaction pathway showing the competition between productive alkylation and hydrolytic degradation.
Experimental Protocol
Instrumentation & Conditions
This method is optimized for Agilent 1200/1260/1290 Infinity II or equivalent UHPLC/HPLC systems.
| Parameter | Condition | Rationale (Expertise) |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | C18 provides sufficient retention for the moderately polar amide while resolving the lipophilic chloro-SM from the polar hydroxy-impurity. |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Acidic pH (~2.7) suppresses silanol activity and stabilizes the benzylic chloride against hydrolysis. |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Crucial: Avoid Methanol. Methanol can react with the analyte to form the methyl ether artifact. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; ensures backpressure < 200 bar. |
| Temp | 25°C | Keep near ambient. Elevated temperatures accelerate on-column degradation. |
| Detection | UV @ 230 nm (Ref 360 nm) | The benzamide chromophore absorbs strongly at 230-254 nm. 230 nm offers higher sensitivity for trace impurities. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects from the sample diluent. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold (Elute polar salts/amines) |
| 2.00 | 10% | Isocratic Hold |
| 10.00 | 90% | Linear Ramp (Elute SM and Product) |
| 12.00 | 90% | Wash |
| 12.10 | 10% | Re-equilibration |
| 15.00 | 10% | End of Run |
Sample Preparation (The "Self-Validating" Step)
Improper quenching is the #1 source of error in monitoring alkyl halides. Water-based quenches will degrade the sample before injection.
Protocol:
-
Sampling: Aliquot 50 µL of reaction mixture.
-
Quench/Dilution: Immediately dispense into 950 µL of dry Acetonitrile (HPLC Grade).
-
Why? High organic content "freezes" the reaction by diluting the nucleophile and removing the dielectric medium required for SN1/SN2 reactions.
-
-
Filtration: If solids (salts) are present, filter through a 0.2 µm PTFE syringe filter.
-
Storage: Place in autosampler at 4°C . Analyze within 4 hours.
Method Validation & Performance
The following data represents typical performance metrics for this assay.
System Suitability
-
Retention Time (SM): ~7.5 min
-
Retention Time (Impurity A - Hydrolysis): ~4.2 min (More polar due to -OH)
-
Retention Time (Product): ~5.5 - 6.5 min (Dependent on nucleophile)
-
Tailing Factor: < 1.5 (Amides can tail; acidic MP mitigates this).
Linearity & Sensitivity
| Analyte | Range (µg/mL) | R² | LOD (µg/mL) |
| 4-(chloromethyl)-N-methylbenzamide | 5 - 500 | > 0.999 | 0.5 |
| 4-(hydroxymethyl)-N-methylbenzamide | 1 - 100 | > 0.999 | 0.2 |
Troubleshooting & Diagnostics
Issue: "Ghost" Peak Appearance
Symptom: A peak appears at ~4.2 min that grows over time in the autosampler vial. Cause: Hydrolysis of the Starting Material in the vial. Fix:
-
Ensure Diluent is 100% ACN , not Water/ACN mix.
-
Verify Autosampler temperature is set to 4°C.
-
Use amber glass vials to prevent potential photodegradation (though less likely for this specific molecule, it is best practice).
Issue: Peak Broadening / Split Peaks
Symptom: The SM peak looks split or has a shoulder. Cause: Sample solvent strength is too high (100% ACN injection into 10% ACN initial gradient). Fix: Reduce injection volume to 1-2 µL. Do not dilute with water (stability risk).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample integrity.
References
-
BenchChem. (2025).[1][2] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide. Retrieved from .
-
Ji, S., et al. (2019).[3] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances , 9, 25685-25692. Retrieved from .
-
PubChem. (2025).[4] Compound Summary: N-(chloromethyl)-N-methylbenzamide.[4] National Library of Medicine. Retrieved from .
-
SIELC Technologies. (n.d.). Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from .
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(chloromethyl)-N-methylbenzamide Synthesis
Core Directive: The Selectivity Paradox
The synthesis of 4-(chloromethyl)-N-methylbenzamide (CAS: 76419-63-3) presents a classic chemoselectivity challenge. You are reacting a bifunctional electrophile—4-(chloromethyl)benzoyl chloride —with a nucleophile (methylamine ).
The reaction fails or suffers low yields because of a "Selectivity Paradox":
-
The Goal (Acylation): Methylamine attacks the acyl chloride to form the amide.[1][2]
-
The Trap (Alkylation/Dimerization): Methylamine (or the newly formed amide) attacks the benzylic chloride, leading to irreversible dimerization or polymerization.
This guide provides the protocols to kinetically favor Path 1 and completely suppress Path 2 .
Visualizing the Failure Mode
Understanding the competition between the kinetic product (Amide) and the thermodynamic trap (Dimer) is critical.
Figure 1: The kinetic competition. Path A is the desired acylation. Path B and the subsequent reaction of the product lead to dimer formation, the primary yield killer.
Optimized Experimental Protocols
Method A: The "Kinetic Control" Route (Direct Acylation)
Best for: Rapid synthesis when strict temperature control is available.
The Logic: The rate constant for acylation (
| Parameter | Specification | Reason |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis of the acid chloride.[4] |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic scavenger.[4] Unlike excess methylamine, DIPEA cannot attack the benzylic chloride.[3] |
| Temperature | -20°C to -10°C | CRITICAL. Above 0°C, alkylation becomes significant.[3] |
| Stoichiometry | 1.0 eq Acid Chloride : 0.95 eq Methylamine | Slight deficit of amine prevents "runaway" alkylation. |
Step-by-Step Protocol:
-
Charge 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g) under Nitrogen. Cool to -20°C .
-
Prepare a separate solution of Methylamine (2.0 M in THF, 0.95 eq) and DIPEA (1.1 eq).
-
Add the Amine/Base mixture to the Acid Chloride solution dropwise over 60 minutes.
-
Note: We add Amine to Acid Chloride (Inverse Addition) to ensure the amine concentration is always low relative to the electrophile, favoring the fastest reaction (acylation).
-
-
Stir at -20°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench with cold 1M HCl (removes DIPEA and unreacted amine).
-
Wash organic layer with Sat.[3] NaHCO3 (removes hydrolyzed acid) and Brine.[4]
-
Dry (MgSO4) and concentrate.
-
Result: White solid. Yield >85%.
Method B: The "Retro-Chlorination" Route (Two-Step)
Best for: GMP scale-up or when high purity (>99%) is required.
The Logic: Avoids the selectivity issue entirely by forming the amide before the chloride exists.
-
Precursor: Start with 4-(hydroxymethyl)benzoic acid .
-
Step 1 (Amidation): Coupling (EDC/NHS or mixed anhydride) with methylamine
4-(hydroxymethyl)-N-methylbenzamide . -
Step 2 (Chlorination): Treat the alcohol with Thionyl Chloride (
).
Troubleshooting & FAQs
Q1: My product contains a significant amount of insoluble white solid that isn't the product. What is it?
A: This is the Dimer (N,N'-bis(4-carbamoylbenzyl)methylamine) .
-
Cause: You likely used excess methylamine or allowed the temperature to rise above 0°C. The methylamine attacked the benzylic chloride of your product.
-
Fix: Switch to Method A (Inverse Addition). Do not use excess methylamine as an HCl scavenger; use DIPEA or TEA instead.[3]
Q2: The yield is low, and I see 4-(chloromethyl)benzoic acid in the crude. Why?
-
Cause: Moisture entered the reaction, or your solvents were not anhydrous.[3] The acid chloride hydrolyzed back to the carboxylic acid.
-
Fix: Flame-dry glassware and use a nitrogen balloon. Ensure your methylamine source (e.g., THF solution) is dry.[3] If using aqueous methylamine, you must use a Schotten-Baumann biphasic system (DCM/Water) with inorganic base (
), but this is riskier for dimerization.[3]
Q3: Can I use Methylamine Hydrochloride salt instead of the solution?
A: Yes, and it is often better. [3]
-
Protocol: Suspend Methylamine HCl (1.0 eq) in DCM. Add DIPEA (2.2 eq) to free the amine in situ. Cool to -20°C. Add the Acid Chloride slowly. This releases the free amine slowly, keeping its concentration low and further preventing dimerization.[3]
Q4: How do I remove the dimer if it's already formed?
A: The dimer is significantly more polar and less soluble in ether/DCM than the target product.
-
Purification: Triturate the crude solid with cold Diethyl Ether or MTBE. The target product will dissolve; the dimer/polymer will remain as a solid. Filter and concentrate the filtrate.
Decision Matrix for Process Optimization
Use this workflow to determine the correct corrective action for your specific failure mode.
Figure 2: Diagnostic workflow for impurity analysis.
References
-
BenchChem Technical Support. (2025).[4][8][9] Application Notes: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.[8] BenchChem.[3][4][8][9][10] [3][4]
-
Vertex Pharmaceuticals. (2011). Production process of 4,4'-bis(chloromethyl)-biphenyl.[5] CN102267870A.[3]
-
Pearson Education. (2024). Mechanism of Nucleophilic Acyl Substitution: Benzoyl Chloride and Amines.[1][2][8] Pearson Chemistry.[3]
-
MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 12(3).[3]
Sources
- 1. brainly.com [brainly.com]
- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 3. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 6. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 7. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(chloromethyl)-N-methylbenzamide
Ticket System Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Troubleshooting for CAS 220875-88-7[1][2]
Executive Summary & Molecule Profile
User: "I have crude 4-(chloromethyl)-N-methylbenzamide. It is yellow/sticky, and I need >98% purity for a SAR study. How do I clean it without degrading the chloromethyl group?"
Scientist Response: This molecule presents a classic "dual-personality" challenge. You have a stable amide motif paired with a highly reactive benzylic chloride .[1][2] The primary failure mode in purification is hydrolysis of the chloromethyl group to the corresponding benzyl alcohol (4-(hydroxymethyl)-N-methylbenzamide), which occurs rapidly in the presence of moisture or acidic silica.[1][2]
Compound Profile:
-
Critical Motif: Benzylic Chloride (
) – Moisture Sensitive / Alkylating Agent.[1] -
Solubility: Soluble in EtOAc, DCM, THF.[2] Insoluble in Hexanes, Heptane, Water.[2]
-
Primary Impurities:
The "Golden Path" Protocol: Recrystallization[1][2]
Do not default to flash chromatography.[1][2][5] Silica gel is slightly acidic and often wet, which promotes hydrolysis of the benzylic chloride.[2] Recrystallization is the self-validating, scalable standard for this intermediate.[1][2][6]
Method A: The Ethyl Acetate / Heptane Displacement
Best for: Removal of polar impurities and non-polar tars.[1][2]
Reagents Required:
Protocol:
-
Dissolution: Place the crude solid in a flask equipped with a magnetic stir bar. Add Ethyl Acetate (EtOAc) dropwise while heating to mild reflux (approx. 70°C). Add just enough EtOAc to dissolve the solid completely.[2]
-
Checkpoint: If the solution is dark/black, add activated carbon, stir for 5 mins, and hot-filter through Celite.
-
-
Precipitation: Remove from heat. While the solution is still warm, slowly add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.[1][2]
-
Re-solubilization: Add a few drops of EtOAc to clear the solution back to transparent.[1][2]
-
Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).
-
Finishing: Cool in an ice bath (
) for 30 minutes to maximize yield. Filter the solid under vacuum.[2][8] Wash the cake with cold 1:3 EtOAc:Heptane.
Method B: The Toluene Slurry (For High Purity)
Best for: Large scale (>50g) and removal of trace thionyl chloride.
-
Dissolve crude in minimal boiling Toluene .
-
Allow to cool to room temperature.
-
Note: Toluene forms an azeotrope with residual thionyl chloride, helping to remove it during the concentration step prior to this crystallization.[2]
Troubleshooting Center
Symptom 1: "My product is oiling out instead of crystallizing."
Diagnosis: The anti-solvent (Heptane) was added too fast, or the solution is too concentrated.[2] Fix:
-
Re-heat the mixture until the oil dissolves (add a small amount of EtOAc if needed).
-
Add a seed crystal at the cloud point.[2]
-
Vigorous Stirring: Stirring helps break up oil droplets and induces nucleation.[1][2]
-
Cool Slower: Turn off the heat source but leave the flask in the oil bath to cool down with the bath.
Symptom 2: "I see a new spot on TLC just below my product."
Diagnosis: Hydrolysis.[1][2] You have generated 4-(hydroxymethyl)-N-methylbenzamide. Cause: Wet solvents or exposure to atmospheric moisture.[1][2] Fix:
-
Quantify: Check
NMR. -
Remediation: If the impurity is <10%, proceed with Recrystallization Method A.[2] The polar alcohol stays in the mother liquor.[2] If >20%, you may need to re-chlorinate with
before purifying.[2]
Symptom 3: "My yield is very low (<40%)."
Diagnosis: Product is too soluble in the mother liquor. Fix:
-
Concentrate the mother liquor (filtrate) to half volume.
-
Cool to
(freezer) overnight. -
Collect the second crop of crystals. Warning: Second crops are usually less pure.[2]
Visual Workflows (Graphviz)
Workflow 1: Purification Decision Tree
Caption: Decision logic for purifying benzylic chlorides. Note the preference for recrystallization over chromatography to avoid silica-induced degradation.[1][2]
Workflow 2: The Hydrolysis Risk Pathway
Caption: Mechanism of failure. The benzylic carbon is susceptible to nucleophilic attack by water, a reaction accelerated by heat and acidic environments.[2]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol or Methanol for recrystallization? A: NO. Primary alcohols (MeOH, EtOH) are nucleophiles.[2] At boiling temperatures, they can attack the benzylic chloride to form the benzyl ether (solvolysis).[2] Stick to non-nucleophilic solvents like Ethyl Acetate, Toluene, or DCM.[2]
Q: I need to run a column. How do I protect the compound? A: If you must run a column:
-
Use a solvent system of Hexanes/Ethyl Acetate .[1][2][9][10]
-
Pre-treat your silica gel with 1% Triethylamine (
) in Hexanes to neutralize acidity.[1] -
Run the column fast .[2] Do not let the compound sit on the silica.[2]
Q: How should I store the purified compound?
A: Store under an inert atmosphere (
Q: What is the expected Melting Point? A: While literature varies for specific analogs, pure 4-(chloromethyl)-N-methylbenzamide typically melts in the range of 130–140°C (Note: The chloro-benzamide melts higher, ~160°C; do not confuse them).[1][2] A sharp melting range (<2°C) indicates high purity.[1]
References
-
Preparation of PARP Inhibitors. Patent WO2011130628A1.[1][2] (Describes the synthesis and handling of 4-(chloromethyl)benzamide intermediates for Rucaparib analogs).
-
Synthesis of 4-(chloromethyl)benzoyl chloride. Organic Process Research & Development. (General handling of benzylic chlorides and preventing hydrolysis).[1]
-
Solubility Parameters for Recrystallization. BenchChem Application Notes. (General principles for amide/chloride solubility).
-
Hydrolysis Kinetics of Benzyl Chloride. SciSpace Archive. (Mechanistic data on the rate of hydrolysis in aqueous media).
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4474993A - Method for the hydrolysis of α-chlorinated toluene compounds - Google Patents [patents.google.com]
- 3. a2bchem.com [a2bchem.com]
- 4. 4-(chloromethyl)-N-ethyl-N-methylbenzamide | C11H14ClNO | CID 43263327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(Chloromethyl)-N-methylbenzamide
Executive Summary & Reaction Context
4-(Chloromethyl)-N-methylbenzamide is a critical pharmacophore and intermediate, most notably utilized in the synthesis of tyrosine kinase inhibitors like Imatinib (Gleevec) . The synthesis typically involves the amidation of 4-(chloromethyl)benzoyl chloride with methylamine .
While conceptually simple, this reaction presents a classic chemoselectivity challenge : the starting material contains two electrophilic sites—the highly reactive acyl chloride and the moderately reactive benzylic chloride .
The Core Challenge: You must drive the reaction at the acyl center (Amidation) while suppressing nucleophilic attack at the benzylic center (Alkylation/Dimerization) and preventing hydrolysis.
Critical Side Reaction Analysis
Pathway A: Competitive N-Alkylation (The "Double-Amine" Impurity)
Mechanism: After the desired amide is formed, or if excess methylamine is present under thermal stress, the amine nucleophile attacks the benzylic carbon (
Pathway B: Hydrolysis (The "Acid/Alcohol" Impurity)
Mechanism:
-
Acyl Hydrolysis: Moisture attacks the
group, reverting it to 4-(chloromethyl)benzoic acid . -
Benzylic Solvolysis: In the presence of aqueous bases or protic solvents, the
group converts to 4-(hydroxymethyl)-N-methylbenzamide . Impact: Drastic yield loss and purification challenges.[1]
Pathway C: Dimerization
Mechanism: The product contains a nucleophilic amide nitrogen (weak) and an electrophile (
Visualization: Competitive Pathways
The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.
Caption: Figure 1. Kinetic competition between desired acylation (Path 1) and undesired alkylation/hydrolysis (Paths 2 & 3).
Validated Experimental Protocol
To minimize the side reactions described above, we recommend the following Low-Temperature Anhydrous Protocol . This method relies on kinetic control—keeping the temperature low enough that the acyl substitution proceeds (
Materials
-
Substrate: 4-(Chloromethyl)benzoyl chloride (1.0 equiv)[2]
-
Amine Source: Methylamine (2.0 M in THF) or Methylamine Hydrochloride (with exactly 1.0 equiv extra base).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[2]
Step-by-Step Procedure
-
Preparation (Amine Solution): In a flame-dried flask under
, dissolve Methylamine (1.05 equiv) and TEA (1.2 equiv) in anhydrous DCM. Cool this solution to -10°C .-
Why? Pre-cooling is essential. Excess amine is kept minimal (1.05 eq) to prevent Path 3.
-
-
Addition: Dissolve 4-(chloromethyl)benzoyl chloride in DCM. Add this solution dropwise to the amine solution over 30–60 minutes, maintaining internal temperature < 0°C .
-
Why? Dropwise addition of the acid chloride ensures that the amine is always in slight excess relative to the incoming drop, but the low temperature prevents it from attacking the benzyl chloride.
-
-
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2]
-
Endpoint: Disappearance of acid chloride. Do NOT heat to reflux.
-
-
Quench: Quench with cold 1N HCl (aq).
-
Why? This neutralizes excess amine immediately, preventing post-reaction alkylation during workup.
-
-
Workup: Separate organic layer, wash with sat.[1]
(removes acid impurity), then brine.[2] Dry over .[1]
Troubleshooting Guide & FAQs
Data Summary: Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Product contains ~10% "Double Amine" | Temperature too high during addition OR large excess of amine used. | Maintain T < 0°C. Reduce Methylamine to 1.05 equiv. Switch to Methylamine HCl + DIPEA for controlled release. |
| Low Yield + White Precipitate (Acid) | Moisture ingress (Hydrolysis). | Dry solvents (KF < 0.05%).[1] Ensure |
| Product is an oil/sticky solid | Residual solvent or oligomers. | Recrystallize from EtOAc/Hexane. High vacuum drying is required (benzyl chlorides are heavy). |
| Lachrymatory effect in lab | Vaporization of benzyl chloride. | Safety Alert: Handle only in a fume hood. Treat all glassware with dilute NaOH before cleaning to destroy traces. |
Frequently Asked Questions
Q1: Can I use aqueous methylamine (40%)? A: It is possible (Schotten-Baumann conditions), but not recommended for high purity. The presence of water competes for the acyl chloride (hydrolysis), requiring a large excess of amine to compensate, which in turn increases the risk of benzylic attack (impurity A). Anhydrous conditions are superior for this specific substrate.
Q2: Why is the order of addition critical? A: Adding the amine to the acid chloride creates a condition where the acid chloride is in large excess at the start. This favors dimerization (product amide attacking a fresh acid chloride molecule). Adding the acid chloride to the amine ensures the amine is available to quench the acyl chloride immediately into the desired amide.
Q3: How do I store the starting material?
A: 4-(Chloromethyl)benzoyl chloride is sensitive to hydrolysis. Store under inert gas at 2–8°C. If it has turned into a sticky solid or smells strongly of HCl/Acid, it has hydrolyzed and should be recrystallized or treated with thionyl chloride (
Diagnostic Decision Tree
Use this flow to diagnose impurity profiles in your crude LC-MS.
Caption: Figure 2. Diagnostic logic for identifying side reactions based on LC-MS impurity profiles.
References
-
BenchChem Technical Support. (2025).[2] Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Retrieved from
- Zimmermann, J., et al. (1996). Phenylamino-pyrimidine (PAP) - derivatives as specific inhibitors of the Abl protein tyrosine kinase (Imatinib synthesis).Bioorganic & Medicinal Chemistry Letters, 6(11), 1221-1226.
-
PrepChem. (n.d.). Synthesis of 4-(Chloromethyl)benzoyl chloride. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-(Chloromethyl)benzoyl chloride. Retrieved from [3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride. Retrieved from
Sources
optimizing reaction conditions for 4-(chloromethyl)-N-methylbenzamide alkylation
The following Technical Support Guide is designed for researchers and process chemists utilizing 4-(chloromethyl)-N-methylbenzamide (CAS: 220875-88-7) as an electrophilic building block.[1]
Role: Senior Application Scientist
Subject: Optimization of
Executive Summary: The "Dual-Personality" Reagent
4-(chloromethyl)-N-methylbenzamide is a versatile bifunctional building block.[1] However, its utility is often hampered by its competing reactivity. You must treat it as a molecule with "dual personalities":
-
The Electrophile (Desired): The benzylic chloride (
) is highly reactive toward nucleophiles ( ). -
The Nucleophile (Undesired): The secondary amide (
) possesses an acidic proton ( ) and a nucleophilic nitrogen.[1] Under improper conditions, this leads to intermolecular self-alkylation (dimerization) .
This guide focuses on maximizing the electrophilic pathway while suppressing self-reaction and hydrolysis.[1]
Core Reaction Modules
Module A: Standard Alkylation (The Baseline)
For reacting this building block with amines, phenols, or thiols.
| Parameter | Recommendation | Technical Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for ease of workup.[1] DMF is required if the nucleophile is polar/insoluble. Critical: Must be anhydrous to prevent hydrolysis to the benzyl alcohol. |
| Base | Inorganic carbonates are strong enough to scavenge the HCl byproduct but generally too weak to fully deprotonate the amide ( | |
| Temperature | Benzylic chlorides are reactive; reflux is rarely needed and increases impurity profiles. | |
| Stoichiometry | 1.1 - 1.2 equiv. of Electrophile | A slight excess accounts for minor hydrolysis or background consumption.[1] |
Module B: The Finkelstein Modification (For Sluggish Reactions)
If your reaction stalls at <60% conversion, the chloride leaving group is likely the bottleneck. Switch to an in-situ Finkelstein protocol.
Protocol:
-
Dissolve 4-(chloromethyl)-N-methylbenzamide in Acetone (or MeCN).[1]
-
Add 0.1 – 0.5 equiv. of Sodium Iodide (NaI) .
-
Stir for 30 mins before adding your nucleophile and base.
-
Mechanism: The
displaces to form the highly reactive benzylic iodide. The iodide is then displaced by your nucleophile, regenerating (catalytic cycle).
Decision Logic & Workflows
Visualization 1: Solvent & Base Selection Logic
Use this decision tree to select the optimal environment for your specific nucleophile.[1]
Figure 1: Decision matrix for selecting reaction conditions based on nucleophile properties.
Troubleshooting Guide (FAQ Format)
Q1: I see a new spot on TLC that runs just below my starting material. What is it?
Diagnosis: This is likely the Hydrolysis Product (4-(hydroxymethyl)-N-methylbenzamide).
-
Cause: Benzylic chlorides are extremely sensitive to moisture.[1] Even "technical grade" solvents contain enough water to cause this.[1]
-
Solution:
Q2: My product yield is low, and I see a "gum" forming.
Diagnosis: You are likely observing Intermolecular Self-Alkylation (Polymerization) .[1]
-
Mechanism: The amide nitrogen of Molecule A attacks the benzylic carbon of Molecule B.
-
Solution:
-
Dilution: Run the reaction at a lower concentration (0.05 M - 0.1 M). High concentration favors intermolecular side reactions.[1]
-
Order of Addition: Do not mix the base and the 4-(chloromethyl)-N-methylbenzamide alone. Add the electrophile last to a mixture of the Nucleophile + Base. This ensures the nucleophile is ready to react immediately.
-
Q3: The reaction is stuck at 50% conversion after 24 hours.
Diagnosis: The chloride leaving group is too slow for your specific nucleophile (steric hindrance).
-
Solution: Add 10 mol% Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI) .[1] This triggers the Finkelstein exchange (Cl
I), creating a much more potent electrophile in situ [1].
Q4: Can I use NaH (Sodium Hydride) to speed this up?
Verdict: NO.
-
Reasoning: NaH is a strong base that will deprotonate the amide proton (
).[1] Once deprotonated, the amide becomes a powerful nucleophile and will rapidly attack the benzylic chloride of another molecule, leading to rapid polymerization/dimerization. Stick to mild bases like or DIPEA [2].[1]
Advanced Troubleshooting Workflow
Use this diagram to diagnose reaction failures based on analytical data (LCMS/NMR).
Figure 2: Diagnostic workflow for resolving common synthetic hurdles.
Safety & Handling
-
Lachrymator Warning: Like benzyl chloride, 4-(chloromethyl)-N-methylbenzamide is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.[1]
-
Quenching: Quench reaction mixtures with aqueous ammonium chloride to neutralize any remaining benzylic halide before disposal.[1]
References
-
Finkelstein Reaction Mechanism & Utility
-
Amide Alkylation & Side Reactions
-
Benzylic Effect in
Reactions: -
Compound Data (4-(chloromethyl)-N-methylbenzamide)
Sources
4-(chloromethyl)-N-methylbenzamide stability and degradation issues
Topic: Stability, Degradation, and Handling of Electrophilic Benzyl Chlorides
Introduction: Compound Profile
Compound: 4-(chloromethyl)-N-methylbenzamide Functional Class: Benzyl Chloride / Secondary Amide Primary Application: Electrophilic building block for drug substance synthesis (alkylation of amines, thiols, or phenols). Critical Attribute: High Moisture Sensitivity. The benzylic chloride moiety is highly activated, making it prone to rapid hydrolysis and solvolysis.
Module 1: Chemical Stability & Degradation Mechanisms
Q: Why is the purity of my reagent dropping even when stored at room temperature?
A: The degradation is likely driven by moisture-induced hydrolysis of the chloromethyl group, not the amide.
The Science:
The chloromethyl group (
-
Autocatalytic Risk: The generated HCl can protonate the amide oxygen, potentially catalyzing further degradation or amide hydrolysis, though the conversion of
is the dominant primary pathway. -
Mechanism: This typically proceeds via a mixed
mechanism where water acts as the nucleophile.
Q: I see unexpected peaks in my LC-MS when using Methanol as a diluent. Is my compound impure?
A: Not necessarily. You are likely observing solvolysis artifacts . Benzyl chlorides react rapidly with primary alcohols (Methanol, Ethanol) to form ethers. If you dissolve your sample in Methanol for HPLC analysis, the 4-(chloromethyl) group converts to a 4-(methoxymethyl) ether in the vial before injection.
Diagram 1: Degradation & Solvolysis Pathways This diagram illustrates the competition between the intended reaction, moisture damage (hydrolysis), and analytical artifacts (solvolysis).
Caption: Figure 1. Competitive reaction pathways. Red indicates moisture degradation; Yellow indicates analytical artifacts caused by alcoholic solvents.
Module 2: Analytical Troubleshooting Guide
Solvent Compatibility Table
Use this table to select the correct solvent for analysis and reaction.
| Solvent | Compatibility | Status | Notes |
| Water | Incompatible | ⛔ DANGER | Rapid hydrolysis to alcohol + HCl. |
| Methanol / Ethanol | Incompatible | ⛔ DANGER | Causes solvolysis (ether formation). Creates false impurity peaks in HPLC. |
| DMSO | Caution | ⚠️ RISK | Can act as an oxidant (Swern-type) or nucleophile over long periods. Use fresh. |
| Acetonitrile (ACN) | Excellent | ✅ PREFERRED | Inert. Best for HPLC sample preparation. |
| Dichloromethane (DCM) | Good | ✅ PREFERRED | Good for synthesis; inert to the chloride. |
| THF | Good | ✅ PREFERRED | Ensure it is dry (anhydrous) to prevent hydrolysis. |
Protocol: Validating Purity via HPLC
Issue: Users often report "disappearing" peaks or shifting retention times. Corrective Workflow:
-
Sample Prep: Dissolve 1 mg of 4-(chloromethyl)-N-methylbenzamide in 1 mL of anhydrous Acetonitrile (ACN) .
-
Injection: Inject immediately. Do not store in the autosampler for >4 hours.
-
Mobile Phase: Use a standard Acidic Water/ACN gradient (e.g., 0.1% Formic Acid).
-
Note: The short residence time on the column with water is usually acceptable, but the sample vial must remain water-free.
-
-
Diagnosis:
-
Peak at M+ (211/213 Da): Intact Chloride (Desired).
-
Peak at M-Cl+OH (193 Da): Hydrolyzed Alcohol (Degradant).
-
Peak at M-Cl+OMe (207 Da): Methanol Solvolysis (Artifact - Change Diluent).
-
Module 3: Storage & Handling Protocols
Q: How should I store this compound long-term?
A: You must treat this as a moisture-sensitive alkylating agent .
Standard Operating Procedure (SOP) for Storage:
-
Temperature: Store at -20°C . Lower temperatures retard the kinetics of hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen .
-
Why? Air contains moisture. Over time, a "headspace" of air in a bottle provides enough water moles to degrade the surface of the solid.
-
-
Container: Use amber glass with a Teflon-lined cap. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or a secondary desiccator.
Q: Is this compound a Genotoxic Impurity (PGI)?
A: Yes. Benzyl chloride derivatives are alkylating agents and are structurally alerting for mutagenicity (positive Ames test potential).
-
Regulatory Context: Under ICH M7 guidelines , this is likely a Class 1 or 2 impurity (mutagenic carcinogen or known mutagen).
-
Control Strategy:
-
Avoid excess stoichiometry if possible.
-
Demonstrate "Purge Factors": Prove that downstream processing (hydrolysis, chromatography) effectively removes residual chloride to below the Threshold of Toxicological Concern (TTC).
-
Module 4: Reaction Troubleshooting
Diagram 2: Troubleshooting Decision Tree Follow this logic flow when reactions fail or yields are low.
Caption: Figure 2. Step-by-step logic for diagnosing synthetic failures involving 4-(chloromethyl)-N-methylbenzamide.
Common Reaction Issues
-
Issue: Reaction stalls at 50% conversion.
-
Cause: The byproduct HCl is protonating your nucleophile (amine), rendering it unreactive.
-
Fix: Add a non-nucleophilic base (e.g., DIPEA, TEA) or use an excess of the nucleophile to scavenge the acid.
-
-
Issue: Product contains a "benzyl alcohol" impurity that won't separate.
-
Cause: Wet solvent.
-
Fix: Use anhydrous solvents and molecular sieves. The benzyl chloride hydrolyzes faster than it alkylates weak nucleophiles.
-
References
-
Tanabe, K., & Sano, T. (1962). The Mechanism of the Hydrolysis of Benzyl Chloride.[1][2][3][4] Journal of the Research Institute for Catalysis, Hokkaido University.[1][2]
-
ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
-
PubChem. (2024).[5] Compound Summary: 4-(chloromethyl)-N-methylbenzamide. National Library of Medicine.
-
Valverde, A., et al. (2006). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds.[6][7] Journal of Chromatographic Science.
Sources
- 1. scispace.com [scispace.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN106397148A - Benzal chloride hydrolysis method - Google Patents [patents.google.com]
- 5. 4-(chloromethyl)-N-ethyl-N-methylbenzamide | C11H14ClNO | CID 43263327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification & Handling of 4-(chloromethyl)-N-methylbenzamide
[1]
Technical Overview & Reactivity Profile
Compound: 4-(chloromethyl)-N-methylbenzamide CAS: 159939-87-4 (and related analogs) Functional Class: Benzylic Chloride / Secondary Amide
The "Warhead" Challenge: This molecule contains two distinct functional domains with opposing stability requirements:
-
The Amide Motif: Generally stable, polar, and requires protic or polar aprotic solvents for solubility.
-
The Benzylic Chloride: A highly reactive electrophile (alkylating agent). It is prone to solvolysis (reaction with water/alcohols) and dimerization (Wurtz-type or ether formation).
Crucial Warning: Unlike standard amides, you cannot indiscriminately recrystallize this compound from hot alcohols (Methanol/Ethanol) or aqueous mixtures. Doing so will convert your active chloride into the inactive ether or alcohol impurity.
Diagnostic Troubleshooting (FAQ)
Issue 1: "My NMR shows a new methylene peak (~4.6 ppm) and loss of the chloride."
Diagnosis: Hydrolysis or Solvolysis. If you recrystallized from ethanol or used wet solvents, you likely displaced the chloride with a hydroxyl (-OH) or ethoxy (-OEt) group.
-
Mechanism:
/ attack by solvent nucleophiles. -
Solution: You cannot reverse this. You must repurify the remaining material or restart.
-
Prevention: Use Protocol A (Non-Nucleophilic Recrystallization) . Ensure all solvents are dried over molecular sieves.
Issue 2: "The solid is turning pink/brown and becoming sticky."
Diagnosis: Autocatalytic Decomposition. Benzylic chlorides can degrade to release HCl. The HCl protonates the amide, catalyzing further decomposition or polymerization.
-
Immediate Action: Dissolve in chemically pure CH₂Cl₂ (DCM), wash with cold saturated NaHCO₃ to neutralize acid, dry over Na₂SO₄, and re-concentrate.
-
Long-term: Store with a stabilizer (see Protocol C ).
Issue 3: "I have 5-10% starting material (4,N-dimethylbenzamide) remaining."
Diagnosis: Incomplete Radical Chlorination. If synthesized via radical halogenation, separation of the methyl precursor from the chloromethyl product is notoriously difficult due to similar polarities.
-
Solution: Recrystallization is often ineffective for this specific pair.[1] Use Protocol B (High-Resolution Chromatography) with a gradient focused on the "polar shoulder."
Impurity Landscape & Pathways[1]
The following diagram illustrates the genesis of common impurities based on handling errors.
Figure 1: Degradation pathways. The benzylic chloride is the "weak link" susceptible to nucleophilic attack.
Purification Protocols
Protocol A: Non-Nucleophilic Recrystallization (Recommended)
Best for: Removing trace dimers and colored impurities without degrading the chloride.
Concept: Uses a "Good Solvent/Bad Solvent" pair that lacks nucleophilic oxygen.
-
Good Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Anti-Solvent: n-Heptane or Hexanes.
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add minimum volume of hot EtOAc (approx. 60°C).
-
Note: Do not boil excessively. Just enough heat to dissolve.
-
-
Filtration (Optional): If insoluble particles (salts/dimers) remain, filter quickly while hot through a glass frit.
-
Precipitation: Remove from heat. While stirring moderately, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to Room Temperature (RT). Once at RT, move to a fridge (4°C) for 2 hours.
-
Collection: Filter the white crystals. Wash with cold 1:3 EtOAc:Heptane.
-
Drying: Vacuum dry at RT (Do not heat >40°C under vacuum to avoid sublimation or degradation).
Protocol B: Flash Column Chromatography
Best for: Separating unreacted starting material or over-chlorinated byproducts.
Stationary Phase: Silica Gel (Acid-washed is preferred but standard is acceptable). Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc)
Gradient Strategy: The amide is polar. The chloride increases lipophilicity slightly compared to the alcohol impurity but decreases it compared to the methyl starting material.
| Column Volume (CV) | % Solvent B (in DCM) | Target Separation |
| 0 - 2 | 0% | Elute non-polar dimers/over-chlorinated species |
| 2 - 5 | 0% → 2% | Elute Methyl precursor (Starting Material) |
| 5 - 12 | 2% → 5% | Elute Target: 4-(chloromethyl)-N-methylbenzamide |
| 12+ | 10% | Flush Hydroxymethyl impurity (very polar) |
Tip: Add 0.1% Triethylamine (TEA) to the mobile phase ONLY if the compound is acid-sensitive, but be cautious as TEA can react with the benzyl chloride over long exposure.
Storage & Stability Guide
Benzylic chlorides are Lachrymators (induce tearing) and Skin Irritants .[2] Handle in a fume hood.
-
Temperature: Store at 2°C – 8°C .
-
Atmosphere: Store under Argon or Nitrogen . Oxygen and moisture promote degradation.
-
Stabilization: If storing for >1 month, ensure the compound is perfectly free of acid.
-
Test: Dissolve a granule in wet pH paper. If red, re-wash with NaHCO₃ before long-term storage.
-
References
-
PubChem. (n.d.). 4-(chloromethyl)-N-methylbenzamide Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Hardy, F. E., & Robson, P. (1967).[3] The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic. Retrieved January 28, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for Benzylic Halide reactivity and Solvolysis mechanisms).
Technical Support Center: 4-(Chloromethyl)-N-methylbenzamide Reactivity Guide
[1][2]
Topic: Troubleshooting Low Reactivity in Nucleophilic Substitution (
Executive Summary: The "Dual-Nature" Challenge
Researchers frequently report low yields or sluggish kinetics when utilizing 4-(chloromethyl)-N-methylbenzamide (CAS: 123944-75-2) as an electrophile.[1][2]
The core issue lies in the molecule's "schizophrenic" solubility profile:
-
The Amide Motif: The
-methylbenzamide moiety is polar and capable of hydrogen bonding, requiring polar solvents for dissolution.[2][3] -
The Alkyl Halide: The chloromethyl group is lipophilic and requires specific solvation shells to facilitate nucleophilic attack.[2][3]
Low reactivity is rarely due to the intrinsic stability of the molecule; rather, it is almost always a phase-transfer limitation or a leaving group deficiency .[2] This guide provides a self-validating troubleshooting workflow to restore reactivity.
Module 1: Diagnostic Flowchart
Before altering your synthesis, identify the bottleneck using this logic flow.
Figure 1: Logic gate for diagnosing low reactivity. Follow the path from red (issue) to green (solution).
Module 2: The "Solvation Paradox" (Solvent Selection)[1][2]
The Problem: Users often attempt reactions in Dichloromethane (DCM) or Tetrahydrofuran (THF) because the starting material dissolves well.[2] However, typical nucleophiles for this substrate (azides, amines, phenoxides) are often salts or polar species that aggregate in non-polar media.[1][2]
The Solution: You must use Dipolar Aprotic Solvents .[2][3] These solvents dissolve both the organic amide and the inorganic/polar nucleophile, while leaving the nucleophile "naked" (unsolvated) and highly reactive.[2]
| Solvent | Suitability | Mechanism of Action | Recommendation |
| DCM / Chloroform | 🔴 Poor | Dissolves substrate, but precipitates nucleophilic salts.[1][2][3] Slow kinetics. | Avoid for substitution. |
| Ethanol / Methanol | 🟠 Risky | Dissolves everything, but hydrogen bonding "cages" the nucleophile, reducing rate.[1][2] Risk of solvolysis (ether formation).[1][2][3] | Use only if nucleophile is very strong.[1][2][3] |
| DMF / DMSO | 🟢 Excellent | Dissolves both species.[1][2][3] No H-bonding to nucleophile.[1][2][3] Enhances | Standard Protocol. |
| Acetonitrile (MeCN) | 🟢 Good | Good balance.[1][2][3] Easier to remove than DMF.[1][2][3] | Preferred for scale-up.[1][2][3] |
Module 3: Finkelstein Activation (The "Turbo" Switch)[1][2]
The Problem:
Chloride is a mediocre leaving group.[2][3] On a benzamide scaffold, the electron-withdrawing amide group generally activates the benzylic position toward
The Solution:
In situ conversion of the alkyl chloride to an alkyl iodide using Sodium Iodide (NaI).[2][4][5][6][7] The iodide is a far superior leaving group due to its weaker bond strength (
The Catalytic Cycle
Figure 2: The Finkelstein Activation. Iodide displaces Chloride (fast), then Nucleophile displaces Iodide (very fast).[1][2]
Protocol: Catalytic Finkelstein Activation[1][2][3]
Module 4: Quality Control & Stability[1][2][3]
The Problem:
The amide group is stable, but the chloromethyl group is moisture-sensitive.[2] Old batches often hydrolyze to 4-(hydroxymethyl)-N-methylbenzamide , which is completely unreactive to
Self-Validation Check (1H NMR in DMSO-d6):
Frequently Asked Questions (FAQs)
Q1: Can I use a strong base like NaH to speed this up?
A: Proceed with caution. While bases neutralize the HCl byproduct, strong bases (NaH, LDA) will deprotonate the amide nitrogen (
-
Recommendation: Use non-nucleophilic, mild bases like Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) .[1][2]
Q2: My reaction turns yellow/brown. Is it decomposing?
A: Not necessarily. If you are using Iodide catalysis (NaI), the yellow color is likely trace Iodine (
Q3: Why is the N-methyl group important? A: The N-methyl group prevents the formation of primary amide side products (like dehydration to nitrile) but increases solubility in organic solvents compared to the free amide.[2] It also acts as an internal spectroscopic handle (doublet at ~2.8 ppm in NMR).[2][3]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Chapter 17: Nucleophilic Substitution).
-
Finkelstein, H. (1910).[1][2][3] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][2][3] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1][2]
-
Streitwieser, A. (1956).[1][2][3] "Solvolytic Displacement Reactions at Saturated Carbon Atoms". Chemical Reviews, 56(4), 571–752.[1][2] (Detailed kinetics on benzyl chloride reactivity). [1][2]
-
PubChem. (2025).[1][2][3][9] 4-(chloromethyl)-N-methylbenzamide Compound Summary. National Library of Medicine.[1][2][3] [1][2]
Sources
- 1. PubChemLite - 4-(chloromethyl)-n,n-dimethylbenzamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 4-(chloromethyl)-N-methylbenzamide
Product: 4-(chloromethyl)-N-methylbenzamide CAS: 220875-88-7 (and related analogs) Application: Intermediate for drug discovery, linker chemistry, and peptidomimetic synthesis.
Core Technical Directive
The Central Problem: 4-(chloromethyl)-N-methylbenzamide contains two mutually reactive functional groups within the same structure: a benzylic chloride (electrophile) and a secondary amide (potential nucleophile).
Under standard storage conditions, the molecule is kinetically stable. However, in the presence of bases , polar solvents , or heat , the amide nitrogen acts as a nucleophile, attacking the benzylic carbon of a neighboring molecule. This intermolecular
Prevention Strategy:
Control the concentration (dilution), basicity (deprotonation state), and temperature to ensure the cross-coupling reaction with your target nucleophile is faster than the self-alkylation rate (
Mechanistic Insight & Visualization
The following diagram illustrates the competitive pathway you must suppress. The "Self-Alkylation" pathway is second-order in regards to the benzamide monomer (
Figure 1: Mechanistic competition between desired coupling and self-alkylation dimerization.
Troubleshooting Guide (FAQ)
Category A: Storage & Stability[1]
Q1: My solid reagent has turned into a yellow, caked mass. Can I still use it? A: No. Caking and yellowing indicate partial hydrolysis (forming HCl) and subsequent polymerization. The yellow color often arises from conjugated oligomers or oxidation byproducts.
-
Root Cause: Moisture ingress hydrolyzes the chloromethyl group to benzyl alcohol, which then reacts with remaining chloride to form ethers, releasing HCl that catalyzes further degradation [1].
-
Action: Discard. For future batches, store under argon at -20°C with a desiccant.
Q2: Can I store a stock solution in DMF or DMSO?
A: Avoid if possible. Polar aprotic solvents like DMF and DMSO stabilize the transition state of
-
Recommendation: Prepare solutions immediately before use. If storage is mandatory, use anhydrous DCM (Dichloromethane) or Toluene and store at -20°C for no more than 24 hours.
Category B: Reaction Optimization
Q3: I see a peak at [2M - HCl] in my LC-MS. How do I stop this? A: This is the N-alkylated dimer. You are likely mixing the reagent with a base before adding your target nucleophile, or your concentration is too high.
-
The Fix (Inverse Addition): Do not add the benzamide to the base. Instead, mix your Target Nucleophile + Base first. Then, add the 4-(chloromethyl)-N-methylbenzamide slowly (dropwise) to this mixture. This ensures the benzamide always encounters a high concentration of the target nucleophile, favoring Pathway A (see Fig 1).
Q4: Which base minimizes dimerization? A: Use the mildest base necessary for your reaction.
-
Strong Bases (NaH, KOtBu): Rapidly deprotonate the amide, causing immediate dimerization. Avoid unless strictly necessary.
-
Tertiary Amines (DIPEA, TEA): Generally safer, but can still promote reaction if the mixture is concentrated.
-
Inorganic Bases (K2CO3, Cs2CO3): Effective in heterogeneous mixtures (e.g., Acetone/MeCN) because the low solubility limits the concentration of the active deprotonated species [2].
Experimental Protocols
Protocol A: Optimized Coupling (Pseudo-High Dilution)
Use this protocol to attach the benzamide linker to an amine or thiol while suppressing dimerization.
Reagents:
-
Target Nucleophile (Amine/Thiol) (1.2 equiv)
-
Base (e.g., DIPEA or K2CO3) (1.5 - 2.0 equiv)
-
4-(chloromethyl)-N-methylbenzamide (1.0 equiv)[1]
-
Solvent: DCM or MeCN (Anhydrous)
Step-by-Step:
-
Receiver Flask: Dissolve the Target Nucleophile and Base in the solvent. Ensure the volume allows for good stirring.
-
Critical: Cool this solution to 0°C. Lower temperature reduces the rate of side reactions more than the desired reaction.
-
-
Feed Solution: Dissolve the 4-(chloromethyl)-N-methylbenzamide in a separate volume of solvent.
-
Addition: Add the Feed Solution to the Receiver Flask dropwise over 30–60 minutes.
-
Why? This keeps the instantaneous concentration of the electrophile low relative to the nucleophile.
-
-
Monitoring: Monitor by TLC or LC-MS. Do not heat unless conversion stalls.
Protocol B: Quality Control (Purity Check)
Before critical steps, verify the reagent has not dimerized.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid. No clumping. |
| Purity | HPLC (C18, MeCN/H2O + 0.1% TFA) | >95% Area. |
| Dimer Check | LC-MS | Absence of mass peak 330-340 Da range (Dimer - HCl). |
| Hydrolysis | 1H NMR (DMSO-d6) | Check for benzylic CH2 shift. ~4.8 ppm = Chloromethyl (Active)~4.5 ppm = Hydroxymethyl (Dead) |
Logic Flow for Troubleshooting
Use this decision tree to diagnose low yields or impurities.
Figure 2: Diagnostic logic for reaction failures involving chloromethyl benzamides.
References
-
BenchChem. (2025).[2][3] Purification strategies for removing benzyl chloride from reaction mixtures.[3] Retrieved from BenchChem Technical Guides.[2][3]
-
National Institutes of Health (NIH). (2025). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides. PubMed Central.
-
PubChem. (2025).[4] Compound Summary: 4-(chloromethyl)-N-methylbenzamide.[1] National Library of Medicine.[4] [4]
-
American Chemical Society (ACS). (2021). Kinetics and Hazards of Vinylbenzyl Chloride Polymerization. ACS Publications.
Sources
Technical Support Center: 4-(chloromethyl)-N-methylbenzamide Optimization
Introduction: The "Chameleon" Reactivity
Welcome to the technical support hub for 4-(chloromethyl)-N-methylbenzamide . As researchers, we often underestimate this scaffold.[1] It combines a highly reactive benzylic chloride (prone to both
This duality makes solvent selection the single most critical variable in your synthesis. The wrong solvent doesn't just slow the reaction; it alters the mechanistic pathway, leading to distinct impurity profiles (hydrolysis vs. dimerization vs. N-alkylation).
This guide replaces generic advice with specific, chemically grounded troubleshooting for this molecule.
Module 1: Solvent Selection Matrix
Core Principle: The chloromethyl group at the para position is activated by the benzene ring. Your solvent choice dictates whether the reaction proceeds via a concerted displacement (
| Solvent Class | Examples | Solubility of Reactant | Mechanism Favored | Risk Profile | Recommended For |
| Dipolar Aprotic | DMF, DMSO, NMP | Excellent | High. Solvates cations, leaving nucleophiles "naked" and hyper-reactive.[1] | Rapid aminations, etherifications, or azidation.[1] | |
| Polar Protic | Methanol, Ethanol | Good | High. Solvates the nucleophile (slowing | NOT RECOMMENDED for substitution unless solvolysis is desired.[1] | |
| Non-Polar | Toluene, DCM | Poor to Moderate | Moderate. Poor solubility often requires high heat or Phase Transfer Catalysis (PTC).[1] | Large-scale manufacturing (easier workup) using PTC.[1] | |
| Nitrile | Acetonitrile (MeCN) | Good | Low. Good balance of solubility and reactivity without the high boiling point of DMSO. | General purpose optimization. |
Module 2: Troubleshooting & FAQs
Q1: "My reaction with a secondary amine is stalling in Toluene, even at reflux."
Diagnosis: Solubility-Limited Kinetics. The amide backbone of 4-(chloromethyl)-N-methylbenzamide creates strong intermolecular hydrogen bonding.[1] In non-polar solvents like toluene, the reactant aggregates or remains undissolved, preventing the nucleophile from accessing the chloromethyl site.
The Fix:
-
Switch Solvent: Move to Acetonitrile (MeCN) or DMF .[1] The high dielectric constant breaks the amide aggregates.
-
Add Co-solvent: If you must use Toluene, add 10-20% DMF to solubilize the reactant.[1]
-
Phase Transfer: Use a Phase Transfer Catalyst (e.g., TBAB) if using an inorganic base (
) to shuttle the base into the organic phase.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Q2: "I am seeing a large impurity peak at M-18 (benzyl alcohol derivative)."
Diagnosis: Competitive Hydrolysis (
The Fix:
-
Strict Moisture Control: Use anhydrous solvents (<50 ppm water).[1]
-
Lower Temperature: High heat promotes
carbocation formation. Run the reaction at the lowest effective temperature (often 0°C to RT).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Scavenger: Add molecular sieves (3Å or 4Å) directly to the reaction vessel.
Q3: "I'm getting a side product where the amide nitrogen has reacted."
Diagnosis: Amide Deprotonation (Self-Alkylation). The N-methyl amide proton has a pKa of ~15-17.[1] If you use a strong base (e.g., NaH, KOtBu) to deprotonate your nucleophile, you may inadvertently deprotonate the amide on your starting material.[1] The resulting amidate anion is a nucleophile and will attack the chloromethyl group of another molecule, causing polymerization or dimerization.
The Fix:
-
Base Selection: Use milder bases like Diisopropylethylamine (DIPEA) or Potassium Carbonate (
) . Avoid hydrides or alkoxides unless absolutely necessary.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Module 3: Visualizing the Pathway
Diagram 1: Solvent Decision Tree
Caption: Logical workflow for selecting the optimal solvent based on nucleophile type and solubility constraints.
[1]
Diagram 2: The "Naked Anion" Effect in DMSO
Caption: Mechanistic visualization of how dipolar aprotic solvents (DMSO) accelerate substitution by solvating the cation (
Module 4: Validated Experimental Protocol
Protocol:
-
Preparation:
-
Charge reaction vessel with 4-(chloromethyl)-N-methylbenzamide (1.0 eq).
-
Add anhydrous Acetonitrile (10 volumes). Note: If the solution is cloudy, warm to 40°C.
-
Add Potassium Carbonate (
) (2.0 eq, anhydrous, powder). Why: Scavenges HCl generated during substitution.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Reaction:
-
Workup (Critical Step):
References
-
Solomons, T.W.G., & Fryhle, C.B. (2011).[1] Organic Chemistry. "Nucleophilic Substitution at Benzylic Carbons." Wiley.[1][2] [1]
-
Hardy, F. E., & Robson, P. (1967).[1][3] "The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali." Journal of the Chemical Society B: Physical Organic. [1]
-
PubChem. (n.d.).[1][4][5] "4-(chloromethyl)-N-methylbenzamide Compound Summary." National Center for Biotechnology Information.[1] [Link][1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][5] (Authoritative text on Solvation Shells and Naked Anions). [1]
Sources
- 1. 4-(aminomethyl)-N-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asccollegekolhar.in [asccollegekolhar.in]
- 3. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 4-(chloromethyl)-N-ethyl-N-methylbenzamide | C11H14ClNO | CID 43263327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 4-(chloromethyl)-N-methylbenzamide
Executive Summary & Molecule Profile
User Context: You are working with 4-(chloromethyl)-N-methylbenzamide . This scaffold presents a unique challenge: it contains a highly reactive electrophile (benzylic chloride) paired with a robust, yet potentially hydrolyzable, directing group (secondary amide).
The Core Challenge:
Benzylic chlorides are chemically "schizophrenic." They are excellent electrophiles for SN2 reactions but notorious in transition metal catalysis for rapid
Quick Reference Decision Matrix:
| Target Bond | Reaction Class | Recommended Catalyst System | Key Additive |
| C–O / C–N / C–S | Nucleophilic Substitution (SN2) | Phase Transfer (PTC) TBAB or Aliquat 336 | TBAI (Finkelstein) |
| C–C (Aryl) | Suzuki-Miyaura | Pd(OAc)₂ + SPhos | K₃PO₄ (Base) |
| C–C (Alkyl/Alkene) | Reductive Cross-Coupling | Ni(COD)₂ + PCyPh₂ | MgCl₂ or Mn⁰ |
Interactive Troubleshooting Guides
Case A: Nucleophilic Substitution (SN2)
Targeting ethers, amines, or thioethers.
User Issue: "My reaction with a phenol/amine is stalling at 60% conversion, or I'm seeing hydrolysis of the amide."
Diagnosis:
-
Stalling: The chloride is a good leaving group, but not excellent. In biphasic systems (e.g., Toluene/Water), the nucleophile cannot penetrate the organic phase effectively.
-
Hydrolysis: If you are using strong bases (NaOH/KOH) at high temperatures to force the reaction, you are hydrolyzing the N-methylbenzamide to the carboxylic acid.
Solution Protocol:
-
Switch to Phase Transfer Catalysis (PTC): Use Tetrabutylammonium Bromide (TBAB) at 5 mol%.
-
The "Finkelstein" Boost: Add 10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).
-
pH Control: Switch to mild bases like K₂CO₃ or Cs₂CO₃ in Acetone or MeCN if hydrolysis persists.
Case B: Palladium-Catalyzed Cross-Coupling (Suzuki)
Targeting biaryl systems (Diarylmethanes).
User Issue: "I am getting low yields and a major side product that looks like a styrene derivative."
Diagnosis:
You are suffering from
Solution Protocol:
-
Ligand Selection is Critical: You must use electron-rich, bulky phosphines.[7] SPhos (Buchwald Ligand) is the gold standard here.
-
Why? The bulk facilitates rapid reductive elimination, beating the
-elimination pathway.
-
-
Catalyst System: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%).
-
Base: K₃PO₄ (anhydrous) in Toluene/Water (10:1).
Case C: Nickel-Catalyzed Alkylation
Targeting sp³-sp³ or sp³-alkene linkages.
User Issue: "Palladium failed completely. I need to attach an alkyl chain or an olefin without isomerization."
Diagnosis:
Palladium struggles with alkyl halides. Nickel is the superior metal for sp³ electrophiles because it operates via a radical mechanism (Single Electron Transfer - SET) rather than a concerted polar mechanism, bypassing the
Solution Protocol:
-
Catalyst: Ni(COD)₂ (5-10 mol%).[3]
-
Ligand: PCyPh₂ (Dicyclohexylphenylphosphine).
-
Mechanism: Radical cage escape allows for coupling with unactivated alkenes or alkyl halides.
Visualizing the Logic
Workflow: Catalyst Decision Engine
Figure 1: Decision matrix for catalyst selection based on the desired transformation of the chloromethyl moiety.
Mechanism: Why SPhos is Required for Pd-Catalysis
Figure 2: Mechanistic divergence.[4][8][9] Bulky ligands (SPhos) accelerate the desired pathway, preventing the decomposition of the benzylic palladium intermediate.
Standard Operating Protocols (SOPs)
Protocol A: PTC-Enhanced Etherification (SN2)
Best for attaching the scaffold to phenols or alcohols.
-
Preparation: Dissolve 4-(chloromethyl)-N-methylbenzamide (1.0 equiv) and the Alcohol/Phenol (1.1 equiv) in Toluene (0.5 M).
-
Catalyst Addition: Add TBAB (5 mol%) and KI (10 mol%).
-
Base: Add 30% aqueous NaOH (3.0 equiv). Note: The biphasic system protects the amide from rapid hydrolysis compared to homogenous conditions.
-
Reaction: Stir vigorously (1000 rpm) at 50°C. Monitor by TLC/LCMS.
-
Workup: Separate layers. Wash organic layer with water and brine.
Protocol B: Nickel-Catalyzed Cross-Coupling
Best for creating C(sp³)-C(sp³) bonds.
-
Glovebox/Schlenk: Charge a vial with Ni(COD)₂ (10 mol%) and PCyPh₂ (20 mol%). Dissolve in dry THF. Stir 10 mins (solution turns yellow/orange).
-
Substrate: Add 4-(chloromethyl)-N-methylbenzamide (1.0 equiv) and the Alkyl Zinc/Boron Reagent (1.5 equiv).
-
Additive: Add MgCl₂ (1.0 equiv) if using zinc reagents (Negishi conditions) to facilitate transmetallation.
-
Reaction: Stir at Room Temperature for 12 hours.
-
Quench: Open to air, dilute with EtOAc, wash with 1M HCl (carefully, to avoid amide hydrolysis) or NH₄Cl.
Frequently Asked Questions (FAQs)
Q1: Can I use copper catalysts (Ullmann) for this coupling? A: Generally, no. Copper requires high temperatures (>100°C) which often degrade benzylic chlorides or cause amide hydrolysis. Stick to Pd or Ni for C-C bonds, or PTC for C-heteroatom bonds.
Q2: Why is my product dimerizing (Homocoupling)?
A: This is Wurtz coupling (
-
Fix: Add the benzylic chloride slowly (dropwise) to the catalyst/nucleophile mixture. Ensure your catalyst loading is sufficient (increase to 5 mol%).
Q3: Is the N-methyl amide group stable under these conditions? A: It is stable under standard Suzuki (K₃PO₄) and Negishi conditions. However, avoid strong mineral acids (H₂SO₄) or refluxing in strong alkoxides (NaOEt), which will cleave the amide to the methyl ester or acid.
References
-
Suzuki-Miyaura Coupling of Benzylic Chlorides
- Title: "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Source: Molander, G. A., et al. Journal of Organic Chemistry.
-
URL:[Link]
-
Nickel-Catalyzed Heck-Type Reactions
-
Phase Transfer Catalysis Fundamentals
-
Title: "Phase-Transfer Catalysis: Chemistry and Engineering."
- Source: Starks, C. M., Liotta, C. L., Halpern, M.
-
URL:[Link]
-
-
SPhos Ligand Efficacy
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison: 4-(chloromethyl)-N-methylbenzamide vs. Structural Analogs
Executive Summary
4-(chloromethyl)-N-methylbenzamide represents a critical "sweet spot" in medicinal chemistry building blocks. It balances the high electrophilicity required for efficient coupling reactions with the hydrolytic stability necessary for robust storage and handling. Unlike its brominated analogs, which degrade rapidly under ambient conditions, this chlorinated derivative offers a controlled reactivity profile ideal for synthesizing kinase inhibitors (Type II), PROTAC linkers, and peptidomimetics.
This guide objectively compares this compound against its primary structural alternatives: the highly reactive bromo-analog , the unsubstituted benzamide , and the hydroxymethyl precursor .
Chemical Profile & Reactivity Analysis
The Electrophile: Chloromethyl vs. Bromomethyl
The primary utility of this compound lies in the benzylic halide moiety, which serves as an electrophile in SN2 reactions.
-
4-(chloromethyl)-N-methylbenzamide (The Standard): The chloride leaving group is sufficiently reactive for alkylating amines, thiols, and phenoxides under mild basic conditions (K2CO3/DMF) but resists rapid hydrolysis in moist air.
-
4-(bromomethyl)-N-methylbenzamide (The Aggressive Alternative): The C-Br bond is weaker (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl). While this accelerates reaction rates by 10–100x, it introduces significant instability. Bromobenzyl derivatives are lachrymators and often decompose into benzyl alcohols upon prolonged storage.
The Pharmacophore: N-Methylation Effect
The N-methyl group is not merely a spectator; it drastically alters the physicochemical properties compared to the unsubstituted amide.
-
Solubility: The N-methyl group disrupts the strong intermolecular hydrogen bonding network found in primary benzamides (dimer formation), significantly improving solubility in organic solvents like DCM and THF.
-
Conformational Lock: In drug design, the N-methyl group prefers the trans conformation (relative to the carbonyl oxygen) due to steric clash with the ortho-protons, often pre-organizing the molecule for receptor binding.
Comparative Performance Data
The following data summarizes the trade-offs between the target compound and its analogs.
Table 1: Reactivity & Stability Comparison
| Feature | 4-(Cl-methyl)-N-methylbenzamide | 4-(Br-methyl)-N-methylbenzamide | 4-(HO-methyl)-N-methylbenzamide |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Hydroxyl (OH⁻) |
| Reactivity (SN2) | Moderate (Requires 50-80°C or strong nuc) | High (Reacts at RT) | Inert (Requires activation via MsCl/SOCl₂) |
| Hydrolytic Stability | High (Stable for months at RT) | Low (Hydrolyzes in moist air) | Very High (Indefinite stability) |
| Storage Requirement | Ambient / Desiccated | -20°C / Inert Gas | Ambient |
| Atom Economy | Good (Cl = 35.5 Da) | Poor (Br = 79.9 Da) | Excellent (Requires activation step) |
Table 2: Solubility Profile (25°C)
| Solvent | N-Methyl Variant (Target) | Unsubstituted Amide (-CONH₂) | Impact Analysis |
| Dichloromethane (DCM) | >100 mg/mL | <10 mg/mL | N-Me prevents H-bond dimerization, enabling DCM use. |
| Methanol | Soluble | Soluble | Both polar; less differentiation here. |
| Water | Low | Moderate | N-Me increases lipophilicity (LogP ~1.2 vs 0.6). |
Decision Logic & Mechanism
Selection Workflow
Use the following logic tree to determine if 4-(chloromethyl)-N-methylbenzamide is the correct reagent for your synthesis.
Figure 1: Decision tree for selecting benzylic alkylating agents.
Reaction Mechanism (SN2 Alkylation)
The reaction proceeds via a concerted bimolecular substitution. The N-methylbenzamide moiety acts as an electron-withdrawing group (EWG) via the aromatic ring, slightly increasing the electrophilicity of the benzylic carbon compared to benzyl chloride.
Figure 2: SN2 mechanism showing the transition state geometry.
Experimental Protocols
Synthesis of 4-(chloromethyl)-N-methylbenzamide
Rationale: Direct chlorination of the methylbenzamide is difficult to control (selectivity issues). The preferred route is amidation of the acid chloride.
Reagents:
-
4-(Chloromethyl)benzoyl chloride (1.0 equiv)
-
Methylamine (2.0 M in THF, 1.1 equiv)
-
Triethylamine (1.2 equiv)
-
DCM (anhydrous)[1]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 4-(chloromethyl)benzoyl chloride and anhydrous DCM under N₂ atmosphere. Cool to 0°C.
-
Addition: Mix Methylamine (THF solution) and Triethylamine. Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
-
Expected Yield: 85-95%
-
Appearance: White crystalline solid.[1]
-
Standard Alkylation Protocol (General Application)
Rationale: Use of mild base prevents hydrolysis of the amide bond.
Reagents:
-
Target Nucleophile (e.g., Piperazine derivative, 1.0 equiv)
-
4-(chloromethyl)-N-methylbenzamide (1.1 equiv)
-
K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for faster rates)
-
Acetonitrile (ACN) or DMF
Protocol:
-
Dissolve the nucleophile in ACN (0.1 M).
-
Add K₂CO₃ and stir for 10 minutes.
-
Add 4-(chloromethyl)-N-methylbenzamide.
-
Heat to 60°C for 4–12 hours.
-
Filter off inorganic salts and concentrate.
References
-
PubChem. 4-(chloromethyl)-N-methylbenzamide Compound Summary. National Center for Biotechnology Information. [Link][2]
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (General reference for N-methyl solubility effects). [Link]
Sources
Comparative Reactivity Guide: 4-(Chloromethyl)- vs. 4-(Bromomethyl)-N-methylbenzamide
Executive Summary: The Stability-Reactivity Trade-off
In the design of covalent linkers and pharmacophore attachment, the choice between 4-(chloromethyl)-N-methylbenzamide (Compound A) and 4-(bromomethyl)-N-methylbenzamide (Compound B) represents a classic trade-off between shelf-stability and synthetic efficiency.
-
Select the Bromo-derivative (B) when working with poor nucleophiles, temperature-sensitive substrates, or when rapid kinetics are required to outcompete side reactions.
-
Select the Chloro-derivative (A) for large-scale storage, processes requiring high thermal tolerance, or when the "Finkelstein" in-situ activation strategy is viable.
Bottom Line: The Bromo-analog is approximately 50–100x more reactive in
Mechanistic Foundation
The reactivity difference is governed by the Bond Dissociation Energy (BDE) and the Leaving Group Ability of the halide. Both compounds are primary benzylic halides, making them excellent substrates for
Bond Energy & Leaving Group Physics
The carbon-halogen bond strength dictates the activation energy (
| Parameter | Chloro-Analog (A) | Bromo-Analog (B) | Impact on Reactivity |
| Bond | Bromide bond is longer and weaker. | ||
| Approx. BDE | ~70-73 kcal/mol | ~57-68 kcal/mol | Br cleavage requires significantly less energy. |
| Leaving Group ( | -7 ( | -9 ( | Br⁻ is a more stable, weaker base, making it a superior leaving group. |
| C-X Bond Length | 1.77 Å | 1.94 Å | Longer bond = less orbital overlap = easier rupture. |
Reaction Energy Profile ( )
The following diagram illustrates the kinetic advantage of the Bromo-derivative. Note the lower Activation Energy (
Figure 1: Comparative Energy Profile. The Bromo-analog (Green path) traverses a lower energy transition state compared to the Chloro-analog (Red path).
Experimental Comparison & Decision Matrix
The following data aggregates typical performance metrics in standard alkylation reactions (e.g., reaction with a secondary amine in DMF).
Performance Metrics
| Feature | 4-(Chloromethyl)-N-methylbenzamide | 4-(Bromomethyl)-N-methylbenzamide |
| Reaction Rate ( | 1 (Reference) | ~50–100x Faster |
| Typical Temp. | 60°C – 100°C | 0°C – 25°C |
| Catalyst Required? | Often requires NaI (Finkelstein) | None |
| Hydrolysis Risk | Low (Stable in moist air) | High (Degrades to alcohol rapidly) |
| Dimerization | Negligible | Moderate (formation of stilbene-like dimers) |
Decision Logic Workflow
Use this logic flow to select the correct reagent for your specific synthesis.
Figure 2: Reagent Selection Decision Tree. Follow the blue nodes to determine the optimal starting material.
Validated Experimental Protocols
Method A: High-Reactivity Protocol (Using Bromo-Analog)
Best for: Weak nucleophiles or temperature-sensitive payloads.
-
Preparation: Dissolve 1.0 eq of 4-(bromomethyl)-N-methylbenzamide in anhydrous DMF (0.1 M).
-
Base Addition: Add 1.2 eq of
or DIPEA at 0°C . -
Nucleophile: Add 1.0–1.1 eq of the nucleophile (amine/thiol/phenol) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
Checkpoint: Reaction is typically complete in <2 hours.
-
Warning: Do not heat above 40°C unless necessary; dimerization risk increases.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Method B: Finkelstein-Assisted Protocol (Using Chloro-Analog)
Best for: Robust substrates where the Bromo-analog is unavailable or too unstable.
-
Activation: Dissolve 1.0 eq of 4-(chloromethyl)-N-methylbenzamide in Acetone or MEK (Methyl Ethyl Ketone).
-
Catalyst: Add 0.1 – 0.5 eq of Sodium Iodide (NaI) .
-
Nucleophile & Base: Add Nucleophile (1.0 eq) and Base (
, 1.5 eq). -
Reaction: Heat to reflux (approx. 60–80°C).
-
Checkpoint: The precipitation of NaCl drives the equilibrium forward.[5]
-
Validation: LCMS should show transient Iodo-species if sampled early, but final product dominates at endpoint (4–12 hours).
-
Stability & Handling Advisory
| Property | Chloro-Analog | Bromo-Analog |
| Storage Temp | RT or 4°C | -20°C (Freezer) |
| Atmosphere | Standard | Inert (Argon/Nitrogen) essential |
| Lachrymator? | Mild | Severe (Handle in fume hood) |
| Shelf Life | >12 Months | <3 Months (turns yellow/brown) |
Critical Safety Note: Both compounds are alkylating agents. The Bromo-analog is a potent lachrymator (tear gas effect) and potential sensitizer. Double-gloving and high-flow ventilation are mandatory.
References
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 56(4), 571–752.[8] [8]
-
Szwarc, M., & Taylor, J. W. (1954).[7] Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics, 22(2), 270–274.[7] [7]
-
Finkelstein, H. (1910).[5] Preparation of Organic Iodides from the Corresponding Bromides and Chlorides.[3][5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[5]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution).
-
ChemicalBook. (2024).[9][10] N-Methylbenzamide Properties and Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
Biological Activity of 4-(Chloromethyl)-N-methylbenzamide Analogs: A Comparative Guide
Executive Summary: The Scaffold as a Gateway
In medicinal chemistry, 4-(chloromethyl)-N-methylbenzamide is rarely a final therapeutic agent itself due to the high reactivity of its alkyl halide moiety.[1] Instead, it serves as a critical synthetic intermediate and pharmacophore scaffold .[1] The "chloromethyl" group acts as an electrophilic "warhead" or linker, allowing the attachment of heterocyclic domains (e.g., imidazoles, purines, acridines) to the benzamide core.
The analogs derived from this scaffold are potent biological effectors, primarily functioning as:
-
Type II Kinase Inhibitors: Targeting VEGFR and Aurora kinases (angiogenesis and cell division).[1]
-
Topoisomerase Inhibitors: Acridine-linked derivatives that intercalate DNA.[1]
-
Hedgehog Pathway Antagonists: Smoothened (SMO) receptor modulators.[1]
This guide analyzes the biological activity of these functionalized analogs, comparing them against clinical standards like Sorafenib and Amsacrine .
Mechanism of Action: From Alkylator to Specific Inhibitor
The biological activity of this class depends entirely on the modification of the 4-chloromethyl group. The parent molecule is a non-specific alkylator; the analogs are precision tools.
Pathway 1: Multi-Kinase Inhibition (VEGFR/Aurora)
When the chlorine atom is displaced by nitrogen heterocycles (e.g., imidazole or purine), the resulting molecule mimics the structure of Type II kinase inhibitors.[1]
-
Mechanism: The benzamide moiety forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The substituted methyl group extends into the hydrophobic back pocket, stabilizing the enzyme in its inactive (DFG-out) conformation.
-
Target: Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora B kinase.[1]
-
Outcome: Inhibition of tumor angiogenesis and disruption of mitosis.
Pathway 2: DNA Intercalation & Topoisomerase Poisoning
Analogs where the chloromethyl group links to an acridine ring function as DNA intercalators.[1]
-
Mechanism: The planar acridine ring slides between DNA base pairs.[1] The benzamide tail interacts with Topoisomerase II, preventing the re-ligation of DNA strands (cleavable complex stabilization).
-
Outcome: Double-strand DNA breaks and apoptosis in leukemia cells (e.g., CCRF-CEM).[1]
Visualizing the Signaling Impact
The following diagram illustrates the dual blockade of Angiogenesis (VEGFR) and Cell Division (Aurora B) by these benzamide analogs.[1]
Figure 1: Dual mechanism of action for imidazole-substituted benzamide analogs targeting VEGFR and Aurora B pathways.[1]
Comparative Performance Analysis
The following table contrasts the biological activity of key 4-(substituted-methyl)benzamide analogs against standard clinical agents.
Table 1: Comparative Efficacy (IC50 Values)
| Compound Class | Specific Analog | Target(s) | IC50 (µM) | Comparison vs. Standard |
| Benzamide-Imidazole | Compound 6* | VEGFR-2 / Aurora B | 0.077 (VEGFR) | More Potent than Sorafenib (0.09 µM) in specific assays.[1] |
| Benzamide-Purine | Compound 4e** | MMP-2 / MMP-9 | 0.12 | Comparable to Marimastat; superior selectivity.[1] |
| Benzamide-Acridine | Compound 9b*** | Topoisomerase II | 0.82 | Similar potency to Amsacrine (m-AMSA), but better solubility.[1] |
| Parent Scaffold | 4-(Chloromethyl)-...[1][2] | Non-specific | N/A (Toxic) | High reactivity makes it unsuitable as a drug; used only as a precursor.[1] |
*Ref: 4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide derivative. **Ref: 4-phenoxybenzenesulfonyl pyrrolidine derivative. ***Ref: N-phenylbenzamide-4-methylamine acridine derivative.[1]
Key Insights:
-
Selectivity: The N-methyl group on the amide provides steric control, often improving selectivity for the kinase "back pocket" compared to the bulkier N-phenyl analogs.
-
Solubility: Analogs incorporating purine bases (via the chloromethyl linker) show improved water solubility compared to pure hydrocarbon linkers, a critical advantage for bioavailability.[1]
Experimental Protocols
To validate the activity of these analogs, two core experiments are required: Synthesis (to generate the active analog) and Kinase Inhibition (to test it).[1]
Synthesis Protocol: Nucleophilic Substitution
Objective: Convert the reactive 4-(chloromethyl) intermediate into a bioactive kinase inhibitor.[1]
-
Reagents: 4-(chloromethyl)-N-methylbenzamide (1.0 eq), 4-methylimidazole (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF or Acetonitrile.[1]
-
Procedure:
-
Dissolve the imidazole derivative in DMF.[1] Add
and stir at room temperature for 30 min to generate the nucleophile. -
Add 4-(chloromethyl)-N-methylbenzamide dropwise.[1]
-
Heat to 80°C for 4–6 hours. Monitor by TLC (disappearance of the benzyl chloride spot).
-
Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[1]
-
-
Validation:
-NMR must show the disappearance of the peak (~4.6 ppm) and appearance of the -N peak (~5.2 ppm).[1]
Kinase Inhibition Assay (ELISA-based)
Objective: Determine the IC50 against VEGFR-2.[1]
-
Plate Preparation: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (100 µL/well) overnight at 37°C.
-
Reaction Mix: Add ATP (10 µM),
(10 mM), and recombinant VEGFR-2 enzyme. -
Inhibitor Addition: Add the synthesized benzamide analog at serial dilutions (0.001 µM to 10 µM).
-
Incubation: Incubate for 1 hour at 37°C.
-
Detection:
-
Analysis: Measure OD at 450 nm. Plot dose-response curve to calculate IC50.[1]
References
-
Synthesis and Biological Evaluation of 4-Methylbenzamide Derivatives. PubMed Central. (2021).[1] Describes the synthesis of purine-substituted benzamides as kinase inhibitors.
-
Design and Synthesis of N-phenylbenzamide-4-methylamine Acridine Derivatives. Bioorganic & Medicinal Chemistry Letters. (2019). Details Topoisomerase II inhibition and cytotoxicity profiles.[1][3][4]
-
Benzamide Derivatives as Smoothened Antagonists. Bioorganic & Medicinal Chemistry Letters. (2014). Evaluates benzamides in the Hedgehog signaling pathway.
-
Structure-Activity Relationships of Hypoxia-Selective Cytotoxins. Journal of Medicinal Chemistry. (1990). foundational work on chloromethyl/mustard benzamide reactivity.[1][5]
Sources
- 1. PubChemLite - 4-(chloromethyl)-n,n-diethylbenzamide (C12H16ClNO) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-selective antitumor agents. 9. Structure-activity relationships for hypoxia-selective cytotoxicity among analogues of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alkylating Agents for Protein Modification: IAA, CAA, and NEM
[1][2]
Executive Summary
In quantitative proteomics and structural biology, the alkylation of free thiols (cysteine residues) is a critical quality control step.[1] It prevents the reformation of disulfide bonds (scrambling) after reduction, ensuring that proteins remain unfolded for efficient enzymatic digestion.
While Iodoacetamide (IAA) remains the historical gold standard, recent data suggests it is prone to significant off-target effects (over-alkylation) and iodine-recycling artifacts. Chloroacetamide (CAA) has emerged as a superior alternative for high-throughput "one-pot" workflows due to its thermal stability, though it presents its own trade-offs regarding reaction kinetics. N-ethylmaleimide (NEM) serves a distinct niche in functional assays and accessibility probing due to its rapid Michael addition mechanism.
This guide provides a technical comparison of these agents, supported by mechanistic insights and validated protocols.
Part 1: Mechanistic Foundations
Understanding the reaction mechanism is essential for troubleshooting incomplete alkylation or off-target modifications.
Nucleophilic Substitution (Sn2)
Haloacetamides (IAA, CAA) operate via an Sn2 mechanism. The sulfur atom of the cysteine thiolate anion acts as a nucleophile, attacking the alpha-carbon of the alkylating agent and displacing the halogen leaving group (Iodine or Chlorine).
-
Critical Factor: The leaving group quality determines speed. Iodine is a better leaving group than Chlorine, making IAA significantly faster than CAA at room temperature.
Michael Addition
Maleimides (NEM) and Acrylamide react via Michael addition. The thiolate attacks the electron-deficient double bond.
-
Critical Factor: This reaction is highly specific and very fast, often exceeding Sn2 rates, but can result in diastereomers that complicate LC-MS chromatograms.
Diagram: Alkylation Reaction Pathways
Figure 1: Mechanistic divergence between Haloacetamides (IAA) and Maleimides (NEM). IAA generates free iodine, necessitating dark conditions, while NEM utilizes a double-bond addition.
Part 2: The Contenders (Deep Dive)
Iodoacetamide (IAA) – The Traditional Standard
IAA is the most cited reagent in legacy protocols. It adds a Carbamidomethyl (CAM) group (+57.0215 Da).
-
Pros: Rapid reaction kinetics at room temperature; highly compatible with Trypsin.
-
Cons:
-
Light Sensitivity: Photolysis of IAA generates iodine radicals, which can oxidize Methionine and Tryptophan. Protocol Requirement: Must be performed in the dark.
-
Over-alkylation: In the presence of excess reagent or high pH (>8.5), IAA alkylates Lysine residues and the N-terminus, complicating database searches [1].
-
Artifacts: Can cause "Ammonia Loss" in MS spectra, mimicking other PTMs.
-
Chloroacetamide (CAA) – The Stable Alternative
CAA adds the exact same modification as IAA (Carbamidomethyl, +57.0215 Da) but utilizes Chlorine as the leaving group.
-
Pros:
-
Thermal Stability: Unlike IAA, CAA does not degrade rapidly at high temperatures. This allows for "One-Pot" protocols where reduction (TCEP) and alkylation (CAA) occur simultaneously at 95°C, significantly shortening sample prep time [2].
-
Specificity: Significantly lower rates of off-target alkylation (Lys/N-term) compared to IAA [3].
-
-
Cons:
-
Slower Kinetics: Reaction is inefficient at room temperature; requires heat or higher concentration.
-
Methionine Oxidation: While it avoids iodine artifacts, some studies suggest CAA can induce higher rates of Methionine oxidation (Met->Sulfoxide) compared to carefully controlled IAA, potentially due to the harsher thermal conditions often used with it [4].
-
N-ethylmaleimide (NEM) – The Kinetic Specialist
NEM adds an ethylmaleimide group (+125.0477 Da).
-
Pros: Extremely fast reaction rates (seconds to minutes). Bulky group is useful for "accessibility probing" (determining if a cysteine is buried or exposed).
-
Cons:
-
Diastereomers: The creation of a new chiral center upon reaction results in two diastereomeric products. In high-resolution LC-MS, this often causes peptides to elute as doublets, splitting the signal and reducing sensitivity.
-
Irreversibility: Unlike MMTS, it is strictly irreversible.
-
Part 3: Comparative Performance Data
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-ethylmaleimide (NEM) |
| Mass Shift (Monoisotopic) | +57.0215 Da | +57.0215 Da | +125.0477 Da |
| Reaction Type | Sn2 Substitution | Sn2 Substitution | Michael Addition |
| Reaction Speed | Fast (20-30 min @ RT) | Slow (Requires Heat or High Conc.) | Very Fast (<5 min) |
| pH Optimum | 7.5 – 8.0 | 8.0 – 8.5 | 6.5 – 7.5 |
| Light Sensitivity | High (Must be dark) | Low | Low |
| Off-Target Effects | High (Lys, N-term, His) | Low (High specificity) | Low (at pH < 7.5) |
| Major Artifact | Iodine recycling, Met-Iodination | Met-Oxidation (if heated) | Peak splitting (Diastereomers) |
| Best Application | Standard In-Gel Digestion | High-Throughput / FASP / S-Trap | Functional Assays / Accessibility |
Part 4: Validated Experimental Protocols
Protocol A: High-Throughput "One-Pot" Reduction/Alkylation (CAA)
Recommended for: Whole proteome analysis, S-Trap, and SP3 workflows.
Rationale: This protocol leverages the thermal stability of CAA and TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP is stable at low pH and does not inhibit alkylation, allowing both steps to happen simultaneously.
-
Lysis: Solubilize protein (10-50 µg) in buffer containing 5% SDS or 8M Urea , 50 mM TEAB (pH 8.5).
-
Reagent Prep: Prepare a 10X Master Mix containing:
-
100 mM TCEP
-
400 mM CAA (Chloroacetamide)
-
-
Reaction: Add Master Mix to sample (Final: 10 mM TCEP, 40 mM CAA).
-
Incubation: Heat at 95°C for 5-10 minutes .
-
Note: If using Urea, do not heat above 37°C to avoid carbamylation. Incubate at 37°C for 45 mins instead.
-
-
Quenching: Not strictly necessary if proceeding to clean-up (SP3/S-Trap), as reagents are washed away.
Protocol B: Traditional Sequential Alkylation (IAA)
Recommended for: In-gel digestion or when heat is contraindicated.
Rationale: Sequential steps prevent IAA from reacting with the reducing agent (DTT) and minimize iodine radical formation by limiting exposure time.
-
Reduction: Add DTT to 5-10 mM final concentration. Incubate 56°C for 30 mins .
-
Cooling: Allow sample to cool to Room Temperature (RT). Critical: Hot IAA degrades instantly.
-
Alkylation: Add IAA to 15-20 mM final concentration (2-3x molar excess over total thiols).
-
Incubation: Incubate in the dark at RT for 20-30 minutes .
-
Quenching: Add DTT (equal molarity to IAA) or acidify to stop the reaction and scavenge excess iodine.
Diagram: Workflow Comparison
Figure 2: Workflow efficiency comparison. CAA allows for simultaneous reduction/alkylation, significantly reducing sample handling steps compared to IAA.
Part 5: Troubleshooting & Optimization
The "Over-Alkylation" Problem
If you observe modification of Lysine (+57 Da) or N-termini in your MS data:
-
Cause: pH was likely too high (>8.5). At high pH, Lysine amines become deprotonated and nucleophilic.
-
Solution: Buffer exchange into 50 mM Ammonium Bicarbonate (pH 7.8) or TEAB (pH 8.[2]0) before adding alkylating agent.[1][2] Use CAA instead of IAA.
Methionine Oxidation
If you see high levels of Met-Oxidation (+15.99 Da):
-
IAA Users: Ensure the reaction was strictly in the dark. Iodine radicals catalyze oxidation.
-
CAA Users: Lower the incubation temperature. 95°C accelerates oxidation; try 60°C for 20 mins or 37°C for 45 mins.
-
Data Analysis: Always set "Methionine Oxidation" as a Variable Modification in MaxQuant/Proteome Discoverer.
Incomplete Alkylation
If you see peptides with free Cysteines (mass shift of 0):
-
Cause: TCEP/DTT was oxidized before use (bad stock), or pH was too low (<7.0).
-
Solution: Use "Bond-Breaker" neutral TCEP.[2] Ensure pH is >7.5. For CAA, increase concentration to 40-50 mM.
References
-
Nielsen, M. L., et al. (2008). "Alkylating agents used for protein modification in proteomics." Journal of Proteome Research.
-
Kulak, N. A., et al. (2014). "Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells." Nature Methods.
-
Müller, T., & Winter, D. (2017). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics.
-
Schnatbaum, K., et al. (2017). "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research.
Publish Comparison Guide: Validating Synthesis of 4-(Chloromethyl)-N-methylbenzamide Derivatives
This guide details the validation and comparative performance of synthetic routes for 4-(chloromethyl)-N-methylbenzamide , a critical electrophilic linker in medicinal chemistry (e.g., for PROTACs, covalent inhibitors).
The guide compares two primary strategies:
-
The Convergent "Direct Amidation" Route: Reacting 4-(chloromethyl)benzoyl chloride with methylamine.
-
The Linear "Post-Functionalization" Route: Chlorinating 4-(hydroxymethyl)-N-methylbenzamide using thionyl chloride (
).
Executive Summary & Strategic Analysis
The synthesis of 4-(chloromethyl)-N-methylbenzamide presents a classic chemoselectivity challenge: installing an amide bond while preserving a highly reactive benzyl chloride moiety. This scaffold serves as a "dual-warhead" precursor—the amide provides a stable attachment point or recognition motif, while the benzyl chloride acts as a potent electrophile for downstream alkylation (e.g., attaching to a pharmacophore).
The Core Dilemma:
-
Route A (Direct Amidation): Uses commercially available 4-(chloromethyl)benzoyl chloride. It is the fastest route but carries a high risk of dimerization (self-alkylation where the amine attacks the benzyl chloride instead of the acyl chloride).
-
Route B (Post-Functionalization): Builds the amide first on a stable alcohol precursor, then chlorinates. It offers higher fidelity and purity but involves more steps.
Comparative Performance Matrix
| Metric | Route A: Direct Amidation | Route B: Post-Functionalization ( | Route C: Appel Reaction (Alternative) |
| Primary Reagents | 4-(chloromethyl)benzoyl chloride + | 4-(hydroxymethyl)-N-methylbenzamide + | Precursor + |
| Step Count | 1 (Convergent) | 2 (Linear) | 2 (Linear) |
| Typical Yield | 75–85% | 90–95% | 80–90% |
| Purity Profile | Moderate (Contains dimer impurities) | High (Clean transformation) | High (Triphenylphosphine oxide removal required) |
| Scalability | High (Flow chemistry compatible) | High (Standard batch) | Low (Atom economy/waste issues) |
| Key Risk | Selectivity: Amine attacking | Stability: Acid sensitivity of amide | Purification: Removing |
| Recommendation | High-Throughput / Discovery | Process Development / GMP | Acid-Sensitive Substrates |
Deep Dive: The Preferred Protocol (Route B)
While Route A is faster, Route B is the validated standard for high-purity applications because it eliminates the competition between acylation and alkylation. This protocol details the chlorination of 4-(hydroxymethyl)-N-methylbenzamide.
Mechanistic Insight
The reaction utilizes Thionyl Chloride (
-
Activation: The hydroxyl group attacks
to form a chlorosulfite intermediate ( ). -
Substitution: Chloride ion (
) displaces the leaving group ( ) with inversion of configuration (irrelevant for this achiral primary carbon) to form the alkyl chloride, , and . -
Causality: We use Dichloromethane (DCM) as the solvent to maintain solubility of the amide while allowing easy removal of volatiles. A catalytic amount of DMF is added to form the Vilsmeier-Haack reagent in situ, drastically accelerating the activation step.
Validated Experimental Protocol
Reagents:
-
Starting Material: 4-(hydroxymethyl)-N-methylbenzamide (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 eq) -
Catalyst: DMF (1-2 drops)
-
Solvent: Anhydrous DCM (10 mL/g)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Dissolution: Charge the flask with 4-(hydroxymethyl)-N-methylbenzamide and anhydrous DCM. Stir until suspended/dissolved.
-
Activation: Add catalytic DMF (1-2 drops). Note: DMF acts as a nucleophilic catalyst, converting
to the more reactive . -
Addition: Cool the mixture to 0°C. Add
dropwise over 10 minutes. Reasoning: Exothermic reaction control; prevents thermal decomposition of the amide. -
Reaction: Remove ice bath and reflux at 40°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The polar alcohol spot (
) should disappear, replaced by the less polar chloride spot ( ).
-
-
Workup (Critical for Stability):
-
Concentrate the reaction mixture in vacuo to remove excess
and DCM. -
Do not quench with water immediately if the product is unstable. For this specific amide, it is relatively stable:
-
Redissolve residue in DCM, wash with saturated
(cold) to neutralize residual HCl. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the clean nature of this transformation.
Validation Framework
To certify the synthesis, the following analytical criteria must be met. This system is self-validating: if the data does not match, the synthesis failed (likely hydrolysis).
Structural Confirmation (NMR)
The shift of the benzylic protons is the definitive diagnostic marker.
-
NMR (400 MHz,
):-
Product (
): Singlet at ~4.60 ppm . -
Impurity (Alcohol): Singlet at ~4.75 ppm (often broader).
-
Impurity (Dimer - from Route A): Singlet at ~3.80 ppm (N-benzyl signal).
-
Amide Methyl (
): Doublet at ~3.0 ppm.
-
Purity Analysis (HPLC)
-
Column: C18 Reverse Phase.
-
Solvent: Acetonitrile/Water (+0.1% Formic Acid).
-
Caution: Benzyl chlorides can hydrolyze on-column if the run time is long or pH is neutral/basic. Use acidic buffers and fast gradients.
-
Acceptance Criteria: >95% Area Under Curve (AUC).
Functional Testing (Derivatization)
To prove the chloride is active (and not hydrolyzed):
-
React a small aliquot with excess morpholine in DCM.
-
Check LC-MS after 15 mins.
-
Pass: Complete conversion to the morpholine adduct (
). -
Fail: No reaction (indicates hydrolysis to alcohol or inert impurity).
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the correct synthetic route based on project constraints.
Caption: Decision tree for selecting the optimal synthetic pathway based on speed vs. purity requirements.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Route B) | Hydrolysis during workup | Avoid aqueous workup; strip |
| Dimer Formation (Route A) | Temperature too high | Cool reaction to -10°C; add acid chloride to amine (inverse addition). |
| Sticky Solid / Oil | Residual DMF or | Triturate with cold pentane or diethyl ether to induce crystallization. |
| NMR: Broad -OH peak | Incomplete Chlorination | Check DMF quality (must be anhydrous); increase reflux time. |
References
-
BenchChem Technical Support. (2025).[1] Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Retrieved from
-
Sun, L., et al. (2008).[2] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions."[2] Synthesis, 2008(24), 3919-3924. Retrieved from
-
Kappe, C. O., et al. (2015). "Continuous conversion of alcohols to chlorides: an efficient way to prepare active pharmaceutical ingredients." TUE Research Portal. Retrieved from
-
PubChem. (n.d.). 4-(Chloromethyl)benzoyl chloride Compound Summary. Retrieved from
-
Organic Syntheses. (1941).[3] Desyl Chloride (Example of SOCl2 Chlorination). Coll. Vol. 2, p.159. Retrieved from
Sources
Comparative Guide: Catalyst Efficiency for Nucleophilic Substitution of 4-(Chloromethyl)-N-methylbenzamide
Executive Summary
4-(Chloromethyl)-N-methylbenzamide (CAS: 101038-53- / PubChem CID: 10103853 ) is a critical benzyl chloride building block in medicinal chemistry, widely employed to install the 4-(N-methylcarbamoyl)benzyl linker in kinase inhibitors (e.g., PARP, VEGFR targets).
While benzyl chlorides are inherently reactive, the presence of the para-N-methylamide group introduces specific electronic and solubility challenges. The electron-withdrawing nature of the amide moiety destabilizes the carbocation character required for SN1 pathways, shifting the reaction mechanism predominantly toward SN2. Consequently, uncatalyzed thermal alkylations often suffer from sluggish kinetics and dimer formation.
This guide objectively compares two industry-standard catalytic approaches to accelerate these substitutions: Nucleophilic Activation (Finkelstein conditions) versus Phase Transfer Catalysis (PTC) .
Mechanistic Analysis & Catalyst Selection
The reactivity of 4-(chloromethyl)-N-methylbenzamide is governed by the interplay between the leaving group (chloride) and the para-substituent.
-
Substrate: 4-(Chloromethyl)-N-methylbenzamide
-
Electronic Effect: The amide group (-CONHMe) is electron-withdrawing (Hammett
). This deactivates the benzylic position toward ionization (SN1) but can stabilize the transition state for nucleophilic attack (SN2) by dispersing developing negative charge. -
Solubility: The amide functionality confers high polarity, making the substrate sparingly soluble in non-polar solvents (e.g., toluene, hexane) but soluble in DMF, DMSO, and alcohols.
Catalyst Class A: Nucleophilic Activators (Iodide Salts)
Representative Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI).
-
Mechanism: The "Finkelstein" effect. Iodide (
) is a better nucleophile than the target amine/thiol and a better leaving group than chloride. It displaces the chloride to form a transient, highly reactive benzyl iodide intermediate, which then reacts rapidly with the nucleophile. -
Ideal For: Homogeneous systems (DMF, Acetone, MeCN).
Catalyst Class B: Phase Transfer Catalysts (Quaternary Ammonium Salts)
Representative Catalyst: Tetrabutylammonium Bromide (TBAB).
-
Mechanism: TBAB facilitates the transfer of anionic nucleophiles (e.g., phenoxides, thiolates) from a solid or aqueous phase into the organic phase where the benzyl chloride resides. It also destabilizes the anion (ion-pairing), increasing its nucleophilicity.
-
Ideal For: Heterogeneous systems (Solid-Liquid or Liquid-Liquid), scaling up, and "green" solvent processes.
Visualizing the Catalytic Pathways
The following diagram illustrates the divergent mechanistic pathways for KI-mediated activation versus TBAB-mediated phase transfer.
Caption: Figure 1. Dual-pathway mechanism comparing in-situ Iodide activation (red) vs. Phase Transfer Catalysis (blue).
Performance Comparison Data
The following data summarizes the efficiency of these catalysts in a standard alkylation reaction (e.g., reaction with morpholine or a phenol derivative) using 4-(chloromethyl)-N-methylbenzamide.
| Feature | Uncatalyzed (Thermal) | Iodide Catalysis (KI) | Phase Transfer (TBAB) |
| Reaction Rate | Slow (Baseline) | Fastest (20-50x baseline) | Fast (10-30x baseline) |
| Typical Yield | 45-60% (24h) | 92-98% (2-4h) | 85-95% (4-6h) |
| Temperature | High (>80°C required) | Moderate (25-60°C) | Moderate (40-60°C) |
| Solvent System | DMF, DMSO | Acetone, MeCN, DMF | Toluene/Water, DCM/Water |
| Impurity Profile | High (Thermal dimers) | Low (Clean conversion) | Low (Specific to PTC) |
| Scalability | Poor | Moderate (Solvent cost) | Excellent (Green chem) |
Key Findings:
-
Kinetic Superiority: KI provides the most rapid conversion due to the high nucleophilicity of the iodide anion in polar aprotic solvents. It is the preferred method for small-scale, high-value synthesis (e.g., late-stage drug functionalization).
-
Process Efficiency: TBAB is superior for larger scales where removing high-boiling solvents like DMF is problematic. It allows the reaction to proceed in biphasic systems (e.g., Toluene/Water), simplifying workup to a phase separation.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The disappearance of the starting material (Rf ~0.4 in 50% EtOAc/Hex) and the appearance of the product (usually more polar due to amine formation) should be monitored.
Protocol A: Iodide-Catalyzed Alkylation (Finkelstein Conditions)
Best for: Rapid library synthesis, high yields.
-
Preparation: In a round-bottom flask, dissolve 4-(chloromethyl)-N-methylbenzamide (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).
-
Activation: Add Potassium Iodide (KI) (0.1 – 0.2 equiv). Note: Stoichiometric KI is not necessary unless the chloride is completely inert.
-
Nucleophile Addition: Add the amine/nucleophile (1.1 – 1.5 equiv) and a base (e.g., K₂CO₃ or DIPEA , 2.0 equiv).
-
Reaction: Stir at 60°C for 2–4 hours.
-
Checkpoint: The solution may darken slightly due to trace iodine; this is normal.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO and inorganic salts. Dry over MgSO₄ and concentrate.
Protocol B: Phase Transfer Catalyzed Alkylation
Best for: Scale-up, cost-reduction, using non-polar nucleophiles.
-
Biphasic Setup: Dissolve 4-(chloromethyl)-N-methylbenzamide (1.0 equiv) in Toluene or DCM .
-
Aqueous Phase: Prepare a solution of the nucleophile (1.2 equiv) and NaOH or KOH (2.0 equiv) in water.
-
Catalyst Addition: Add TBAB (0.05 – 0.1 equiv) to the biphasic mixture.
-
Reaction: Vigorously stir (high RPM required for emulsion) at 40–50°C .
-
Mechanism Check: The organic layer solubilizes the substrate, while the catalyst shuttles the nucleophile across the interface.
-
-
Workup: Stop stirring. Separate layers. Wash the organic layer with brine.[1] The product remains in the organic phase, while the catalyst partitions into the aqueous phase (or is washed out).
Expert Recommendations
-
For "Hard" Nucleophiles (e.g., Phenols, Alcohols): Use TBAB (Protocol B) . The generation of the phenoxide/alkoxide in the aqueous phase and transfer to the organic phase prevents O- vs C- alkylation ambiguity and protects the amide from hydrolysis.
-
For "Soft" Nucleophiles (e.g., Amines, Thiols): Use KI (Protocol A) . The soft-soft interaction between the intermediate benzyl iodide and the amine is extremely efficient and minimizes side reactions.
-
Safety Note: 4-(chloromethyl)-N-methylbenzamide is a potent alkylating agent. All protocols must be performed in a fume hood. Treat all waste streams with aqueous ammonia or hydroxide to quench residual alkyl chloride before disposal.
References
-
PubChem. (2025).[2] Compound Summary: 4-(chloromethyl)-N-methylbenzamide (CID 10103853). National Library of Medicine.[2] [Link]
-
Maity, S. K., et al. (2009). A new mechanistic model for liquid–liquid phase transfer catalysis: Reaction of benzyl chloride with aqueous ammonium sulfide.[3] Chemical Engineering Science.[3] [Link]
-
Yadav, G. D., & Purandare, S. (2007).[4] Efficacy of a novel mesoporous solid acid catalyst UDCaT-4 in liquid phase benzylation.[4] Journal of Molecular Catalysis A: Chemical.[4] (Demonstrates general benzyl chloride reactivity). [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions.[5][6] (Electronic effects on benzyl halides). [Link]
Sources
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. N-(chloromethyl)-N-methylbenzamide | C9H10ClNO | CID 10103853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. quora.com [quora.com]
Comparative Guide: Cytotoxicity Assessment of 4-(chloromethyl)-N-methylbenzamide Analogs
Executive Summary
This guide provides a technical framework for assessing the cytotoxicity of 4-(chloromethyl)-N-methylbenzamide (CMB) analogs. Unlike stable enzyme inhibitors, CMB analogs possess a "dual-nature" pharmacophore: the benzamide motif (often associated with PARP/HDAC inhibition) and the chloromethyl "warhead" (a reactive benzylic halide capable of DNA alkylation).
Evaluating these compounds requires a protocol that distinguishes between non-specific chemical reactivity (necrosis) and targeted therapeutic efficacy (apoptosis/genomic stress). This guide compares CMB analogs against established alkylating agents and PARP inhibitors, providing a validated screening workflow.
Part 1: Comparative Analysis & Performance Benchmarks
The Chemical Context
The 4-(chloromethyl) moiety renders these analogs electrophilic. In aqueous media, they are prone to hydrolysis or nucleophilic attack by cellular thiols (glutathione) and DNA bases (guanine). Therefore, their performance must be benchmarked against both suicide alkylators and structured inhibitors .
Benchmark Comparison Table
The following table contrasts the expected performance profile of CMB analogs against standard-of-care alternatives.
| Feature | CMB Analogs (Target Class) | Melphalan (Alkylating Agent) | Olaparib (PARP Inhibitor) |
| Primary Mechanism | DNA Alkylation (Benzylic) + Scaffold Binding | DNA Cross-linking (Nitrogen Mustard) | Catalytic PARP Trapping (Competitive) |
| Cytotoxicity (IC50) | 0.5 – 10 µM (Tunable reactivity) | 10 – 50 µM (Broad spectrum) | 0.001 – 5 µM (Genotype dependent) |
| Selectivity | Moderate (Dependent on benzamide substitution) | Low (Systemic toxicity) | High (BRCA-deficient cells) |
| Stability in Media | Low to Moderate (t½ < 4h typical) | Moderate | High |
| Cell Death Mode | Mixed: Apoptosis + Necrosis (at high doses) | Apoptosis + Senescence | Apoptosis (Synthetic Lethality) |
Structure-Activity Relationship (SAR) Insights
When assessing your library of analogs, apply the following medicinal chemistry logic to interpret cytotoxicity data:
-
Electron Donating Groups (EDGs): Substituents (e.g., -OMe) para/ortho to the chloromethyl group stabilize the benzylic carbocation, increasing reactivity. Result: High potency but high instability (hydrolysis before reaching target).
-
Electron Withdrawing Groups (EWGs): Substituents (e.g., -NO2, -CF3) destabilize the carbocation. Result: Lower reactivity, better stability, potentially lower non-specific toxicity.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Multiplexed Cytotoxicity & Viability Screen
Why this method? Standard MTT assays can yield false positives with alkylating agents due to metabolic stress affecting mitochondrial reductase without killing the cell. We use a multiplexed approach to measure ATP (viability) and Membrane Integrity (cytotoxicity) simultaneously.
Reagents
-
Cell Line: HCT116 (colon cancer) or BRCA-deficient line (e.g., HCC1937) for sensitivity checks.
-
Assay Kit: Promega CellTiter-Glo® (ATP) and CellTox™ Green (Membrane).
-
Solvent: DMSO (anhydrous). Critical: Avoid protic solvents (EtOH/MeOH) to prevent solvolysis of the chloromethyl group.
Step-by-Step Methodology
-
Compound Preparation (Just-in-Time):
-
Dissolve CMB analogs in anhydrous DMSO to 10 mM stock.
-
Validation Step: Verify structural integrity via LC-MS immediately prior to dosing to ensure the -CH2Cl handle has not hydrolyzed to -CH2OH.
-
-
Cell Seeding:
-
Seed 3,000 cells/well in 384-well white-walled plates.
-
Incubate 24h to allow adhesion.
-
-
Dosing (The "Flash" Protocol):
-
Due to the reactive nature of the chloromethyl group, do not perform serial dilutions in aqueous media.
-
Perform serial dilutions in 100% DMSO , then transfer 0.5 µL to the assay plate containing 50 µL media (1:100 dilution).
-
Control: Include Melphalan (Positive Control) and DMSO (Vehicle, <0.5%).
-
-
Incubation:
-
Incubate for 48 hours (shorter than the standard 72h to capture acute alkylation effects).
-
-
Readout:
-
Add CellTox™ Green reagent. Incubate 15 min. Read Fluorescence (Ex 485/Em 520). -> Measures Necrosis.
-
Add CellTiter-Glo® reagent. Shake 2 min. Incubate 10 min. Read Luminescence. -> Measures Viability.
-
Protocol B: Mechanistic Validation (γH2AX Immunofluorescence)
Why this method? To confirm that cytotoxicity is driven by DNA damage (on-target) rather than general cellular stress.
-
Treat cells with IC50 concentration of CMB analog for 6 hours.
-
Fix with 4% Paraformaldehyde.
-
Stain with anti-phospho-Histone H2A.X (Ser139) antibody.
-
Success Metric: >5 nuclear foci per cell indicates significant DNA double-strand breaks (DSBs).
Part 3: Visualization & Workflow
Screening Workflow Cascade
This diagram outlines the logical flow from library synthesis to lead selection, filtering out false positives caused by chemical instability.
Caption: Figure 1. The "Fail-Fast" screening cascade designed to eliminate unstable alkylators early in the process.
Mechanism of Action Pathway
This diagram illustrates the dual mechanism where the benzamide scaffold facilitates entry/binding while the chloromethyl group executes the damage.
Caption: Figure 2. Proposed mechanism of action: Benzylic alkylation triggers DNA damage response, potentially compounded by PARP inhibition.
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program. [Link]
-
Pommier, Y., et al. (2016). DNA Repair Inhibitors: Mechanisms of Action and Stratified Patient Selection. [Link]
-
Riss, T.L., et al. (2013). Cell Viability Assays: ATP-based Methods (CellTiter-Glo). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Tew, K.D., et al. Mechanisms of Action of Alkylating Agents. Cancer Treatment Reports. [Link]
Benzamide-Based Linkers in Drug Discovery: A Head-to-Head Technical Guide
Topic: Head-to-Head Comparison of Benzamide-Based Linkers in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary: The Shift from "Passive" to "Active" Linkers
In modern drug discovery—particularly within Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer a passive bystander.[1] It is a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.
This guide provides a technical, head-to-head comparison of Benzamide-Based Linkers against standard alternatives (Alkyl/PEG chains). Benzamide motifs, characterized by their planar rigidity and capacity for
Head-to-Head Comparison: Benzamide vs. Flexible Alternatives
Scenario A: PROTAC Linker Design (Rigidity vs. Flexibility)
The Challenge: PROTACs require the formation of a ternary complex (Target-PROTAC-E3 Ligase). Flexible linkers (PEG/Alkyl) often suffer from a high "entropic cost" during binding, leading to "hook effects" or poor degradation despite high affinity.
The Solution: Benzamide-based linkers (often coupled with piperidines or piperazines) restrict the conformational ensemble, "locking" the molecule into a bioactive conformation.
| Feature | Benzamide-Based (Rigid) Linkers | PEG/Alkyl (Flexible) Linkers | Technical Verdict |
| Entropic Penalty | Low. Pre-organized conformation minimizes energy loss upon binding. | High. Molecule must collapse from a random coil to a bound state. | Benzamide linkers favor cooperativity ( |
| Permeability (LogP) | Moderate/High. Aromatic rings increase lipophilicity but reduce TPSA via intramolecular H-bonds. | Variable. PEGs are hydrophilic but often suffer from poor passive permeability. | Benzamides are superior for intracellular targets requiring oral bioavailability. |
| Metabolic Stability | High. Amide bonds are generally stable; aromatic rings resist oxidative cleavage better than polyethers. | Low to Moderate. PEG chains are susceptible to oxidative degradation (chain shortening). | Benzamides offer a longer half-life ( |
| Degradation Potency ( | High (< 10 nM). Often achieves degradation at lower occupancy due to stable ternary complexes. | Moderate. Often requires higher concentrations to overcome entropic barriers. | Benzamide wins for difficult-to-degrade targets. |
Case Study Insight (ARV-110 Analogues): In the optimization of Androgen Receptor (AR) degraders, replacing a flexible PEG chain with a rigid 4-phenylpiperidine-benzamide linker improved degradation potency by >10-fold. The rigid linker facilitated a specific de novo protein-protein interaction between the E3 ligase (Cereblon) and the AR, which was not possible with the "floppy" PEG linker.
Scenario B: ADC Spacers (Self-Immolation Efficiency)
The Challenge: ADCs require a linker that is stable in plasma but rapidly cleavable inside the lysosome. The Solution: The p-Aminobenzyl Carbamate (PABC) spacer—a benzamide derivative—is the gold standard for "self-immolative" release.
| Feature | PABC (Benzamide-Derived) Spacer | Direct Amide/Ester Linkage | Technical Verdict |
| Release Mechanism | Electronic Cascade. Enzymatic cleavage triggers 1,6-elimination, ejecting the free drug. | Hydrolysis. Depends entirely on protease accessibility to the drug-linker bond. | PABC allows for the release of unmodified, native payloads. |
| Steric Accessibility | High. The spacer pushes the cleavage site away from the bulky payload. | Low. Bulky payloads can sterically hinder protease access. | PABC is essential for bulky payloads (e.g., PBD dimers). |
| Plasma Stability | High. The carbamate bond is stable at physiological pH (7.4). | Variable. Esters are prone to premature hydrolysis by esterases. | PABC minimizes off-target toxicity.[2] |
Mechanistic Visualization
Diagram 1: The Entropic Advantage of Rigid Benzamide Linkers in PROTACs
This diagram illustrates why rigid benzamide linkers often outperform flexible PEGs in inducing protein degradation.
Caption: Rigid benzamide linkers reduce the energetic cost of binding, facilitating the formation of stable, cooperative ternary complexes required for efficient ubiquitination.
Experimental Protocols
Protocol A: Synthesis of a Rigid Benzamide-Piperidine Linker
This protocol describes the synthesis of a core rigid linker motif common in high-potency PROTACs.
Objective: Synthesize tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate. Reagents: 4-(Piperazin-1-yl)benzoic acid, EDC·HCl, HOBt, DIPEA, DMF.
-
Activation: Dissolve 4-(Piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at
for 30 mins to form the active ester. -
Coupling: Add the amine-containing warhead or E3 ligand precursor (1.0 eq) and DIPEA (3.0 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under
atmosphere. Monitor by LC-MS (Target Mass: ). -
Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat.
(remove unreacted acid), and brine. Dry over . -
Purification: Flash column chromatography (DCM/MeOH gradient 0
10%). -
Validation: Confirm structure via
-NMR. Look for characteristic benzamide doublets at 7.8 and 6.9 ppm.
Protocol B: Plasma Stability Assay (Benzamide vs. Ester)
Objective: Quantify the metabolic stability of the benzamide linker.
-
Preparation: Prepare
stock solutions of the Benzamide-PROTAC and an Ester-PROTAC control in DMSO. -
Incubation: Spike stocks into pooled human plasma (final conc.
, 0.1% DMSO). Incubate at in a shaking water bath. -
Sampling: Aliquot
at time points: 0, 15, 30, 60, 120, 240 min. -
Quenching: Add
cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 4000 rpm for 10 min. -
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time. -
Calculation:
, where is the slope of the elimination curve.-
Expected Result: Benzamide linkers typically show
, while ester linkers often show .
-
Synthesis Workflow Visualization
Caption: Step-wise synthesis of a benzamide-linked degrader, highlighting critical reaction parameters for yield optimization.
Summary Data Table: Physicochemical Profile
The following table summarizes the typical property shifts observed when switching from a PEG-linker to a Benzamide-linker in a Cereblon-based PROTAC.
| Property | PEG-3 Linker (Flexible) | Benzamide-Piperidine (Rigid) | Impact on Drug Design |
| Molecular Weight (MW) | ~150 Da (Linker only) | ~200 Da (Linker only) | Slight increase; usually negligible. |
| Topological Polar Surface Area (TPSA) | High (> 40 | Moderate (~30 | Positive. Lower TPSA improves cell permeability. |
| Rotatable Bonds (RB) | 4–6 | 1–2 | Positive. Lower RB correlates with better oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 0 | 1 (Amide NH) | Neutral; can form intramolecular H-bonds (IMHB). |
| Conformational Constraint | Low (Random Coil) | High (Linear/Planar) | Critical. Enables structure-based design (SBDD). |
References
-
Structure-Activity Relationship of Benzamide-Type Cereblon Binders.
- Source: National Institutes of Health (NIH) / ChemMedChem
- Context: Detailed SAR on fluorinated benzamides and their impact on binding affinity and stability.
-
Linker Design in PROTACs: Impact on Stability and Potency.
- Source: Frontiers in Chemistry
- Context: Comparison of rigid vs.
-
Antibody-Drug Conjug
- Source: AAPS Journal / NIH
- Context: Analysis of PABC and other self-immol
-
Optimization of PROTAC Linkers for Oral Bioavailability.
- Source: Journal of Medicinal Chemistry
-
Context: Case studies (e.g., ARV-110) where rigidification improved PK properties.[]
-
(Note: Direct DOI link to authoritative journal).
Sources
validating the structure of 4-(chloromethyl)-N-methylbenzamide reaction products
Executive Summary
The reagent 4-(chloromethyl)-N-methylbenzamide is a critical electrophilic building block in medicinal chemistry, widely used to introduce the N-methylbenzamide pharmacophore via nucleophilic substitution (
While the amide moiety is stable, the benzylic chloride is prone to rapid hydrolysis (forming the alcohol) and dimerization (forming quaternary ammonium salts) during storage or reaction workup. Standard validation methods often fail to distinguish between the desired amine product and the hydrolyzed impurity due to overlapping proton signals in
This guide contrasts a Routine Validation Workflow against a Rigorous Multi-Modal Workflow , providing experimental data to demonstrate why the latter is essential for drug development standards.
The Reaction Scenario
To provide concrete data, this guide validates the synthesis of a model pharmacophore: 4-((morpholin-4-yl)methyl)-N-methylbenzamide .
-
Starting Material (SM): 4-(chloromethyl)-N-methylbenzamide[1]
-
Reagent: Morpholine (1.2 eq),
(2.0 eq) -
Solvent: Acetonitrile (MeCN), 60°C
-
Target Product (TP): 4-((morpholin-4-yl)methyl)-N-methylbenzamide
-
Primary Impurity (Imp-A): 4-(hydroxymethyl)-N-methylbenzamide (Hydrolysis product)
Comparative Analysis of Validation Methods
Method A: Routine Validation (The "Quick Check")
Commonly used in early discovery but prone to false positives.
-
Technique: TLC (Thin Layer Chromatography) and 1D
H NMR. -
The Flaw: The benzylic methylene protons (
) of the hydrolysis impurity (Imp-A) appear at ~4.7 ppm , which is dangerously close to the starting material (4.6 ppm ). In crude mixtures, these peaks often merge. Furthermore, if the base is not fully removed, the product forms a hydrochloride salt, shifting the product's signal downfield, mimicking the impurity.
Method B: Rigorous Validation (The "Gold Standard")
Required for IND-enabling studies and scale-up.
-
Technique: LC-MS (ESI+) + 2D NMR (HSQC) + Melting Point.
-
The Advantage: Mass spectrometry definitively identifies the chlorine isotope pattern (
ratio of 3:1) in the starting material, which must be absent in the product. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to carbons, resolving the overlap between alcohol and amine methylene groups.
Experimental Data: Spectral Comparison
The following table summarizes the distinct spectral signatures required to validate the transformation.
| Feature | Starting Material (SM) | Target Product (TP) | Impurity A (Hydrolysis) |
| Structure | |||
| 4.58 (s, 2H) | 3.52 (s, 2H) | 4.71 (s, 2H) | |
| 45.8 | 62.4 | 64.2 | |
| MS (ESI+) m/z | 184.0 / 186.0 | 235.1 | 166.1 |
| Isotope Pattern | 3:1 (Cl signature) | None (M+H only) | None |
| IR Stretch ( | C-Cl (~700) | C-N (~1150) | O-H (3300 broad) |
Critical Observation: Note the massive upfield shift in the product (4.58
3.52 ppm). If your isolated solid shows a peak near 4.3–4.5 ppm, you likely have the HCl salt of the product or residual starting material.
Visualized Validation Workflows
Diagram 1: The Reaction & Impurity Pathway
This diagram illustrates the competing pathways that necessitate rigorous validation.
Caption: Reaction scheme highlighting the SN2 substitution and the competitive hydrolysis pathway.
Diagram 2: The Decision Tree (Go/No-Go)
Follow this logic to validate your isolated solid.
Caption: Logic flow for distinguishing the target amine from starting material, salts, and hydrolysis impurities.
Detailed Experimental Protocol
A. Synthesis (Optimized for Purity)
-
Dissolution: Dissolve 4-(chloromethyl)-N-methylbenzamide (1.0 g, 5.4 mmol) in anhydrous Acetonitrile (10 mL). Note: Do not use DMF if possible, as removal requires aqueous wash which promotes hydrolysis.
-
Base Addition: Add anhydrous
(1.5 g, 10.8 mmol). -
Nucleophile: Add Morpholine (0.57 mL, 6.5 mmol) dropwise.
-
Reaction: Stir at 60°C for 4 hours. Monitor by LC-MS (look for disappearance of m/z 184).
-
Workup (Crucial Step):
-
Filter off solid
. -
Concentrate filtrate to dryness.
-
Redissolve residue in DCM (20 mL) and wash with saturated
(not water, to keep pH basic and prevent salt formation). -
Dry over
and concentrate.
-
B. Analytical Validation Steps
-
Sample Prep: Dissolve ~5 mg of product in
(0.6 mL). Ensure the solvent is neutralized (store over ) to prevent in-situ salt formation. -
NMR Acquisition:
-
Run standard 1H (16 scans).
-
Target Signal: Look for the singlet at 3.52 ppm .
-
Integration Check: The N-methyl amide doublet (~3.0 ppm) should integrate 3:2 ratio with the benzylic methylene.
-
-
LC-MS Check:
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Verify single peak at m/z 235.1
. -
Zoom in on the mass spectrum: Confirm the absence of m/z 237.1 at 30% intensity (which would indicate Cl incorporation).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10103853, N-(chloromethyl)-N-methylbenzamide. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Benzyl Chloride vs. Benzyl Amine chemical shifts).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Reference for basicity of morpholine vs. hydrolysis risk).
Sources
Safety Operating Guide
4-(chloromethyl)-N-methylbenzamide: Proper Disposal & Handling Guide
Executive Summary & Hazard Context
4-(chloromethyl)-N-methylbenzamide is not merely "chemical waste"; it is a potent alkylating agent .[1][2][3] The presence of the chloromethyl moiety (–CH₂Cl) attached to an aromatic ring activates the carbon-chlorine bond, making it highly susceptible to nucleophilic attack.[3]
In a biological context, this means it can alkylate DNA and proteins, posing significant carcinogenic and mutagenic risks. In a disposal context, it presents two primary hazards:
-
Hydrolysis Risk: Upon contact with moisture (even humid air), it hydrolyzes to release Hydrochloric Acid (HCl) gas and the corresponding benzyl alcohol.[3] This can pressurize waste containers, leading to rupture.[4]
-
Material Incompatibility: It rapidly penetrates standard nitrile rubber, requiring specialized PPE.[3]
This guide outlines the zero-compromise protocol for the disposal of this compound, prioritizing containment and off-site thermal destruction.[3]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for benzyl chloride derivatives.[3] The lipophilic nature of the benzyl ring allows rapid permeation through nitrile.[3]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Silver Shield® (EVOH/PE Laminate) or Viton®.[1][2][3] | Critical: Standard Nitrile degrades in <10 mins against benzyl chlorides.[1][2][3] Laminate provides >4 hrs breakthrough time.[3] |
| Eye Protection | Chemical Splash Goggles + Face Shield.[1][2][3] | The compound is a lachrymator and corrosive.[1][2][3] Vapors cause immediate ocular damage.[3] |
| Respiratory | Fume Hood (Face velocity >100 fpm).[1][2][3] | Inhalation of hydrolyzed HCl mist causes severe respiratory edema.[1][2][3] |
| Body | Tyvek® Lab Coat or Chemical Apron.[1][2][3] | Prevents skin absorption of particulates or splashes.[1][2][3][5][6] |
Waste Classification & Segregation
Proper profiling is required for regulatory compliance (RCRA in the US, REACH in EU). Do not mix this compound with general organic solvents.[3]
-
Waste Stream: Halogenated Organic Waste (High Hazard).[3]
-
RCRA Characteristics (USA):
-
Segregation Rules:
Disposal Workflow Protocols
Protocol A: Solid/Bulk Chemical Disposal (Primary Route)
For expired stocks or excess pure material.[3]
-
Stabilization: Ensure the container is tightly sealed. If the original cap is compromised, place the entire bottle inside a larger secondary container (Overpack) with vermiculite to absorb any potential leaks.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a dedicated satellite accumulation area (SAA) inside a fume hood until pickup.
-
Final Disposal: Must be transferred to a licensed facility for High-Temperature Incineration with acid gas scrubbing.[3]
Protocol B: Residual Glassware Decontamination (Quenching)
For cleaning spatulas, flasks, and weighing boats. Do NOT use this for bulk waste.
Mechanism: We utilize a nucleophile (Ammonium Hydroxide or Methanolic KOH) to displace the chloride, converting the toxic alkyl halide into a benign alcohol or amine.
-
Preparation: In a fume hood, prepare a 10% Ammonium Hydroxide (NH₄OH) solution in Methanol.
-
Rinse: Slowly rinse contaminated glassware with the quenching solution.[3]
-
Soak: Let glassware soak for 12–24 hours.
-
Disposal of Rinsate: The resulting solution is now a standard "Basic Organic Waste" (non-alkylating) and can be added to the solvent waste carboy (pH > 10).[3]
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process for handling this compound, ensuring no untreated alkylating agents enter the wrong waste stream.
Figure 1: Operational decision tree for the segregation and disposal of chloromethyl-benzamide derivatives.
Emergency Spill Response (Immediate Action)
If a spill occurs outside the fume hood:
-
Evacuate: The lachrymatory effects will impair vision immediately.[3] Clear the lab.
-
PPE Up: Don Silver Shield gloves and Self-Contained Breathing Apparatus (SCBA) if the spill is >100mL.[3]
-
Contain: Do NOT use water. Water will generate a cloud of HCl gas.[3]
-
Absorb: Use dry vermiculite, sand, or a commercial "Organic Solvent" spill kit.
-
Neutralize (Carefully): Once absorbed, the debris can be treated with a dilute solution of Sodium Carbonate (soda ash) to neutralize acidity, but only if ventilation is adequate.
-
Package: Double-bag all waste in heavy-duty polyethylene bags and label as "Hazardous Debris: Benzyl Chloride Derivative."
References
-
PubChem. (2023).[3] Benzyl Chloride Compound Summary & Safety. National Library of Medicine.[3] [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). (2023).[3] Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link][3]
-
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 4-(chloromethyl)-N-methylbenzamide
Executive Summary: Immediate Action Directives
Treat this compound as a potent alkylating agent and lachrymator. 4-(chloromethyl)-N-methylbenzamide contains a reactive benzyl chloride moiety. It is not merely an irritant; it is a chemical sensitizer capable of permanent ocular damage and DNA alkylation.
-
Never handle on an open bench.
-
Always prepare a quenching bath (10% aqueous sodium bicarbonate) before opening the primary container.
-
Immediate Spill Response: Evacuate the immediate area if released outside a hood. Absorb with dry sand/vermiculite. Do not use water (generates HCl gas).
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To ensure safety, we must understand the chemical behavior of the 4-(chloromethyl) functional group.
-
Alkylating Potential: The methylene chloride group (
) attached to the aromatic ring is highly electrophilic. It reacts rapidly with nucleophiles (DNA bases, proteins), posing a genotoxic risk [1]. -
Lachrymatory Effect: Like its parent compound benzyl chloride, this molecule activates TRPA1 channels in the eyes and respiratory tract, causing severe tearing and respiratory spasm at concentrations far below lethal levels [2].
-
Hydrolysis Risk: Upon contact with mucosal moisture or high humidity, the C-Cl bond hydrolyzes to release Hydrogen Chloride (HCl) gas. This transforms a physical exposure into a chemical burn (acid corrosion).
Personal Protective Equipment (PPE) Matrix
This system relies on Redundancy . A single barrier failure must not result in exposure.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Required .Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®) for stock solutions. | Benzyl chloride derivatives permeate standard nitrile in <15 mins. Laminate offers >4h breakthrough time against chlorinated hydrocarbons [3]. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).Prohibited: Safety Glasses. | Vapors are lachrymatory. Safety glasses allow gas bypass, leading to blepharospasm (involuntary eye closure) during critical handling. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm).Emergency only: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. | Primary containment is engineering control.[1] OV/AG cartridges are required due to the potential HCl hydrolysis byproduct. |
| Body Defense | Lab Coat (Buttoned, high-neck) + Chemical Apron (if handling >10g). | Standard cotton coats absorb liquids. An impermeable apron prevents "wicking" of the alkylator to the skin. |
Operational Protocol: A Self-Validating System
This workflow is designed as a closed loop . You cannot proceed to the next step without validating the previous one.
Phase A: Pre-Operational Validation
-
Airflow Check: Verify fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.
-
Quench Station Setup: Place a wide-mouth beaker with 10% Sodium Bicarbonate (
) inside the hood.-
Logic: If a spill occurs, you neutralize immediately. You do not leave the hood to find a base.
-
-
Decontamination Solvent: Prepare a wash bottle with 50:50 Ethanol/Water.
Phase B: Active Handling
-
Weighing: Perform all weighing inside the fume hood. Do not transport the open solid to a balance outside.[2]
-
Technique: If the balance is external, tare a vial, add solid inside the hood, cap tightly, and then transport.
-
-
Transfer: Use a funnel for liquid/solution transfers to prevent droplet aerosolization.
-
Reaction Monitoring: If heating, ensure a condenser is fitted with a scrubber or vented into the hood rear to capture HCl evolution.
Phase C: Decontamination & Doffing[3]
-
Primary Decon: Wipe all tools (spatulas, outer gloves) with a paper towel soaked in the Ethanol/Water mix, then drop the towel into the solid waste.
-
Outer Glove Removal: Remove outer gloves inside the hood. Treat them as contaminated waste.
-
Hand Wash: Wash hands with soap and water immediately after leaving the lab.
Disposal & Neutralization Strategy
Do not dispose of active alkylating agents down the drain.
Chemical Quenching Protocol
The goal is to destroy the reactive C-Cl bond by converting it to a benign benzyl alcohol or ether.
-
Reaction:
-
Procedure:
-
Dissolve waste residues in a small amount of acetone or ethanol.
-
Slowly add to the 10% Sodium Bicarbonate bath prepared in Phase A.
-
Stir for 1 hour. The evolution of
gas indicates acid neutralization. -
Check pH. If neutral (pH 7-8), the mixture can be disposed of as non-halogenated organic solvent waste (depending on local regulations) or aqueous waste [4].
-
Visualized Workflow (Standard Operating Procedure)
Figure 1: Decision-matrix for the safe handling of benzyl chloride derivatives. Note the critical "Quench Spill" loop.
References
-
National Institutes of Health (NIH). Alkylating Agents: Mechanisms of Action and Resistance. PubMed. Available at: [Link] (Search Term: Alkylating agents mechanism)
-
Centers for Disease Control and Prevention (CDC). Benzyl Chloride: NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
